Ibiglustat hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1629063-79-1 |
|---|---|
Molekularformel |
C20H25ClFN3O2S |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H24FN3O2S.ClH/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1H/t16-;/m1./s1 |
InChI-Schlüssel |
OTUWNTGDKASFHL-PKLMIRHRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ibiglustat Hydrochloride: A Technical Guide to its Mechanism of Action in Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme acid β-glucosidase (GCase), leading to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its cytotoxic metabolite, glucosylsphingosine (B128621) (GlcSph). This accumulation, particularly within macrophages, results in a multisystemic disease with manifestations including hepatosplenomegaly, hematological abnormalities, and skeletal disease. Ibiglustat hydrochloride (also known as Venglustat), an orally administered, brain-penetrant small molecule, represents a promising therapeutic strategy for Gaucher disease, including its neuronopathic forms. As a potent inhibitor of glucosylceramide synthase (GCS), Ibiglustat addresses the root of the pathology by reducing the biosynthesis of GlcCer, thereby alleviating the substrate burden on the deficient GCase enzyme. This technical guide provides an in-depth overview of the mechanism of action of Ibiglustat, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Pathophysiology of Gaucher Disease
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, which encodes for GCase.[1][2] This enzymatic deficiency disrupts the normal lysosomal degradation of GlcCer, a key component of cell membranes.[1] The progressive accumulation of GlcCer and GlcSph within lysosomes, primarily in macrophages, leads to the formation of characteristic "Gaucher cells."[1] These engorged macrophages infiltrate various organs, including the spleen, liver, and bone marrow, contributing to the clinical manifestations of the disease.[1] In neuronopathic forms of Gaucher disease (types 2 and 3), the accumulation of these glycosphingolipids in the central nervous system (CNS) leads to progressive neurological damage.[2] The buildup of GlcCer and GlcSph is also linked to dysregulation of the autophagy-lysosomal pathway and inflammatory responses.[3][4]
Mechanism of Action: Substrate Reduction Therapy
This compound employs a therapeutic strategy known as substrate reduction therapy (SRT).[5] Instead of replacing the deficient enzyme, SRT aims to decrease the rate of synthesis of the accumulating substrate.[6] Ibiglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including GlcCer.[7][8][9] By inhibiting GCS, Ibiglustat reduces the amount of GlcCer produced, thereby lessening the metabolic burden on the compromised lysosomal system.[10] This allows the residual GCase activity to more effectively clear the existing substrate, leading to a reduction in the overall storage of GlcCer and GlcSph.[11] A key advantage of Ibiglustat is its ability to cross the blood-brain barrier, making it a potential treatment for the neurological manifestations of Gaucher disease.[7][12]
Quantitative Data on Ibiglustat Efficacy
The efficacy of Ibiglustat in reducing glycosphingolipid levels has been demonstrated in both preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Ibiglustat (Venglustat) and Comparators
| Compound | Assay | Target | IC50 (nM) | Source |
| Ibiglustat (Venglustat) | Enzyme Assay (MDCK lysate) | Glucosylceramide Synthase | 76.5 | [13] |
| Ibiglustat (Venglustat) | Cellular Assay (K562 cells) | Glucosylceramide Synthase | 165 | [13] |
| AL00804 | Enzyme Assay (MDCK lysate) | Glucosylceramide Synthase | 11.7 | [13] |
| AL00804 | Cellular Assay (K562 cells) | Glucosylceramide Synthase | 9.7 | [13] |
| Eliglustat | Intact MDCK cells | Glucosylceramide Synthase | 20 | [14] |
| Eliglustat hemitartrate | Glucosylceramide Synthase | 24 | [8][14] |
Table 2: Clinical Efficacy of Ibiglustat (Venglustat) in Gaucher Disease Type 3 (LEAP Trial)
Data represents median percentage reduction from baseline after 1 year of treatment with oral venglustat (15 mg once-daily) in combination with imiglucerase (B1177831) enzyme replacement therapy in 11 adults.[15][16]
| Biomarker | Fluid | Median Reduction (%) | Interquartile Range (%) |
| Glucosylceramide | Plasma | 78 | 72, 84 |
| CSF | 81 | 77, 83 | |
| Glucosylsphingosine | Plasma | 56 | 41, 60 |
| CSF | 70 | 46, 76 |
Visualizing the Mechanism and Pathways
Diagram 1: Ibiglustat Mechanism of Action
Caption: Ibiglustat inhibits GCS, reducing GlcCer synthesis and substrate accumulation in Gaucher disease.
Diagram 2: Experimental Workflow for Assessing Ibiglustat Efficacy
Caption: Workflow for evaluating Ibiglustat's efficacy from model treatment to outcome assessment.
Diagram 3: Dysregulated Autophagy-Lysosomal Pathway in Gaucher Disease
Caption: GlcCer accumulation in Gaucher disease impairs autophagy, leading to cellular dysfunction.
Detailed Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies used to assess GCS inhibition.[17][18]
Objective: To measure the enzymatic activity of GCS in cell lysates and determine the inhibitory potential of compounds like Ibiglustat.
Materials:
-
Cell line expressing GCS (e.g., HepG2 cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
GCS substrate: C8-ceramide
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Internal standard (ISD): C12-GlcCer
-
Solvents: Chloroform, methanol, water
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing GCS), reaction buffer, and C8-ceramide.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose.
-
For inhibitor studies, pre-incubate the lysate with Ibiglustat at various concentrations before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform/methanol (1:2, v/v) and the ISD.
-
Vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the product (C8-GlcCer) from the substrate using a suitable column (e.g., C18).
-
Quantify the amount of C8-GlcCer produced by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
Normalize the amount of product to the protein concentration of the lysate and the reaction time to determine GCS activity.
-
Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by LC-MS/MS
This protocol is based on established methods for quantifying glycosphingolipids in biological samples.[19][20][21]
Objective: To accurately measure the levels of GlcCer and GlcSph in biological matrices such as plasma, cerebrospinal fluid (CSF), or tissue homogenates.
Materials:
-
Biological sample (plasma, CSF, tissue)
-
Internal standards (e.g., d5-GlcCer, d5-GlcSph)
-
Solvents: Acetonitrile (B52724), methanol, water, chloroform
-
Homogenizer (for tissue samples)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plasma/CSF: Thaw the sample on ice.
-
Tissue: Homogenize the tissue in a suitable buffer.
-
To a known volume or weight of the sample, add the internal standards.
-
-
Lipid Extraction:
-
Add a protein precipitation and extraction solvent (e.g., acetonitrile or a chloroform/methanol mixture).
-
Vortex vigorously to ensure complete mixing and protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipids to a clean tube.
-
(Optional) Further purify the lipid extract using SPE.
-
Evaporate the solvent to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable chromatographic method (e.g., HILIC or reversed-phase) to separate GlcCer and GlcSph from other lipids.
-
Perform quantification using MRM mode, monitoring specific transitions for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of GlcCer and GlcSph to calculate the absolute concentrations in the samples.
-
Assessment of Lysosomal Function
This protocol provides a general framework for assessing lysosomal health and function in cultured cells.[22][23]
Objective: To evaluate the impact of GlcCer accumulation and Ibiglustat treatment on lysosomal integrity and function.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts)
-
Lysosomal probes:
-
LysoTracker dyes (e.g., LysoTracker Red DND-99): Accumulate in acidic compartments and can be used to visualize and quantify acidic lysosomes.
-
LysoSensor dyes (e.g., LysoSensor Green DND-189): Exhibit pH-dependent fluorescence, allowing for the measurement of lysosomal pH.
-
Cathepsin activity probes: Fluorogenic substrates that become fluorescent upon cleavage by active lysosomal proteases like cathepsins.
-
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format for imaging or plate-based assays.
-
Treat cells with Ibiglustat or vehicle control for the desired duration.
-
-
Staining with Lysosomal Probes:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the chosen lysosomal probe at the recommended concentration and for the appropriate time in the dark.
-
-
Imaging and Quantification:
-
Fluorescence Microscopy:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Analyze the images to assess lysosomal morphology, number, and fluorescence intensity.
-
-
Plate Reader-Based Assay:
-
After staining, measure the fluorescence intensity using a microplate reader.
-
Normalize the fluorescence signal to cell number or protein concentration.
-
-
-
Data Analysis:
-
Compare the results from treated and untreated cells to determine the effect of Ibiglustat on lysosomal function. An increase in LysoTracker staining or a restoration of acidic pH (as measured by LysoSensor) may indicate improved lysosomal health.
-
Conclusion
This compound presents a targeted and effective therapeutic approach for Gaucher disease by directly addressing the underlying pathophysiology of substrate accumulation. Its mechanism as a glucosylceramide synthase inhibitor has been validated through robust preclinical and clinical data, demonstrating significant reductions in key disease biomarkers. The ability of Ibiglustat to penetrate the central nervous system offers a beacon of hope for patients with neuronopathic forms of the disease. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate mechanisms of Ibiglustat and to develop and evaluate novel therapies for Gaucher disease and other glycosphingolipid storage disorders. The continued exploration of substrate reduction therapy holds the potential to significantly improve the quality of life for individuals affected by these devastating genetic conditions.
References
- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Gaucher disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gaucheralliance.org [gaucheralliance.org]
- 6. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 13. acelinktherapeutics.com [acelinktherapeutics.com]
- 14. selleckchem.com [selleckchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 20. amicusrx.com [amicusrx.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cultured Macrophage Models for the Investigation of Lysosomal Glucocerebrosidase and Gaucher Disease [mdpi.com]
Venglustat Hydrochloride for Fabry Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[1] This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system. Venglustat hydrochloride (formerly GZ/SAR402671 or ibiglustat) is an investigational oral substrate reduction therapy (SRT) that inhibits glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids, including Gb3.[2][3][4][5] By blocking this initial step, Venglustat aims to reduce the rate of Gb3 synthesis, thereby preventing its accumulation and mitigating the downstream pathology of Fabry disease.[2][6] This technical guide provides an in-depth overview of Venglustat's mechanism of action, summarizes key preclinical and clinical data, and presents detailed experimental protocols relevant to its study.
Introduction to Fabry Disease and Venglustat Hydrochloride
Fabry disease results from mutations in the GLA gene, leading to a deficiency in α-Gal A activity.[1] This enzymatic defect disrupts the normal breakdown of glycosphingolipids, causing the lysosomal accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3).[1] The progressive accumulation of these substrates in various cell types, including vascular endothelial cells, cardiomyocytes, and renal cells, leads to cellular dysfunction and organ damage.[1][7]
Current treatment strategies for Fabry disease include enzyme replacement therapy (ERT) with recombinant human α-Gal A and chaperone therapy for patients with amenable mutations.[7] Venglustat offers a different therapeutic approach by targeting the synthesis of the accumulating substrate. As a GCS inhibitor, it reduces the production of glucosylceramide, the precursor for a wide range of glycosphingolipids, including Gb3.[2][3][4][5][7] This substrate reduction approach is independent of the specific GLA mutation, offering a potential treatment option for a broad range of Fabry patients.[2]
Mechanism of Action
Venglustat hydrochloride is a potent and specific inhibitor of glucosylceramide synthase. The enzyme GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. By inhibiting GCS, Venglustat effectively reduces the cellular pool of glucosylceramide, thereby limiting the downstream production of lactosylceramide, and subsequently, Gb3.
Signaling Pathway of Glycosphingolipid Synthesis and the Role of Venglustat
Caption: Venglustat inhibits GCS, blocking the synthesis of Gb3.
Preclinical and Clinical Development
Venglustat has undergone evaluation in both preclinical models and a series of clinical trials to assess its safety, pharmacokinetics, and efficacy in patients with Fabry disease.
Preclinical Studies
Preclinical studies in a Fabry mouse model demonstrated that Venglustat can cross the blood-brain barrier and reduce the levels of accumulated glycosphingolipids in the brain, an advantage over ERT which does not readily penetrate the central nervous system.[7]
Clinical Trials
Several clinical trials have been conducted to evaluate Venglustat in Fabry disease:
-
Phase 2a Study (NCT02228460): This open-label, single-arm study assessed the safety, pharmacodynamics, and pharmacokinetics of 15 mg once-daily oral Venglustat in 11 treatment-naïve adult males with classic Fabry disease over 26 weeks.[2][4][7][8]
-
Extension Study (NCT02489344): Patients who completed the Phase 2a study were eligible to enroll in a long-term extension study, receiving Venglustat for up to an additional 130 weeks.[2][7][8]
-
PERIDOT (NCT05206773): An ongoing Phase 3, randomized, double-blind, placebo-controlled trial evaluating the effect of Venglustat on neuropathic and abdominal pain in adult and adolescent patients with Fabry disease.[2][6][9][10]
-
CARAT (NCT05280548): An ongoing Phase 3, randomized, open-label, active-controlled trial assessing the effect of Venglustat on left ventricular mass index in adult patients with Fabry disease and left ventricular hypertrophy.[2][6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from the clinical development of Venglustat in Fabry disease.
Table 1: Pharmacokinetic Parameters of Venglustat in Healthy Volunteers (Single Oral Dose)
| Parameter | Value | Reference |
| Median tmax (hours) | 3.00 - 5.50 | [11][12] |
| Geometric Mean t1/2 (hours) | 28.9 | [11][12] |
| Mean CL/F (L/h) | 5.18 - 6.43 | [11][12] |
| Mean Fraction Excreted Unchanged in Urine (fe0–24) | 26.3% - 33.1% | [11][12] |
Table 2: Efficacy of Venglustat on Plasma Gb3 and Lyso-Gb3 in Fabry Disease Patients
| Parameter | Timepoint | Mean Reduction from Baseline | p-value | Reference |
| Plasma Gb3 | 6 months | 41.7% | <0.001 | [6][13][14] |
| 3 years | 77.5% | <0.01 | [6][13][14] | |
| Fraction of SSCE cytoplasm occupied by GL-3 inclusions | 26 weeks | -0.06 (SD 0.03) | 0.0010 | [7][8][15] |
| 156 weeks | -0.12 (SD 0.04) | 0.0008 | [7][8][15] |
Table 3: Safety and Tolerability of Venglustat in Phase 2a and Extension Studies
| Adverse Event Profile | Finding | Reference |
| Most Common AEs | Headache, nasopharyngitis | [6] |
| Severity of AEs | Majority were mild (73%) | [6][7][8] |
| Relation to Study Drug | Majority unrelated to Venglustat (70%) | [6][7][8] |
| Serious AEs | 9 serious TEAEs reported | [7][8] |
| Deaths | None reported | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Venglustat research.
Quantification of Globotriaosylceramide (Gb3) in Plasma and Urine by LC-MS/MS
Objective: To quantify the concentration of Gb3 in biological fluids as a primary biomarker of Fabry disease.
Methodology:
-
Sample Preparation:
-
Combine 100 µL of plasma or urine with an internal standard (e.g., C17-Gb3).
-
Perform liquid-liquid extraction and protein precipitation using a chloroform/methanol (B129727)/water (2:1:0.3 v/v/v) mixture.
-
Isolate the lower organic phase containing the lipids.
-
Purify the lipid extract using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the purified Gb3 with methanol and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C4 reversed-phase column.
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.
-
Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.
-
Gradient: A linear gradient from 80% to 95% Mobile Phase B over 11 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transition of the precursor ion to a specific product ion for each Gb3 isoform and the internal standard. For example, for a common Gb3 isoform, the transition might be m/z 1137.3 → 264.3.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Gb3 standards.
-
Calculate the concentration of Gb3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow for Gb3 Quantification
Caption: Workflow for quantifying Gb3 in biological samples.
Assessment of Gb3 Inclusions in Skin Capillary Endothelium
Objective: To visualize and quantify the accumulation of Gb3 in the superficial skin capillary endothelium (SSCE) as a measure of disease severity and treatment response.
Methodology:
-
Skin Biopsy and Processing:
-
Obtain a punch biopsy of the skin.
-
Fix the tissue in a suitable fixative (e.g., glutaraldehyde).
-
Post-fix with osmium tetroxide.
-
Dehydrate the tissue through a series of ethanol (B145695) concentrations.
-
Embed the tissue in resin.
-
-
Light Microscopy (LM):
-
Cut semi-thin sections (0.5-1 µm) from the resin-embedded tissue.
-
Stain the sections with toluidine blue.
-
Examine the sections under a light microscope to identify Gb3 inclusions, which appear as dark blue deposits within the cytoplasm of endothelial cells.
-
Score the Gb3 inclusions semi-quantitatively (e.g., on a scale of 0-3) based on the extent of accumulation.
-
-
Electron Microscopy (EM):
-
Cut ultra-thin sections (60-90 nm) from the same tissue block.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope. Gb3 inclusions appear as electron-dense, lamellated structures ("zebra bodies" or "myeloid bodies") within lysosomes.
-
Quantify the volume fraction of the cytoplasm occupied by Gb3 inclusions using stereological methods.
-
Glucosylceramide Synthase (GCS) Activity Assay
Objective: To measure the enzymatic activity of GCS to assess the inhibitory effect of compounds like Venglustat.
Methodology:
-
Enzyme Source Preparation:
-
Homogenize cells or tissues in a lysis buffer.
-
Isolate microsomes by ultracentrifugation, as GCS is a membrane-bound enzyme.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (as the enzyme source).
-
A fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide).
-
UDP-glucose.
-
Buffer at an optimal pH (e.g., pH 7.4).
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Product Detection and Quantification:
-
Stop the reaction by adding a solvent to extract the lipids.
-
Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC).
-
Detect the fluorescent product using a fluorescence detector.
-
Quantify the amount of product formed by comparing its peak area to a standard curve of the fluorescent glucosylceramide.
-
Conclusion and Future Directions
Venglustat hydrochloride represents a promising oral substrate reduction therapy for Fabry disease, with a mechanism of action that addresses the underlying pathophysiology of the disease. Clinical data to date have demonstrated its ability to significantly reduce the accumulation of Gb3 and lyso-Gb3 with a generally acceptable safety profile.[6][7][8] The ongoing Phase 3 trials, PERIDOT and CARAT, will provide crucial information on its long-term efficacy in managing key clinical manifestations of Fabry disease, including neuropathic pain and cardiac hypertrophy.[2][6][9] Further research is warranted to fully elucidate the clinical benefits of Venglustat and its potential role in the long-term management of this progressive disorder.
References
- 1. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 2. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. A Study to Evaluate the Effect of Venglustat Tablets on Left Ventricular Mass Index in Male and Female Adult Participants With Fabry Disease [ctv.veeva.com]
- 11. researchgate.net [researchgate.net]
- 12. Orphanet: CARAT: A Randomized, Open-label, Parallel-group, 18-month Phase 3 Study to Evaluate the Effect of Venglustat Compared With Usual Standard of Care on Left Ventricular Mass Index in Participants With Fabry Disease and Left Ventricular Hypertrophy - GB [orpha.net]
- 13. mdpi.com [mdpi.com]
- 14. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 15. mdpi.com [mdpi.com]
Preclinical Profile of Ibiglustat Hydrochloride: A Substrate Reduction Therapy for Lysosomal Storage Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, a brain-penetrant inhibitor of glucosylceramide synthase (GCS), is an investigational substrate reduction therapy (SRT) for several lysosomal storage disorders (LSDs). By targeting the synthesis of glucosylceramide (GlcCer), the precursor for a wide range of glycosphingolipids (GSLs), Ibiglustat aims to reduce the accumulation of these substrates in the lysosomes, thereby mitigating the cellular pathology underlying diseases such as Gaucher disease, Tay-Sachs disease, and Sandhoff disease. This technical guide provides a comprehensive overview of the preclinical studies that have laid the groundwork for the clinical development of Ibiglustat, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
Mechanism of Action
Ibiglustat (also known as Venglustat, GZ/SAR402671, or Genz-682452) is a small molecule that inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most GSLs.[1][2] In many LSDs, genetic mutations lead to a deficiency in specific lysosomal enzymes required for the degradation of these GSLs. This results in the pathological accumulation of substrates such as glucosylceramide in Gaucher disease, and GM2 ganglioside in Tay-Sachs and Sandhoff diseases.[2] By inhibiting GCS, Ibiglustat reduces the influx of these substrates into the lysosome, aiming to rebalance (B12800153) the cellular metabolism and prevent the cascade of downstream pathological events, including neuroinflammation and neuronal apoptosis.[1][3] A key feature of Ibiglustat is its ability to cross the blood-brain barrier, making it a promising therapeutic candidate for neuronopathic forms of LSDs.[2][4]
Preclinical Efficacy in Animal Models
Gaucher Disease
Preclinical studies for Ibiglustat in Gaucher disease have often utilized mouse models with mutations in the Gba1 gene, which encodes the enzyme glucocerebrosidase. A commonly used model is the Gba1D409V/D409V knock-in mouse, which exhibits accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph) in both peripheral tissues and the central nervous system (CNS).[5]
Table 1: Summary of Ibiglustat (and related GCS inhibitors) Efficacy in Gaucher Disease Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Gba1D409V/D409V mice | Ibiglustat (Venglustat) | 2 weeks | Significant reduction of GlcCer in plasma and brain. | [5] |
| Gba1D409V/WT mice | GZ667161 (related GCS inhibitor) | 9 months | Reduced brain and plasma GlcCer and brain GlcSph. Slowed accumulation of α-synuclein, ubiquitin, and tau aggregates in the hippocampus. Improved cognitive deficits. | [5] |
| CBE-induced Gaucher model | Ibiglustat (Genz-682452) | Not specified | Dose-dependent reduction of GlcCer in liver and brain. | [6] |
Tay-Sachs and Sandhoff Diseases
Tay-Sachs and Sandhoff diseases are GM2 gangliosidoses caused by mutations in the HEXA and HEXB genes, respectively, leading to the accumulation of GM2 ganglioside. The Sandhoff disease mouse model (Hexb-/-) is particularly severe and is often used to evaluate the efficacy of CNS-penetrant therapies.[7][8]
Table 2: Summary of Ibiglustat Efficacy in Sandhoff Disease Mouse Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Hexb-/- mice | Ibiglustat (Genz-682452) | Not specified | Reduced brain levels of GM2 and GA2 by approximately 50%. Increased lifespan by ~17.5%. | [9] |
Experimental Protocols
Animal Models
-
Gaucher Disease Models:
-
Tay-Sachs and Sandhoff Disease Models:
Glycosphingolipid Extraction and Quantification by LC-MS/MS
-
Tissue Homogenization: Brain and other tissues are homogenized in a chloroform/methanol solvent mixture.[11]
-
Lipid Extraction: A liquid-liquid extraction is performed to separate the lipid-containing organic phase from the aqueous phase.[11]
-
Purification: The lipid extract is further purified using solid-phase extraction to isolate the GSL fraction.
-
LC-MS/MS Analysis: The purified GSLs are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive quantification of individual GSL species (e.g., GlcCer, GlcSph, GM2).[12][13]
Neurobehavioral Assessments in Mouse Models
-
Open-Field Test: Assesses locomotor activity and exploratory behavior. Mice with neurological deficits may show altered patterns of movement.[1]
-
Marble Burying Test: Measures anxiety-like and compulsive behavior. An increase in the number of buried marbles can indicate heightened anxiety.[1]
-
Conditional Fear Test: Evaluates fear-associated learning and memory, which can be impaired in neurodegenerative conditions.[1]
-
Rotarod Test: Assesses motor coordination and balance. A shorter latency to fall from the rotating rod indicates impaired motor function.
Histopathological Analysis
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to visualize the accumulation of specific GSLs and markers of neuroinflammation (e.g., microgliosis and astrogliosis) in brain tissue sections.[14][15]
-
Staining Protocols: Typically involve tissue fixation, sectioning, antigen retrieval, incubation with primary antibodies against the target of interest (e.g., GM2, GFAP for astrocytes, Iba1 for microglia), followed by detection with secondary antibodies conjugated to an enzyme or fluorophore.[14][15]
Conclusion
The preclinical data for this compound and related GCS inhibitors provide a strong rationale for its development as a substrate reduction therapy for a range of lysosomal storage disorders, particularly those with neurological involvement. The ability of Ibiglustat to penetrate the CNS and reduce the accumulation of pathogenic glycosphingolipids in the brain is a key advantage. The diverse array of in vivo and in vitro models and analytical techniques employed in its preclinical evaluation has enabled a thorough characterization of its mechanism of action and therapeutic potential. Further clinical investigation is ongoing to translate these promising preclinical findings into effective treatments for patients with these devastating diseases.[2][4]
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GtR [gtr.ukri.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse models of Tay-Sachs and Sandhoff diseases differ in neurologic phenotype and ganglioside metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dramatically different phenotypes in mouse models of human Tay-Sachs and Sandhoff diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. guo.chem.ufl.edu [guo.chem.ufl.edu]
- 14. Immunostaining Methods for Lysosomal Storage Disorder Research | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunostaining Methods for Lysosomal Storage Disorder Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ibiglustat Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat (SAR402671 or GZ402671), is an orally bioavailable, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] This enzyme plays a crucial role in the biosynthesis of most glycosphingolipids. By inhibiting GCS, Ibiglustat effectively reduces the production of glucosylceramide (GlcCer) and its downstream metabolites, which accumulate in various lysosomal storage disorders.[3] This substrate reduction therapy approach holds significant promise for the treatment of diseases such as Gaucher disease, Fabry disease, and Parkinson's disease associated with mutations in the GBA1 gene.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Medicinal Chemistry
The development of Ibiglustat emerged from the need for a potent and specific GCS inhibitor with the ability to cross the blood-brain barrier, a limitation of earlier substrate reduction therapies. The discovery process involved the optimization of a known GCS inhibitor pharmacophore.[6] Medicinal chemistry efforts focused on modifying the chemical structure to enhance brain penetration while maintaining high affinity for the GCS enzyme. This led to the identification of Ibiglustat as a lead candidate with desirable pharmacokinetic and pharmacodynamic properties.[6]
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key final step in the synthesis of the Ibiglustat free base is the reaction of an appropriate amine with an isocyanate or a carbamoyl (B1232498) chloride. The resulting urea (B33335) or carbamate (B1207046) is then treated with hydrochloric acid to form the hydrochloride salt. While the full, detailed synthesis is proprietary, a representative synthetic scheme for related urea-containing compounds often involves the coupling of an amine with an isocyanate.
General Synthetic Scheme for Urea Formation:
Caption: General reaction for urea synthesis.
Mechanism of Action
Ibiglustat is an allosteric inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[6] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[7] In lysosomal storage disorders like Gaucher and Fabry disease, genetic defects in specific lysosomal enzymes lead to the accumulation of GlcCer and its downstream derivatives, such as globotriaosylceramide (Gb3).[5] Ibiglustat's inhibition of GCS reduces the production of GlcCer, thereby lowering the substrate burden on the deficient lysosomal enzymes and mitigating the pathological accumulation of these lipids.[3]
Caption: Ibiglustat's mechanism of action.
Quantitative Data
Pharmacokinetics in Healthy Volunteers
Pharmacokinetic parameters of Ibiglustat (Venglustat) were evaluated in single and multiple ascending dose studies in healthy volunteers.[2]
| Parameter | Single Ascending Dose (2-150 mg) | Multiple Ascending Dose (5-20 mg, Day 14) |
| Median tmax (h) | 3.00 - 5.50 | Not Reported |
| Geometric Mean t1/2 (h) | 28.9 | Not Reported |
| Mean CL/F (L/h) | 5.18 - 6.43 | 5.18 - 6.43 |
| Accumulation Ratio (Cmax) | Not Applicable | 2.10 |
| Accumulation Ratio (AUC0-24) | Not Applicable | 2.22 |
| Data from Peterschmitt MJ, et al. Clin Pharmacol Drug Dev. 2021.[2] |
Pharmacodynamics in Healthy Volunteers
The pharmacodynamic effect of Ibiglustat was demonstrated by a dose-dependent reduction in plasma glucosylceramide (GL-1) and ganglioside GM3.[2]
| Dose | Mean % Change in Plasma GL-1 (Day 15) | Mean % Change in Plasma GM3 (Day 15) |
| 5 mg | -55.8% | -38.5% |
| 10 mg | -67.5% | -50.8% |
| 20 mg | -76.4% | -63.7% |
| Data from Peterschmitt MJ, et al. Clin Pharmacol Drug Dev. 2021.[2] |
Preclinical Efficacy in a Mouse Model of Neuronopathic Gaucher Disease
Ibiglustat (Genz-682452) demonstrated efficacy in a conduritol β-epoxide (CBE)-induced mouse model of neuronopathic Gaucher disease.
| Tissue | % Reduction in Glycolipids |
| Liver | >70% |
| Brain | >20% |
| Data from Marshall J, et al. Mol Ther. 2016. |
In the 4L;C* genetic mouse model of neuronopathic Gaucher disease, Ibiglustat treatment led to a greater than 40% reduction in brain substrate levels and approximately a 30% increase in lifespan.
Clinical Efficacy in Fabry Disease (Phase 2a Study NCT02228460)
In a study of 11 treatment-naïve adult male patients with classic Fabry disease, daily treatment with 15 mg of Ibiglustat for up to three years showed a significant reduction in globotriaosylceramide (Gb3) accumulation in skin cells and blood.[1][5]
| Parameter | Result |
| Gb3 accumulation in skin (3 years) | Reduction in Gb3 scores in 5 of 6 patients |
| Blood Gb3 reduction (3 years) | 77.5% |
| Data from Fabry Disease News, 2022 and Venglustat for Fabry disease, 2024.[1][5] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Enzymatic Assay
A common method for determining GCS activity and the inhibitory potential of compounds like Ibiglustat involves a liposome-based assay.
Caption: GCS enzymatic assay workflow.
Protocol:
-
Prepare Cell Lysate: Homogenize cells or tissues known to express GCS in a suitable buffer.
-
Reaction Setup: In a reaction tube, combine the cell lysate, a buffered solution containing a known concentration of ceramide, and varying concentrations of this compound.
-
Initiate Reaction: Add a radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Chromatography: Separate the lipids using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the radiolabeled glucosylceramide product using autoradiography or a phosphorimager.
-
IC50 Determination: Plot the percentage of GCS inhibition against the logarithm of the Ibiglustat concentration to determine the IC50 value.
Cell-Based GCS Activity Assay
This assay measures the ability of Ibiglustat to inhibit GCS activity in intact cells.
Protocol:
-
Cell Culture: Plate cells (e.g., fibroblasts or a relevant cell line) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Metabolic Labeling: Add a radiolabeled precursor (e.g., [14C]serine or a fluorescently tagged ceramide analog) to the cell culture medium.
-
Incubation: Incubate the cells to allow for the metabolic incorporation of the label into glycosphingolipids.
-
Lipid Extraction and Analysis: Lyse the cells, extract the lipids, and analyze the labeled glucosylceramide levels by TLC and autoradiography/fluorometry or by mass spectrometry.
-
Data Analysis: Determine the concentration of Ibiglustat that causes a 50% reduction in the synthesis of labeled glucosylceramide.
Animal Model Studies (Gaucher Disease)
Protocol:
-
Model Induction: Utilize a genetic mouse model of Gaucher disease (e.g., 4L;C* mice) or a chemically induced model (e.g., using conduritol β-epoxide).
-
Drug Administration: Administer this compound orally to the mice at various doses.
-
Behavioral and Physiological Assessments: Monitor the mice for relevant phenotypes, such as motor function (e.g., rotarod test), cognitive function (e.g., Morris water maze), and overall health.
-
Biochemical Analysis: At the end of the study, collect tissues (e.g., brain, liver, spleen) and plasma for the quantification of glucosylceramide, glucosylsphingosine, and other relevant biomarkers using liquid chromatography-mass spectrometry (LC-MS).
-
Histopathological Analysis: Perform histological analysis of tissues to assess the extent of Gaucher cell infiltration and other pathological changes.
Conclusion
This compound is a promising, orally available, and brain-penetrant GCS inhibitor with the potential to treat a range of lysosomal storage disorders. Its mechanism of action, involving the reduction of substrate biosynthesis, offers a valuable therapeutic strategy. The preclinical and clinical data gathered to date demonstrate its ability to effectively reduce the accumulation of pathogenic glycosphingolipids. Further clinical investigations are ongoing to fully establish its safety and efficacy profile in various patient populations. This technical guide provides a foundational understanding of the key scientific aspects of this compound for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Venglustat | ALZFORUM [alzforum.org]
- 7. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ibiglustat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibiglustat hydrochloride, also known as Venglustat or SAR402671, is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking the initial step in the synthesis of most glycosphingolipids, Ibiglustat offers a therapeutic strategy for a range of lysosomal storage disorders and other diseases characterized by the accumulation of these lipids.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical and clinical findings. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Introduction
Glycosphingolipid (GSL) metabolism is a critical cellular process, and its dysregulation is implicated in a variety of inherited metabolic disorders.[5] Glucosylceramide (GlcCer) is a pivotal precursor for the synthesis of a vast array of complex GSLs.[4] The enzyme glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most GSLs.[4] In several lysosomal storage disorders, such as Gaucher disease and Fabry disease, genetic defects in the enzymes responsible for the degradation of GSLs lead to their pathological accumulation in lysosomes, causing cellular dysfunction and progressive multi-organ damage.[6][7][8]
This compound is a potent and selective inhibitor of GCS. By reducing the rate of GSL synthesis, Ibiglustat aims to restore the balance between the synthesis and degradation of these lipids, thereby ameliorating the underlying pathology.[7] Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of these disorders. Ibiglustat has been investigated in clinical trials for Gaucher disease type 3, Fabry disease, GM2 gangliosidosis, and Parkinson's disease associated with mutations in the GBA gene.[1][9]
Mechanism of Action
This compound acts as a substrate reduction therapy by inhibiting the enzyme glucosylceramide synthase.[7] This inhibition is allosteric and brain-penetrant.[7] By blocking GCS, Ibiglustat reduces the production of glucosylceramide (GL-1), the primary building block for a wide range of complex glycosphingolipids, including globotriaosylceramide (GL-3) and gangliosides such as GM3.[9] In disease states characterized by the deficient activity of a specific lysosomal hydrolase, this reduction in the synthetic precursor pool leads to a decreased accumulation of the corresponding substrate in the lysosomes.[7]
Glycosphingolipid Synthesis Pathway and Ibiglustat's Point of Intervention
The following diagram illustrates the simplified glycosphingolipid synthesis pathway and highlights the inhibitory action of Ibiglustat.
Caption: this compound inhibits glucosylceramide synthase (GCS).
Pharmacological Data
In Vitro Potency
The inhibitory activity of Ibiglustat (Venglustat) against glucosylceramide synthase has been determined in both enzymatic and cellular assays.
| Assay Type | System | IC50 (nM) | Reference |
| GCS Enzyme Assay | MDCK cell lysate | 76.5 | [10] |
| GCS Cellular Assay | K562 cells | 165 | [10] |
Pharmacokinetics in Healthy Volunteers
Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of Ibiglustat following single and multiple oral doses.[9]
Table 2: Single Ascending Dose Pharmacokinetic Parameters of Ibiglustat (Venglustat l-malate) in Healthy Volunteers [9]
| Dose (mg) | Cmax (ng/mL) | tmax (hr) | AUCinf (ng·h/mL) | t½ (hr) | CL/F (L/h) |
| 2 | 5.3 ± 1.6 | 4.0 (2.0-6.0) | 162 ± 50 | 28.9 (pooled) | 13.2 ± 3.8 |
| 5 | 13.1 ± 3.9 | 4.0 (2.0-8.0) | 438 ± 129 | 28.9 (pooled) | 12.2 ± 3.6 |
| 15 | 43.8 ± 11.5 | 3.0 (2.0-6.0) | 1480 ± 390 | 28.9 (pooled) | 10.7 ± 2.8 |
| 25 | 68.1 ± 18.2 | 4.0 (2.0-8.0) | 2450 ± 680 | 28.9 (pooled) | 10.8 ± 3.0 |
| 50 | 129 ± 35 | 4.0 (3.0-6.0) | 4860 ± 1340 | 28.9 (pooled) | 10.9 ± 3.0 |
| 100 | 263 ± 73 | 4.0 (3.0-8.0) | 9980 ± 2760 | 28.9 (pooled) | 10.5 ± 2.9 |
| 150 | 389 ± 111 | 4.0 (3.0-8.0) | 14600 ± 4100 | 28.9 (pooled) | 10.8 ± 3.0 |
| Data are presented as mean ± SD for Cmax, AUCinf, and CL/F, and median (range) for tmax. t½ is the pooled geometric mean. |
Table 3: Multiple Dose Pharmacokinetic Parameters of Ibiglustat (Venglustat l-malate) in Healthy Volunteers (Day 14) [9]
| Dose (mg, QD) | Cmax (ng/mL) | tmax (hr) | AUC0-24 (ng·h/mL) | Accumulation Ratio (AUC0-24) |
| 5 | 29.5 ± 7.9 | 4.0 (2.0-6.0) | 513 ± 138 | 2.22 (pooled) |
| 10 | 58.1 ± 15.6 | 4.0 (2.0-8.0) | 1020 ± 274 | 2.22 (pooled) |
| 20 | 116 ± 31 | 4.0 (3.0-6.0) | 2040 ± 548 | 2.22 (pooled) |
| Data are presented as mean ± SD for Cmax and AUC0-24, and median (range) for tmax. Accumulation ratio is the pooled geometric mean. |
Pharmacodynamics
In healthy volunteers, repeated once-daily oral doses of Ibiglustat resulted in a time- and dose-dependent decrease in plasma levels of glucosylceramide (GL-1) and the downstream ganglioside GM3.[9]
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro potency of GCS inhibitors.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Venglustat | ALZFORUM [alzforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acelinktherapeutics.com [acelinktherapeutics.com]
In Vitro Characterization of Ibiglustat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat or SAR402671, is an orally active and brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting this enzyme, Ibiglustat effectively reduces the production of glucosylceramide (GlcCer), the precursor for a wide array of complex GSLs. This mechanism of substrate reduction therapy (SRT) holds significant therapeutic promise for several lysosomal storage disorders (LSDs) characterized by the accumulation of GSLs. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action
Ibiglustat is a potent and selective inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. By blocking this initial step, Ibiglustat effectively reduces the biosynthesis of downstream GSLs, including globotriaosylceramide (GL-3), which is the primary accumulating substrate in Fabry disease.[][4] A study has identified Ibiglustat (Venglustat) as an allosteric inhibitor of GCS.
Signaling Pathway of Glycosphingolipid Biosynthesis and Inhibition by Ibiglustat
References
Ibiglustat Hydrochloride: A Deep Dive into Target Engagement and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat or SAR402671, is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer or GL-1).[3][4] By inhibiting GCS, Ibiglustat effectively reduces the production of GlcCer and its downstream derivatives, which are implicated in the pathophysiology of several lysosomal storage disorders.[1][3] This substrate reduction therapy (SRT) approach holds significant promise for diseases such as Gaucher disease, Fabry disease, and GBA-mutant Parkinson's disease, where the accumulation of specific GSLs drives disease progression.[1][5] This technical guide provides a comprehensive overview of the target engagement and validation studies for this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Targeting Glucosylceramide Synthase
Ibiglustat's therapeutic potential stems from its direct inhibition of GCS. This inhibition leads to a reduction in the synthesis of GlcCer, the precursor for a wide array of complex GSLs, including globotriaosylceramide (Gb3 or GL-3).[6] In disease states like Fabry disease, deficient activity of the lysosomal enzyme α-galactosidase A leads to the accumulation of Gb3, causing cellular dysfunction and organ damage.[6] Similarly, in Gaucher disease, the deficiency of β-glucocerebrosidase results in the accumulation of GlcCer.[5] By limiting the initial substrate, Ibiglustat aims to alleviate the downstream pathological accumulation of these GSLs.
Quantitative Data on Target Engagement and Efficacy
The efficacy of Ibiglustat in engaging its target and reducing downstream metabolites has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency of Ibiglustat (Venglustat) against Glucosylceramide Synthase
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| GCS Enzyme Assay | MDCK Lysate | 76.5 | [7] |
| GCS Cellular Assay | K562 Cells | 165 | [7] |
Table 2: Preclinical Efficacy of Ibiglustat (Venglustat) in a Mouse Model of GBA-related Synucleinopathy
| Treatment Group | Tissue | Biomarker | Percent Reduction vs. Control | Reference |
| GZ667161 (related compound) | Plasma | GlcCer | ~92% | [8] |
| GZ667161 (related compound) | Brain | GlcCer | ~42% | [8] |
Table 3: Pharmacodynamic Effects of Venglustat in Healthy Volunteers (14-day treatment)
| Venglustat Dose | Biomarker | Maximum Mean Reduction from Baseline | Reference |
| 5 mg | Plasma GL-1 | ~67% | [9] |
| 10 mg | Plasma GL-1 | ~72% | [9] |
| 20 mg | Plasma GL-1 | ~76% | [9] |
| 5 mg | Plasma GM3 | ~45% | [9] |
| 10 mg | Plasma GM3 | ~55% | [9] |
| 20 mg | Plasma GM3 | ~60% | [9] |
Table 4: Clinical Efficacy of Venglustat (15 mg/day) in Fabry Disease Patients (NCT02228460 & NCT02489344)
| Time Point | Biomarker | Mean Reduction from Baseline | p-value | Reference |
| 6 months | Plasma Gb3 | 41.7% | <0.05 | |
| 3 years | Plasma Gb3 | 77.5% | <0.01 | |
| 48 weeks | Plasma lyso-Gb3 | 15% to 46% (in responders) | N/A | [10] |
| 26 weeks | Skin Gb3 Inclusions (EM) | 21.1% | 0.0010 | |
| 156 weeks | Skin Gb3 Inclusions (EM) | 38.7% | 0.0008 |
Note: EM stands for Electron Microscopy.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
GCS Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro potency of an inhibitor against GCS.
-
Materials:
-
Purified or recombinant GCS enzyme (e.g., from MDCK cell lysate)[7]
-
Substrate 1: Ceramide (e.g., C8-ceramide)[11]
-
Substrate 2: UDP-glucose (radiolabeled or for mass spectrometry detection)[11]
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween20)[12]
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well plates
-
Detection system (e.g., liquid scintillation counter for radiolabeled product or LC-MS/MS)[11]
-
-
Procedure:
-
Prepare serial dilutions of Ibiglustat in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted Ibiglustat or DMSO (for control wells) to the wells.
-
Add the GCS enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ceramide and UDP-glucose.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Quantify the amount of product (glucosylceramide) formed using the appropriate detection method.
-
Calculate the percentage of inhibition for each Ibiglustat concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[13]
-
Quantification of Glucosylceramide in Brain Tissue by LC-MS/MS
This protocol outlines the steps for extracting and quantifying GlcCer from brain tissue.
-
Materials:
-
Procedure:
-
Tissue Homogenization:
-
Lipid Extraction (Folch Method):
-
To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the tissue sample.[14]
-
Agitate the mixture for 15-20 minutes at room temperature.[14]
-
Add 0.2 volumes of 0.9% NaCl solution and vortex to separate the phases.[14]
-
Centrifuge at low speed (e.g., 2000 rpm) to complete phase separation.[14]
-
Carefully collect the lower chloroform phase containing the lipids.[14]
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile/methanol/water mixture).[9]
-
Inject the sample into the LC-MS/MS system.
-
Separate the GlcCer isoforms using a gradient elution on a HILIC column.
-
Detect and quantify the different GlcCer species using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.[11][12]
-
Calculate the concentration of GlcCer relative to the internal standard.
-
-
Immunohistochemistry for Globotriaosylceramide in Kidney Tissue
This protocol describes the detection of Gb3 deposits in paraffin-embedded kidney tissue.
-
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections[15]
-
Secondary antibody: HRP-conjugated or fluorescently-labeled secondary antibody[2][15]
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Chromogen (for HRP) or mounting medium with DAPI (for fluorescence)
-
Microscope
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
-
Immunostaining:
-
Block endogenous peroxidase activity (if using HRP).
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the sections with the primary anti-Gb3 antibody overnight at 4°C.
-
Wash the sections with buffer (e.g., PBS).
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the sections.
-
-
Detection and Visualization:
-
Validation of Target Engagement in Preclinical and Clinical Settings
The validation of Ibiglustat's target engagement relies on demonstrating a dose-dependent reduction in the levels of GlcCer and its downstream metabolites in relevant biological matrices.
In preclinical models of Gaucher and Fabry disease, administration of Ibiglustat or related compounds has been shown to reduce the accumulation of GlcCer and Gb3, respectively, in various tissues, including the brain.[8][16] In clinical trials, oral administration of Ibiglustat to healthy volunteers and patients with Fabry disease resulted in significant, dose-dependent reductions in plasma levels of GL-1, GM3, and Gb3.[9] These findings provide strong evidence of target engagement and a pharmacodynamic effect consistent with the proposed mechanism of action.
Conclusion
This compound is a potent and selective inhibitor of glucosylceramide synthase with a well-defined mechanism of action. Preclinical and clinical studies have provided robust quantitative data demonstrating its ability to engage its target and reduce the levels of key glycosphingolipids implicated in the pathophysiology of several lysosomal storage disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of Ibiglustat and other GCS inhibitors. As a brain-penetrant, orally available substrate reduction therapy, Ibiglustat holds considerable promise as a novel therapeutic agent for a range of debilitating genetic diseases.
References
- 1. Clinical Trials - International Gaucher Alliance [gaucheralliance.org]
- 2. Spontaneous Accumulation of Globotriaosylceramide (Gb3) in Proximal Renal Tubules in an ICR Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 4. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Ibiglustat used for? [synapse.patsnap.com]
- 6. Venglustat vs Imiglucerase for Gaucher Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. homogenizers.net [homogenizers.net]
- 8. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Migalastat HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amicusrx.com [amicusrx.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Immunohistochemical diagnosis of Fabry nephropathy and localisation of globotriaosylceramide deposits in paraffin-embedded kidney tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Venglustat: A Technical Guide to Its Brain-Penetrant Properties in Neuro-Glycosphingolipid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venglustat (GZ/SAR402671) is an orally administered, brain-penetrant small molecule designed as a potent, allosteric inhibitor of glucosylceramide synthase (GCS).[1] This enzyme catalyzes a crucial early step in the synthesis of a wide array of glycosphingolipids (GSLs).[1] The accumulation of these GSLs, particularly glucosylceramide (GL-1) and its deacylated form glucosylsphingosine (B128621) (lyso-GL-1), is a hallmark of several lysosomal storage disorders. Notably, mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a major genetic risk factor for Parkinson's disease (PD) and are causative for Gaucher disease.[1][2][3] In these conditions, deficient GCase activity leads to the buildup of its substrates, precipitating lysosomal dysfunction and cellular damage.[1] Venglustat's therapeutic rationale lies in substrate reduction therapy (SRT), aiming to decrease the production of these GSLs to a level that the compromised lysosomal machinery can manage, thereby mitigating the downstream pathology. A key feature distinguishing Venglustat from other GCS inhibitors, such as eliglustat (B216) and miglustat, is its ability to cross the blood-brain barrier (BBB), making it a promising candidate for treating the neurological manifestations of these disorders.[1][4][5]
Mechanism of Action: The GBA Pathway and Substrate Reduction
Mutations in the GBA1 gene lead to a deficiency in the GCase enzyme, which is responsible for the breakdown of glucosylceramide into glucose and ceramide within the lysosome. This deficiency results in the accumulation of glucosylceramide and its metabolite, glucosylsphingosine. This accumulation is believed to contribute to a cascade of pathological events, including α-synuclein aggregation, a key feature in Parkinson's disease.[1][3] Venglustat acts by inhibiting glucosylceramide synthase, the enzyme that synthesizes glucosylceramide from ceramide and UDP-glucose.[1] By reducing the rate of glucosylceramide synthesis, Venglustat aims to restore the balance between the synthesis and degradation of GSLs, thereby preventing their toxic accumulation in both peripheral tissues and the central nervous system (CNS).[4]
Preclinical Evidence of Brain Penetration and Efficacy
Preclinical studies in various mouse models have demonstrated Venglustat's ability to cross the blood-brain barrier and exert its pharmacodynamic effects within the CNS.
In a Gaucher disease mouse model with a homozygous GBA D409V mutation, treatment with a related compound, GZ667161, led to reduced brain glucosylceramide levels and a decrease in the accumulation of hippocampal α-synuclein and tau deposits, which was associated with improved memory deficits.[1] Similarly, in a mouse model of α-synuclein toxicity (overexpressing the A53T mutant), treatment reduced glucosylceramide levels and hippocampal membrane-associated α-synuclein and tau deposits, leading to cognitive improvements.[1]
Studies with Venglustat in GBA-related synucleinopathy mouse models (GbaD409V/WT and GbaD409V/D409V) confirmed significant reductions in glucosylceramide in the plasma, brain, and cerebrospinal fluid (CSF).[6][7][8] In the GbaD409V/D409V mice, Venglustat administration not only reduced the accumulation of glycosphingolipids and pathological α-synuclein aggregates in the CNS but also ameliorated associated memory deficits.[8]
Quantitative Preclinical Data
| Animal Model | Treatment | Tissue | Analyte | % Reduction | Reference |
| GbaD409V/WT Mice | Venglustat | Plasma | Glucosylceramide | Significant | [6][7] |
| Brain | Glucosylceramide | Significant | [6][7] | ||
| CSF | Glucosylceramide | Significant | [6][7] | ||
| GbaD409V/D409V Mice | Venglustat | Plasma | Glucosylceramide | Significant | [6][7] |
| Brain | Glucosylceramide | Significant | [6][7] |
Clinical Evidence of Brain Penetration
Clinical trials in human subjects have provided direct evidence of Venglustat's ability to penetrate the CNS and engage its target.
The MOVES-PD Trial (Part 1)
This Phase 2, randomized, double-blind, placebo-controlled, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral Venglustat in patients with Parkinson's disease and a GBA mutation.[9][10][11] The results demonstrated that Venglustat exposure in both plasma and CSF increased in a dose-dependent manner over 4 weeks.[9][10][11] Crucially, this was accompanied by a dose-dependent decrease in GL-1 levels in both plasma and CSF.[9][10][11] At the highest dose, a substantial reduction in CSF GL-1 of 72.0% in Japanese and 74.3% in non-Japanese participants was observed, confirming target engagement within the CNS.[9][10][11]
The LEAP Trial
This Phase 2, open-label trial evaluated orally administered Venglustat (15 mg once-daily) in combination with imiglucerase (B1177831) enzyme replacement therapy in adults with Gaucher disease type 3 (GD3).[2][4][12] The study confirmed that Venglustat crosses the blood-brain barrier, leading to robust reductions in glycosphingolipids in the CSF of these patients.[4]
Quantitative Clinical Pharmacokinetic and Pharmacodynamic Data
| Trial | Population | Dose | Parameter | Value | Unit | Reference | |---|---|---|---|---|---| | LEAP | Gaucher Disease Type 3 | 15 mg once-daily | Mean Plasma Venglustat AUC0-24 (Day 1) | 851 (SD: 282) | ng•h/mL |[4][13] | | | | | Mean Plasma Venglustat Cmax (Day 1) | 58.1 (SD: 26.4) | ng/mL |[4][13] | | | | | Median Plasma Venglustat tmax (Day 1) | 2.00 | h |[4][13] | | | | | Mean Venglustat Concentration (Week 52) - Plasma | 114 (SD: 65.8) | ng/mL |[2][4][12] | | | | | Mean Venglustat Concentration (Week 52) - CSF | 6.14 (SD: 3.44) | ng/mL |[2][4][12] | | | | | Median Glucosylceramide Reduction (1 year) - Plasma | 78% (IQR: 72, 84) | % |[12][13] | | | | | Median Glucosylceramide Reduction (1 year) - CSF | 81% (IQR: 77, 83) | % |[12][13] | | | | | Median Glucosylsphingosine Reduction (1 year) - Plasma | 56% (IQR: 41, 60) | % |[12][13] | | | | | Median Glucosylsphingosine Reduction (1 year) - CSF | 70% (IQR: 46, 76) | % |[12][13] | | MOVES-PD (Part 1) | Parkinson's Disease with GBA mutation | Highest Dose | CSF GL-1 Reduction (4 weeks) - Japanese participants | 72.0 | % |[9][10][11] | | | | | CSF GL-1 Reduction (4 weeks) - Non-Japanese participants | 74.3 | % |[9][10][11] |
Experimental Methodologies
Detailed, step-by-step experimental protocols for the specific assays used in the Venglustat clinical trials are not publicly available. However, based on the published literature, the following sections describe the general methodologies employed for key experiments.
Quantification of Venglustat and Glycosphingolipids in Biological Matrices
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for quantifying small molecules and lipids in complex biological samples like plasma and CSF.
-
Sample Preparation:
-
Protein Precipitation/Lipid Extraction: Biological samples (plasma or CSF) are treated with organic solvents (e.g., methanol, acetonitrile, chloroform) to precipitate proteins and extract lipids.[5] For tissue samples, homogenization is performed prior to extraction.[14]
-
Internal Standards: Known concentrations of isotopically labeled versions of the analytes (e.g., d5-Glucosylceramide) are added at the beginning of the sample preparation process to account for extraction inefficiency and matrix effects.[14]
-
Purification (Optional): Solid-phase extraction (SPE) may be used to further clean up the sample and enrich the analytes of interest.[14]
-
Reconstitution: The dried extract is redissolved in a solvent compatible with the LC mobile phase.[14]
-
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): The reconstituted sample is injected into an HPLC or UPLC system.
-
Column: A C18 or HILIC column is typically used to separate the analytes from other components in the extract based on their physicochemical properties.[15]
-
Mobile Phase: A gradient of aqueous and organic solvents is used to elute the analytes from the column.[15]
-
-
Mass Spectrometric Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analytes are ionized, typically using electrospray ionization (ESI).[15]
-
Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[15] Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive detection.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Assessment of Blood-Brain Barrier Penetration
In Vitro Models:
While not specifically detailed for Venglustat in the available literature, in vitro BBB models are a common tool for assessing the potential of a compound to cross into the brain. These models typically involve a co-culture of human brain microvascular endothelial cells, pericytes, and astrocytes on a transwell insert, creating a barrier that mimics the in vivo BBB.[12][16]
-
General Protocol:
-
Cell Culture: Endothelial cells are cultured on the apical (luminal) side of a porous membrane in a transwell insert, while astrocytes and pericytes are cultured on the basolateral (abluminal) side.[12]
-
Barrier Formation: The cells are cultured for several days to allow for the formation of tight junctions, creating a barrier. The integrity of this barrier is monitored by measuring the Transendothelial Electrical Resistance (TEER).[12]
-
Permeability Assay: The test compound (e.g., Venglustat) is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to determine the amount of compound that has crossed the barrier.[12]
-
Quantification: The concentration of the compound in the basolateral samples is measured, typically by LC-MS/MS, to calculate the apparent permeability coefficient (Papp).[12]
-
In Vivo Studies (Preclinical and Clinical):
The most direct way to assess BBB penetration is by measuring the concentration of the drug in the CNS.
-
Preclinical (Animal Models):
-
Drug Administration: The compound is administered to animals (e.g., mice) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At specified time points, blood (for plasma) and brain tissue and/or CSF are collected.
-
Analysis: The concentration of the drug in plasma and brain homogenate/CSF is determined using LC-MS/MS.
-
Calculation: The brain-to-plasma or CSF-to-plasma concentration ratio is calculated to determine the extent of CNS penetration.
-
-
Clinical (Human Studies):
Conclusion
Venglustat is a brain-penetrant glucosylceramide synthase inhibitor that has demonstrated target engagement within the central nervous system in both preclinical models and human clinical trials. Quantitative data from pharmacokinetic and pharmacodynamic analyses confirm its ability to cross the blood-brain barrier and significantly reduce the levels of key glycosphingolipids, glucosylceramide and glucosylsphingosine, in the cerebrospinal fluid. This capacity to address the underlying substrate accumulation in the CNS makes Venglustat a molecule of significant interest for the treatment of neurological manifestations of GBA-related disorders, such as Gaucher disease type 3 and GBA-associated Parkinson's disease. While clinical trials for Parkinson's disease did not meet their primary endpoints, research into its potential for other neuro-glycosphingolipid-related disorders is ongoing.[2][17]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. alzforum.org [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. [repository.cam.ac.uk]
- 12. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amicusrx.com [amicusrx.com]
- 15. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibiglustat Hydrochloride: A Technical Guide to its Effects on Glycosphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibiglustat (B608041) hydrochloride (also known as venglustat or GZ/SAR402671) is an orally administered, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] As the enzyme responsible for the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), GCS represents a key therapeutic target for a class of inherited metabolic disorders known as lysosomal storage diseases (LSDs).[3] By inhibiting GCS, ibiglustat implements a substrate reduction therapy (SRT) strategy, aiming to decrease the rate of GSL synthesis to a level that allows the residual lysosomal degradation activity to clear the accumulating substrates.[1][4] This technical guide provides an in-depth overview of the mechanism of action of ibiglustat, its quantitative effects on GSL metabolism, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
Ibiglustat targets UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3] GlcCer is the precursor for the synthesis of a vast array of complex GSLs, including gangliosides, globosides, and lacto/neolacto series GSLs. In several LSDs, genetic defects in the lysosomal enzymes responsible for the catabolism of these GSLs lead to their pathological accumulation in various tissues, including the central nervous system (CNS).[4]
Ibiglustat's inhibition of GCS reduces the production of GlcCer, thereby limiting the substrate available for the synthesis of downstream GSLs that accumulate in specific disorders. For instance, in Gaucher disease, the primary accumulating substrate is GlcCer itself (and its deacylated form, glucosylsphingosine). In Fabry disease, the accumulation of globotriaosylceramide (Gb3) is targeted, and in GM2 gangliosidoses like Tay-Sachs disease, the accumulation of GM2 ganglioside is the focus.[1][4]
Quantitative Effects on Glycosphingolipid Metabolism
The efficacy of ibiglustat has been quantified in various preclinical and clinical settings. The data consistently demonstrate a significant reduction in key glycosphingolipid biomarkers.
Preclinical Data
In preclinical mouse models of GBA-related synucleinopathy, administration of a GCS inhibitor, GZ667161 (a tool compound related to ibiglustat), for 9 months resulted in substantial reductions of GlcCer.[5] Subsequent studies with ibiglustat (venglustat) confirmed these effects.[6]
| Model System | Treatment | Tissue/Fluid | Biomarker | Mean Reduction (%) | Reference |
| Gba D409V/WT Mouse Model | GZ667161 (9 months) | Plasma | Glucosylceramide | 92% | [5] |
| Gba D409V/WT Mouse Model | GZ667161 (9 months) | Brain | Glucosylceramide | 42% | [5] |
| Gla -/- Mouse Model (Fabry Disease) | Ibiglustat (0.03% w/w in diet) | Kidney, Heart, Brain | Globotriaosylceramide (Gb3) & lyso-Gb3 | Significant Reduction (exact % not specified) | [7] |
Clinical Trial Data
Clinical trials have provided quantitative evidence of ibiglustat's ability to reduce GSLs in patients. The Phase 2 LEAP trial, which evaluated ibiglustat in adults with Gaucher disease type 3, and a Phase 2a trial in adult males with classic Fabry disease, have yielded significant biomarker data.[8][9]
Table 2.1: Effect of Ibiglustat (Venglustat) in Gaucher Disease Type 3 (LEAP Trial, 1-Year Treatment)
| Tissue/Fluid | Biomarker | Median Reduction (%) | Interquartile Range (%) | Reference |
| Plasma | Glucosylceramide | 78% | 72-84% | [8][10] |
| Cerebrospinal Fluid (CSF) | Glucosylceramide | 81% | 77-83% | [8][10] |
| Plasma | Glucosylsphingosine | 56% | 41-60% | [8][10] |
| Cerebrospinal Fluid (CSF) | Glucosylsphingosine | 70% | 46-76% | [8][10] |
Table 2.2: Effect of Ibiglustat (Venglustat) in Fabry Disease (Phase 2a and Extension Study)
| Time Point | Parameter | Measurement | Mean Change from Baseline | p-value | Reference |
| Week 26 | Gb3 Inclusions (in SSCE) | Volume Fraction | -0.06 | 0.0010 | [9][11] |
| Week 156 | Gb3 Inclusions (in SSCE) | Volume Fraction | -0.12 | 0.0008 | [9][11] |
*SSCE: Superficial Skin Capillary Endothelium
Key Experimental Protocols
The evaluation of ibiglustat's effect on GSL metabolism involves a series of specialized in vitro and in vivo assays.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This assay directly measures the inhibitory potential of ibiglustat on the GCS enzyme.
Objective: To determine the IC50 value of ibiglustat against GCS.
Methodology:
-
Enzyme Source: Microsomal proteins expressing GCS are prepared from suitable cell lines or tissues.[12]
-
Substrates: C8-ceramide (a short-chain, cell-permeable ceramide analog) and UDP-glucose are used as substrates.[12]
-
Reaction: Various concentrations of ibiglustat are incubated with the GCS-containing microsomal proteins in an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween20) at 20-25°C for a defined period (e.g., 60 minutes).[12]
-
Termination and Analysis: The reaction is terminated, and the product (C8-glucosylceramide) is separated from the substrate. The amount of product is quantified using a sensitive detection method, typically RapidFire Mass Spectrometry.[12]
-
Data Analysis: The percentage of inhibition at each ibiglustat concentration is calculated relative to a no-inhibitor control. The data are then fitted to a four-parameter logistic model to determine the IC50 value.[12]
Quantification of Glycosphingolipids in Biological Samples
This protocol is essential for assessing the in vivo pharmacodynamic effects of ibiglustat on GSL levels in tissues and fluids.
Objective: To quantify the levels of specific GSLs (e.g., GlcCer, GlcSph, Gb3) in plasma, CSF, or tissue homogenates from preclinical models or clinical trial participants.
Methodology:
-
Sample Preparation:
-
Tissues are weighed and homogenized in a suitable buffer (e.g., 0.25 M sucrose, 20 mM HEPES).[13]
-
Plasma, CSF, or tissue homogenates are prepared for lipid extraction.
-
-
Lipid Extraction: A modified Folch extraction is commonly employed. Samples are mixed with a chloroform/methanol/water solvent system (e.g., 4:8:3, v/v/v) to partition the lipids into the organic phase.[13] The organic phase containing the GSLs is collected and dried.
-
LC-MS/MS Analysis:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., ethanol (B145695) or methanol).[14]
-
An aliquot is injected into a liquid chromatography system, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation of different GSL species.[14]
-
The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. Specific precursor-to-product ion transitions are monitored for each GSL of interest and for a corresponding internal standard to ensure accurate quantification.[15]
-
-
Data Analysis: The concentration of each GSL is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Visualizing Pathways and Workflows
Glycosphingolipid Biosynthesis Pathway and Ibiglustat's Point of Intervention
Caption: Ibiglustat inhibits GCS, the enzyme converting Ceramide to GlcCer, blocking downstream GSL synthesis.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for evaluating ibiglustat's in vivo efficacy from animal model to data analysis.
Substrate Reduction Therapy (SRT) Logical Framework
Caption: Ibiglustat restores GSL homeostasis by reducing synthesis to match impaired catabolic capacity.
Conclusion
Ibiglustat hydrochloride represents a targeted therapeutic strategy for several glycosphingolipid storage disorders. Its mechanism as a GCS inhibitor is well-defined, leading to a significant and quantifiable reduction in the biosynthesis of accumulating GSLs. Preclinical and clinical data have consistently demonstrated its pharmacodynamic effect on key biomarkers in Gaucher disease and Fabry disease. The experimental protocols outlined provide a robust framework for the continued investigation and development of ibiglustat and other substrate reduction therapies. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the core science and data supporting the development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Ibiglustat Hydrochloride on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibiglustat hydrochloride, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3] As a substrate reduction therapy, Ibiglustat offers a promising therapeutic strategy for a range of lysosomal storage disorders and related neurological conditions. By targeting the foundational step in the biosynthesis of most glycosphingolipids, Ibiglustat modulates critical cellular pathways implicated in the pathophysiology of diseases such as Gaucher disease, Fabry disease, and Parkinson's disease associated with GBA1 gene mutations. This technical guide provides an in-depth analysis of the cellular pathways affected by Ibiglustat, supported by a comprehensive summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Role of Glucosylceramide Synthase in Cellular Homeostasis
Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This reaction is the initial and rate-limiting step in the biosynthesis of a vast array of complex glycosphingolipids (GSLs). GSLs are integral components of cellular membranes and are involved in a multitude of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.
In several lysosomal storage disorders, genetic mutations lead to deficiencies in enzymes responsible for the degradation of GSLs. This results in the pathological accumulation of these lipids within lysosomes, leading to cellular dysfunction, inflammation, and organ damage.[4] this compound, by inhibiting GCS, effectively reduces the production of the precursor GlcCer, thereby alleviating the substrate burden on the deficient lysosomal enzymes.
Mechanism of Action of this compound
Ibiglustat is a selective inhibitor of GCS.[5] By blocking the synthesis of GlcCer, it curtails the production of downstream GSLs, including globotriaosylceramide (Gb3) and gangliosides. This substrate reduction approach is particularly beneficial in conditions where the catabolism of these lipids is impaired.
dot
References
- 1. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel compounds that reverse the disease phenotype in Type 2 Gaucher disease patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Ibiglustat Hydrochloride: A Technical Overview of its Therapeutic Potential in GM2 Gangliosidosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM2 gangliosidoses, including Tay-Sachs and Sandhoff disease, are a group of devastating lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, primarily in the central nervous system.[1] This accumulation is due to a deficiency in the β-hexosaminidase A enzyme, leading to progressive neurodegeneration.[1] One promising therapeutic strategy is substrate reduction therapy (SRT), which aims to decrease the synthesis of the accumulating substrate.[2] Ibiglustat (B608041) hydrochloride, also known as venglustat (GZ/SAR402671), is a brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[3][4] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, including GM2 ganglioside.[5] By inhibiting GCS, ibiglustat hydrochloride reduces the production of glucosylceramide, the precursor for GM2, thereby potentially alleviating the pathological accumulation and its downstream consequences.[5] This technical guide provides an in-depth overview of the preclinical and clinical evidence for this compound's potential in GM2 gangliosidosis models, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis
This compound acts as a substrate reduction agent by inhibiting glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the synthesis of a major class of glycosphingolipids by transferring glucose to ceramide to form glucosylceramide (GlcCer). GlcCer is then sequentially modified by various glycosyltransferases to form complex glycosphingolipids, including GM2 ganglioside. By blocking this initial step, this compound effectively reduces the downstream production of GM2, thereby addressing the root cause of its accumulation in GM2 gangliosidoses.
References
- 1. lipotype.com [lipotype.com]
- 2. Sanofi provides update on venglustat clinical program [sanofi.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. A Multinational, Randomized, Double-blind, Placebo-controlled Study to Assess | Clinical Research Studies Listing [sanofistudies.com]
Methodological & Application
Ibiglustat Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibiglustat hydrochloride, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the biosynthesis of glycosphingolipids (GSLs), and its inhibition presents a therapeutic strategy for several lysosomal storage disorders, including Gaucher disease and Fabry disease.[1][2] By blocking the first committed step in the synthesis of most GSLs, Ibiglustat reduces the accumulation of downstream metabolites such as glucosylceramide (GlcCer) and globotriaosylceramide (Gb3) that are pathogenic in these diseases.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its inhibitory effect on GCS, its impact on lysosomal volume, and its effect on cell viability.
Mechanism of Action
This compound acts as a substrate reduction therapy by inhibiting glucosylceramide synthase. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the initial step for the synthesis of a large family of GSLs. In lysosomal storage disorders like Fabry disease, a deficiency in the α-galactosidase A enzyme leads to the accumulation of Gb3.[3] Ibiglustat's inhibition of GCS reduces the production of the precursor GlcCer, thereby limiting the synthesis and subsequent accumulation of Gb3.[2][3]
References
Application Notes and Protocols for Ibiglustat Hydrochloride Administration in Mouse Models of Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3 or Gb3) and its deacylated form globotriaosylsphingosine (lyso-GL-3), in various cells and tissues. This accumulation results in a wide range of symptoms, including severe pain, kidney failure, heart disease, and stroke.
Ibiglustat hydrochloride (also known as Venglustat or Genz-682452) is an orally administered inhibitor of glucosylceramide synthase (GCS). By inhibiting GCS, Ibiglustat reduces the synthesis of glucosylceramide, a precursor for most glycosphingolipids, including GL-3. This substrate reduction therapy (SRT) approach offers a promising therapeutic strategy for Fabry disease, with the potential to slow disease progression by reducing the accumulation of harmful substrates. Notably, unlike enzyme replacement therapy (ERT), Ibiglustat has been shown to cross the blood-brain barrier in mouse models, suggesting it may address the neurological manifestations of the disease.[1]
These application notes provide a comprehensive overview of the administration of this compound in mouse models of Fabry disease, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Substrate Reduction Therapy
This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide then serves as a substrate for downstream enzymes that produce a variety of complex glycosphingolipids, including globotriaosylceramide (GL-3).
In Fabry disease, the deficient activity of α-galactosidase A leads to the accumulation of GL-3 in lysosomes. By inhibiting GCS, Ibiglustat reduces the production of the precursor molecule, thereby limiting the synthesis and subsequent accumulation of GL-3. This approach is known as substrate reduction therapy (SRT).
Quantitative Data on Efficacy in Fabry Mouse Models
Studies in α-galactosidase A knockout (α-Gal A KO) mouse models of Fabry disease have demonstrated the efficacy of Ibiglustat (Genz-682452) in reducing the accumulation of GL-3 and lyso-GL-3 in various tissues.
Table 1: Reduction of GL-3 and lyso-GL-3 in Tissues of Fabry Mice Treated with Ibiglustat (Genz-682452)
| Tissue | Treatment Group | Mean Reduction of GL-3 (%) | Mean Reduction of lyso-GL-3 (%) |
| Kidney | Ibiglustat (SRT) | >90% | 75-90% |
| ERT | Variable | Variable | |
| Ibiglustat + ERT | >90% | 75-90% | |
| Heart | Ibiglustat (SRT) | >90% | 75-90% |
| ERT | Variable | Variable | |
| Ibiglustat + ERT | >90% | 75-90% | |
| Liver | Ibiglustat (SRT) | >90% | 75-90% |
| ERT | Variable | Variable | |
| Ibiglustat + ERT | >90% | 75-90% | |
| Spleen | Ibiglustat (SRT) | >90% | 75-90% |
| ERT | Variable | Variable | |
| Ibiglustat + ERT | >90% | 75-90% | |
| Lung | Ibiglustat (SRT) | >90% | 75-90% |
| ERT | Variable | Variable | |
| Ibiglustat + ERT | >90% | 75-90% | |
| Brain | Ibiglustat (SRT) | Significant Reduction | Significant Reduction |
| ERT | No significant reduction | No significant reduction | |
| Ibiglustat + ERT | Significant Reduction | Significant Reduction |
Data adapted from studies on Genz-682452 in Fabry mouse models.[1] The combination therapy resulted in over 90% reduction of GL-3 and 75-90% reduction of lyso-GL-3 after 9 months of treatment.[1]
Table 2: Effect of Initiating Ibiglustat (Genz-682452) Treatment at Different Ages in Fabry Mice
| Tissue | Age at Treatment Initiation | Treatment Duration | Percent Reduction of GL-3 vs. Age-Matched Controls |
| Kidney | 3 months | 5 months | ~50% |
| 12 months | 5 months | ~40% | |
| Heart | 3 months | 5 months | ~60% |
| 12 months | 5 months | ~30% | |
| Lung | 3 months | 5 months | ~70% |
| 12 months | 5 months | ~50% | |
| Spleen | 3 months | 5 months | ~80% |
| 12 months | 5 months | ~60% | |
| Brain | 3 months | 5 months | ~40% |
| 12 months | 5 months | ~20% |
Data represents the percent reduction of GL-3 in the indicated tissues following 5 months of substrate reduction therapy.[1] This demonstrates that earlier therapeutic intervention leads to greater improvements.
Experimental Protocols
Animal Model
The most commonly used mouse model for studying Fabry disease is the α-galactosidase A knockout (α-Gal A KO) mouse. These mice are generated by targeted disruption of the Gla gene and exhibit a progressive accumulation of GL-3 in various tissues, mimicking the biochemical defect in human patients. For studies requiring more severe phenotypes, a symptomatic mouse model (G3Stg/GLAko) generated by crossbreeding α-Gal A KO mice with transgenic mice expressing human Gb3 synthase can be utilized.
Preparation and Administration of this compound
This compound (Genz-682452) is orally bioavailable. For preclinical studies in mice, it is typically administered as a component of their daily food intake to ensure consistent dosing and minimize stress associated with other oral administration methods like gavage.
Protocol for In-Feed Dosing:
-
Dosage Calculation: A typical effective dose of Ibiglustat (Genz-682452) in Fabry mice is approximately 60 mg/kg/day. This dose should be adjusted based on the specific experimental design and the average daily food consumption of the mice.
-
Drug Formulation: this compound is incorporated into standard rodent chow pellets. This is usually done by a specialized laboratory or commercial vendor to ensure uniform distribution of the drug within the food.
-
Acclimation: Prior to the start of the treatment period, mice should be acclimated to the powdered or pelleted diet that will be used as the vehicle for the drug.
-
Administration: The formulated chow is provided to the mice ad libitum.
-
Monitoring: Food consumption and the body weight of the mice should be monitored regularly to ensure proper dosing and to assess any potential toxicity.
Measurement of GL-3 and lyso-GL-3 Levels
The primary outcome measure for assessing the efficacy of Ibiglustat is the quantification of GL-3 and lyso-GL-3 levels in various tissues and plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for this analysis due to its high sensitivity and specificity.
Protocol for Tissue and Plasma Collection and Processing:
-
Euthanasia and Tissue Collection: At the designated study endpoint, mice are euthanized according to approved institutional animal care and use committee (IACUC) protocols. Tissues of interest (e.g., kidney, heart, liver, spleen, lung, brain) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.
-
Plasma Collection: Blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Homogenization: Frozen tissues are homogenized in an appropriate buffer.
-
Lipid Extraction: Glycosphingolipids are extracted from the tissue homogenates and plasma using a suitable solvent system (e.g., chloroform/methanol).
-
LC-MS/MS Analysis: The extracted lipids are analyzed by a validated LC-MS/MS method to quantify the levels of GL-3 and lyso-GL-3. Internal standards are used for accurate quantification.
-
Data Normalization: Tissue GL-3 and lyso-GL-3 levels are typically normalized to the wet weight of the tissue.
Logical Relationship of Therapeutic Approaches
Ibiglustat, as a substrate reduction therapy, represents a distinct therapeutic strategy compared to enzyme replacement therapy (ERT). The two approaches can also be used in combination to potentially achieve greater efficacy.
References
Application Notes and Protocols for Ibiglustat Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ibiglustat hydrochloride, a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS), in cell culture experiments.[1][2] Ibiglustat, also known as Venglustat, is a valuable tool for studying lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson's disease associated with GBA mutations.[1][2]
Mechanism of Action
This compound functions as a substrate reduction therapy by inhibiting glucosylceramide synthase (GCS).[3] This enzyme is crucial for the first step in the biosynthesis of most glycosphingolipids, catalyzing the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose. By blocking this step, Ibiglustat effectively reduces the accumulation of downstream glycosphingolipids, such as globotriaosylceramide (Gb3) in Fabry disease and glucosylceramide itself in Gaucher disease.[4]
Data Presentation: Solubility and Storage
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Parameter | Solvent | Solubility | Storage of Stock Solution |
| Ibiglustat | Dimethyl Sulfoxide (B87167) (DMSO) | ~25 mg/mL to 50 mg/mL (Sonication may be required) | -20°C for up to 6 months; -80°C for up to 1 year.[2][5] |
| Ethanol (B145695) | ~30 mg/mL | ||
| Dimethylformamide (DMF) | ~30 mg/mL | ||
| This compound | Data not readily available; however, salt forms generally have higher aqueous solubility. It is recommended to dissolve in DMSO for stock solutions. |
Note: For aqueous solutions, it is recommended to first dissolve Ibiglustat in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental questions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Cell Culture and Treatment Protocol
This protocol provides a framework for treating adherent cells with this compound. Specific cell culture conditions (e.g., media, supplements, passaging ratios) should be optimized for the cell line being used.
Materials:
-
Cultured cells of interest (e.g., fibroblasts, cardiomyocytes, neuronal cells)
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration. This can range from 24 hours to several days or weeks, depending on the experimental goals. For example, a 15-day incubation has been used for Fabry disease cardiomyocytes.[6]
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells and/or the culture supernatant for downstream analysis.
-
Assess cellular responses using appropriate assays, such as Western blotting for protein expression, qPCR for gene expression, or mass spectrometry for lipid analysis.
-
Recommended Dosages for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system.
| Cell Type | Disease Model | Effective Concentration Range | Incubation Time | Reference |
| Fabry Disease Cardiomyocytes | Fabry Disease | 1 µM | 15 days | [6] |
| Various Cell Types | General GCS Inhibition | 150 - 220 nM (IC50) | 36 hours |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Quantification of Ibiglustat Hydrochloride in Tissue Samples
Introduction
Ibiglustat hydrochloride is a potent and selective inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of most glycosphingolipids.[1] Its therapeutic potential is being explored in lysosomal storage disorders such as Fabry and Gaucher disease.[1] Accurate quantification of this compound in various tissue samples is crucial for preclinical pharmacokinetic (PK), toxicokinetic (TK), and drug distribution studies, providing essential data for assessing its efficacy and safety.[2] This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] The method described herein is intended for researchers, scientists, and drug development professionals.
Principle
This method involves the homogenization of tissue samples followed by protein precipitation and liquid-liquid extraction to isolate this compound. The extracted analyte is then separated from endogenous matrix components using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[3] Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard (IS).
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Ibiglustat-d4 hydrochloride (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Blank tissue matrix from the same species and tissue type as the study samples
Instrumentation and Analytical Conditions
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B (linear gradient) |
| 2.5 - 3.5 min | 95% B (hold) |
| 3.5 - 3.6 min | 95% to 5% B (linear gradient) |
| 3.6 - 5.0 min | 5% B (re-equilibration) |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Analyte) | To be determined by direct infusion of this compound |
| MRM Transitions (IS) | To be determined by direct infusion of Ibiglustat-d4 hydrochloride |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Note: MS/MS parameters such as declustering potential, collision energy, and cell exit potential must be optimized for Ibiglustat and its internal standard.
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for spiking into the blank tissue homogenate to form the calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank tissue homogenate. The final concentrations should span the expected range of the study samples.
Tissue Sample Preparation Protocol
-
Tissue Collection and Storage: Excise tissues of interest, rinse with cold PBS to remove excess blood, blot dry, weigh, and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.[4][5]
-
Homogenization:
-
To a pre-weighed, frozen tissue sample (e.g., 50-100 mg), add cold homogenization buffer (e.g., 4 volumes of PBS) to achieve a 1:5 (w/v) dilution.
-
Homogenize the sample using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation and Extraction:
-
Pipette 50 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of MTBE for liquid-liquid extraction.
-
Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulate matter.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Bioanalytical Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability for the intended application.[6][7][8] Key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, or other potential interferences. Assessed by analyzing at least six different blank tissue lots. | No significant interfering peaks at the retention times of the analyte and IS (response should be <20% of the LLOQ for the analyte and <5% for the IS). |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. A calibration curve with a blank, a zero standard, and at least six non-zero concentration levels should be prepared. | The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[2] |
| Accuracy | The closeness of the determined concentration to the nominal concentration. Assessed at a minimum of three QC levels (low, medium, high) with at least five replicates per level. | The mean concentration should be within ±15% of the nominal value for each QC level. |
| Precision | The closeness of repeated individual measurements. Assessed as intra-day (repeatability) and inter-day (intermediate precision) precision at a minimum of three QC levels (low, medium, high) with at least five replicates per level. | The coefficient of variation (CV) should not exceed 15% for each QC level. For the LLOQ, the CV should not exceed 20%.[6] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of the blank. Accuracy should be within ±20% of the nominal value, and precision (CV) should not exceed 20%.[2] |
| Recovery | The extraction efficiency of the analytical method. Determined by comparing the peak area of the analyte from an extracted sample to the peak area of the analyte in a post-extraction spiked sample at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. | The IS-normalized matrix factor should have a CV ≤ 15% across different lots of the biological matrix. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative).[9] | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from tissue samples.
Caption: Workflow for Ibiglustat Quantification in Tissue.
Signaling Pathway Context
Ibiglustat acts by inhibiting glucosylceramide synthase, thereby blocking the synthesis of downstream glycosphingolipids.
References
- 1. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Sample preparation | Abcam [abcam.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmanet.com.br [pharmanet.com.br]
- 8. bfarm.de [bfarm.de]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols for Ibiglustat Hydrochloride in Human iPSC-Derived Cardiomyocyte Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride is a potent and specific inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids (GSLs). The accumulation of GSLs is the hallmark of several lysosomal storage disorders, such as Gaucher and Fabry diseases, which can manifest with severe cardiac complications, including cardiac hypertrophy and fibrosis. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model system for studying the pathophysiology of cardiac diseases and for preclinical drug screening. This document provides detailed application notes and protocols for the use of this compound in human iPSC-CM models to investigate its therapeutic potential in mitigating cardiac hypertrophy and associated cellular dysfunctions.
Mechanism of Action
This compound acts as a substrate reduction therapy by inhibiting GCS. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the synthesis of glucosylceramide and downstream complex GSLs. In the context of lysosomal storage diseases affecting the heart, the accumulation of these lipids in cardiomyocytes is thought to contribute to cellular dysfunction, including hypertrophy, abnormal calcium handling, and electrophysiological disturbances. By inhibiting GCS, this compound reduces the synthesis of these accumulating GSLs, thereby potentially alleviating the pathological phenotype.
dot
Caption: Mechanism of action of this compound.
Key Applications in iPSC-Cardiomyocyte Models
-
Modeling Cardiac Hypertrophy: Investigating the efficacy of this compound in preventing or reversing pathological hypertrophy in iPSC-CMs derived from patients with lysosomal storage disorders or induced by hypertrophic stimuli.
-
Calcium Handling Analysis: Assessing the impact of this compound on intracellular calcium transients, which are often dysregulated in hypertrophied cardiomyocytes.
-
Electrophysiological Studies: Evaluating the effect of this compound on the electrical activity of iPSC-CMs using multi-electrode arrays (MEAs) to detect potential pro-arrhythmic or anti-arrhythmic effects.
Experimental Protocols
Assessment of Cardiac Hypertrophy in iPSC-Cardiomyocytes
Objective: To determine the effect of this compound on cardiomyocyte hypertrophy induced by a pro-hypertrophic agent (e.g., Endothelin-1).
Materials:
-
Human iPSC-derived cardiomyocytes (commercial or in-house differentiated)
-
Cardiomyocyte maintenance medium
-
This compound (stock solution in DMSO)
-
Endothelin-1 (ET-1) (stock solution in water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-actinin antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
Nuclear stain: DAPI
-
96-well imaging plates
Protocol:
-
Cell Culture: Plate iPSC-CMs in 96-well imaging plates at a suitable density to form a confluent monolayer. Culture for 5-7 days to allow recovery and maturation.
-
Hypertrophy Induction and Treatment:
-
Prepare serial dilutions of this compound in cardiomyocyte maintenance medium.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce hypertrophy by adding a pre-determined optimal concentration of Endothelin-1 (e.g., 10 nM) to the wells, along with the respective concentrations of this compound.
-
Include appropriate controls: vehicle control (DMSO), ET-1 only, and this compound only.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with anti-α-actinin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify cell size (surface area) and the expression of hypertrophy markers such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) by immunofluorescence if desired.
-
dot
Caption: Experimental workflow for the cardiac hypertrophy assay.
Calcium Transient Analysis in iPSC-Cardiomyocytes
Objective: To evaluate the effect of this compound on intracellular calcium handling in iPSC-CMs.
Materials:
-
iPSC-CMs cultured on glass-bottom plates
-
Cardiomyocyte maintenance medium
-
This compound (stock solution in DMSO)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Tyrode's solution
-
Fluorescence microscope with a high-speed camera
Protocol:
-
Cell Culture and Treatment:
-
Plate iPSC-CMs on glass-bottom plates.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Tyrode's solution according to the manufacturer's instructions.
-
Wash the cells once with Tyrode's solution.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Tyrode's solution to remove excess dye.
-
-
Image Acquisition:
-
Place the plate on the fluorescence microscope stage, maintained at 37°C.
-
Record spontaneous calcium transients at a high frame rate (e.g., 50-100 Hz) for at least 30 seconds for each well.
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ with custom plugins or MATLAB) to analyze the recorded videos.
-
Select regions of interest (ROIs) over individual beating cells or cell clusters.
-
Extract fluorescence intensity over time for each ROI.
-
Analyze the calcium transient parameters, including amplitude, peak duration, decay time (Tau), and beating frequency.
-
dot
Application Notes and Protocols for Assessing Ibiglustat Hydrochloride Efficacy via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride (also known as Venglustat) is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking GCS, Ibiglustat reduces the production of glucosylceramide (GlcCer), a precursor for a wide range of glycosphingolipids. In several lysosomal storage disorders, such as Gaucher disease and Fabry disease, genetic defects in the enzymes responsible for the breakdown of these lipids lead to their pathological accumulation in various tissues.[3] Ibiglustat, as a substrate reduction therapy, aims to counteract this accumulation by decreasing the synthesis of these molecules at their source.[3][4] This application note provides detailed immunohistochemistry (IHC) protocols to assess the efficacy of this compound in preclinical and clinical research settings by visualizing and quantifying the reduction of key glycosphingolipids and related pathological markers in tissue samples.
Mechanism of Action of this compound
This compound inhibits glucosylceramide synthase, the enzyme that catalyzes the first committed step in the synthesis of most glycosphingolipids. This leads to a reduction in the cellular levels of glucosylceramide and its downstream derivatives, including globotriaosylceramide (Gb3) and glucosylsphingosine (B128621) (GlcSph). In disease states characterized by the accumulation of these lipids, Ibiglustat can help to restore cellular homeostasis.
Caption: Mechanism of action of this compound.
Experimental Workflow for IHC Assessment
A typical workflow for assessing the efficacy of Ibiglustat using immunohistochemistry involves several key stages, from tissue collection to data analysis.
Caption: General experimental workflow for IHC.
Data Presentation: Quantitative and Semi-Quantitative Analysis
The efficacy of this compound can be determined by quantifying the reduction in the target biomarker. This can be achieved through semi-quantitative scoring by a pathologist or through quantitative digital image analysis.
Table 1: Semi-Quantitative Scoring of Globotriaosylceramide (Gb3) in Tissue Biopsies
This scoring system is adapted from methodologies used in clinical trials for Fabry disease.[4]
| Score | Description | Example Criteria |
| 0 | No staining | No detectable Gb3 staining in the cells of interest. |
| 1 | Mild staining | Faint, focal, or granular cytoplasmic staining in a minority of cells. |
| 2 | Moderate staining | Moderate intensity staining in a significant proportion of cells. |
| 3 | Strong staining | Intense, widespread cytoplasmic staining in the majority of cells. |
Table 2: Quantitative Analysis of IHC Staining
Digital image analysis software can provide more objective and continuous data.
| Parameter | Description | Example Measurement |
| Percentage of Positive Cells | The percentage of cells showing positive staining for the biomarker. | (Number of positive cells / Total number of cells) x 100 |
| Staining Intensity (Optical Density) | The average intensity of the stain in the positive cells. | Measured as Optical Density (OD) on a continuous scale. |
| H-Score | A composite score that combines staining intensity and the percentage of positive cells. | Σ [Intensity Level (0-3) x Percentage of Cells at that Intensity] |
Experimental Protocols
Protocol 1: Immunohistochemistry for Globotriaosylceramide (Gb3) in Paraffin-Embedded Kidney or Skin Tissue
This protocol is designed for the detection of Gb3, the primary accumulating substrate in Fabry disease.[5]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides.
-
Xylene or a xylene substitute.
-
Ethanol (B145695) (100%, 95%, 70%).
-
Deionized water.
-
Antigen Retrieval Buffer: Sodium Citrate (B86180) Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol.
-
Blocking Buffer: 5% Normal Goat Serum in PBST.
-
Primary Antibody: Mouse anti-Gb3 monoclonal antibody (validated for IHC).
-
Secondary Antibody: Goat anti-Mouse IgG (HRP-conjugated).
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat a water bath or steamer to 95-100°C with a container of Sodium Citrate Buffer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water, then in PBST.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBST (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Gb3 primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for α-Synuclein in Paraffin-Embedded Brain Tissue
This protocol is relevant for assessing the impact of Ibiglustat on α-synuclein pathology, which is associated with Parkinson's disease with GBA mutations.[1][3]
Materials:
-
FFPE brain tissue sections (5-8 µm) on charged slides.
-
All reagents listed in Protocol 1.
-
Primary Antibody: Rabbit anti-α-synuclein polyclonal or monoclonal antibody (validated for IHC).
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated).
Procedure:
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval as in Protocol 1 using Sodium Citrate Buffer (pH 6.0). For some α-synuclein antibodies, formic acid pretreatment (incubation in 70% formic acid for 10-20 minutes after rehydration) may enhance signal.
-
-
Peroxidase Block and Blocking: Follow steps as in Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-α-synuclein primary antibody in Blocking Buffer.
-
Incubate sections overnight at 4°C.
-
-
Secondary Antibody and Detection: Follow steps as in Protocol 1, using the appropriate anti-rabbit secondary antibody.
-
Counterstaining and Mounting: Follow steps as in Protocol 1.
Protocol 3: Immunohistochemistry for Glucosylsphingosine (GlcSph) in Paraffin-Embedded Tissue (Investigational)
While GlcSph is a critical biomarker, especially for Gaucher disease, validated IHC protocols for FFPE tissues are not as established as for Gb3.[6][7] This protocol is a general guideline and requires thorough validation.
Materials:
-
All reagents listed in Protocol 1.
-
Primary Antibody: Rabbit anti-Glucosylsphingosine polyclonal antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated).
Procedure:
-
Deparaffinization, Rehydration, Antigen Retrieval, Blocking: Follow steps as in Protocol 1. Optimization of the antigen retrieval method (e.g., citrate buffer vs. EDTA buffer, pH 9.0) is critical and should be tested.
-
Primary Antibody Incubation:
-
Dilute the anti-GlcSph antibody at various concentrations to determine the optimal signal-to-noise ratio.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody, Detection, Counterstaining, and Mounting: Follow steps as in Protocol 1.
Validation and Controls for all Protocols:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use tissue known to express the target antigen (e.g., tissue from an untreated disease model).
-
Isotype Control: Use a non-immune antibody of the same isotype and concentration as the primary antibody to assess background staining.
Conclusion
Immunohistochemistry is a powerful tool for visualizing and quantifying the tissue-level effects of this compound. By providing spatial information on the reduction of accumulated glycosphingolipids and related pathological markers, IHC can offer crucial insights into the therapeutic efficacy of this substrate reduction therapy. The protocols provided here serve as a detailed guide for researchers to implement these assessments in their studies. Proper validation and the use of appropriate controls are essential for generating reliable and reproducible data.
References
- 1. protocols.io [protocols.io]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Immunohistochemical diagnosis of Fabry nephropathy and localisation of globotriaosylceramide deposits in paraffin-embedded kidney tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Globotriaosylceramide (GL-3) Accumulation Following Ibiglustat Treatment Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (GL-3) in various cells and tissues.[1][2] This accumulation is a key pathological event, making the quantification of GL-3 a critical biomarker for disease progression and therapeutic efficacy.[3][4] Ibiglustat (also known as Venglustat) is a substrate reduction therapy that inhibits glucosylceramide synthase, an early enzyme in the glycosphingolipid synthesis pathway, thereby reducing the production and subsequent accumulation of GL-3.[5][6][7] This application note provides detailed protocols for the quantitative analysis of GL-3 in biological samples following Ibiglustat treatment, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][8]
Ibiglustat's Mechanism of Action
Ibiglustat acts as a glucosylceramide synthase inhibitor. By blocking this enzyme, it reduces the synthesis of glucosylceramide, a precursor for a wide range of glycosphingolipids, including GL-3.[5][6] This upstream inhibition leads to a decrease in the overall burden of GL-3 accumulation in patients with Fabry disease.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fabry disease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Historical Control Analysis Demonstrates Greater Long‐Term Reduction in Plasma Globotriaosylceramide (Gb3) by Venglustat Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Ibiglustat Hydrochloride for Substrate Reduction in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat or SAR402671, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is the pivotal enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose.[2][4] In several lysosomal storage disorders, such as Gaucher disease, and in genetic risk factors for Parkinson's disease associated with mutations in the GBA1 gene, the accumulation of GlcCer and its downstream metabolite glucosylsphingosine (B128621) (GlcSph) in neuronal cells contributes to neurodegeneration.[5][6]
Substrate reduction therapy (SRT) with Ibiglustat aims to decrease the production of these accumulating GSLs, thereby rebalancing cellular lipid homeostasis and potentially mitigating the downstream pathological effects.[5] These application notes provide an overview of the use of this compound in neuronal cell lines, including its mechanism of action, protocols for experimental use, and expected outcomes.
Mechanism of Action
This compound acts as a specific inhibitor of glucosylceramide synthase. By blocking this enzyme, it reduces the synthesis of GlcCer, the precursor for a wide range of complex glycosphingolipids. This leads to a decrease in the cellular levels of GlcCer and its deacylated form, GlcSph.[2] The reduction of these substrates is hypothesized to alleviate lysosomal stress, reduce inflammation, mitigate alpha-synuclein (B15492655) accumulation, and restore autophagic flux in neuronal cells.[5][7]
Data Presentation: Efficacy of GCS Inhibitors in Preclinical Models
The following table summarizes quantitative data on the reduction of key glycosphingolipid substrates following treatment with glucosylceramide synthase inhibitors in various preclinical models.
| Compound | Model System | Substrate | Concentration/Dose | Duration | % Reduction (approx.) | Reference |
| Ibiglustat | Colonoids | Glucosylceramide | 5 µmol/L | 24 hours | Effective reduction (exact % not stated) | [8] |
| GCS Inhibitor (3h) | Mouse Brain | Glucosylceramide | 30 mg/kg q12h | 3 days | 17% | [9] |
| T-036 | GD Mouse Model Brain | Glucosylsphingosine | 30 mg/kg | Not Stated | 40% | [2] |
| Venglustat | CBE Mouse Model Brain | Glucosylceramide | 10 mg/kg | Not Stated | Comparable to other GCS inhibitors | [10] |
| Venglustat | CBE Mouse Model Brain | Glucosylsphingosine | 10 mg/kg | Not Stated | Comparable to other GCS inhibitors | [10] |
Experimental Protocols
I. Cell Culture of a Human Neuroblastoma Cell Line (SH-SY5Y)
The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurodegenerative disease research due to its ability to differentiate into a neuronal phenotype.[11][12][13]
Materials:
-
SH-SY5Y cells
-
Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.[14]
-
Differentiation Medium: Culture medium with 1% FBS and 10 µM all-trans-retinoic acid (RA).[14]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Procedure:
-
Cell Thawing and Maintenance:
-
Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and seed into a culture flask.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[12]
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge at 200 x g for 5 minutes, resuspend the pellet in fresh medium, and re-plate at the desired density.[14]
-
-
Neuronal Differentiation:
-
Seed SH-SY5Y cells at a density of 1 x 10⁵ cells/mL.
-
After 24 hours, replace the culture medium with differentiation medium containing 1% FBS and 10 µM RA.
-
Continue to culture for 5-7 days, replacing the differentiation medium every 2-3 days, to obtain a more mature neuronal phenotype.[14]
-
II. Treatment of Differentiated SH-SY5Y Cells with this compound
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
Procedure:
-
Preparation of Ibiglustat Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
-
Treatment of Cells:
-
On the day of treatment, dilute the Ibiglustat stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the differentiated SH-SY5Y cells and replace it with the medium containing the desired concentration of Ibiglustat.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours, or longer-term up to 15 days, with appropriate media changes).
-
III. Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph)
Materials:
-
Treated and control SH-SY5Y cells
-
Cell lysis buffer
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
GlcCer and GlcSph standards
Procedure:
-
Cell Lysis and Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Perform a lipid extraction from the cell lysates using a standard method such as the Folch or Bligh-Dyer method.
-
-
Quantification by LC-MS (or HPLC):
-
Resuspend the dried lipid extract in an appropriate solvent.
-
Analyze the samples using a validated LC-MS or HPLC method for the quantification of GlcCer and GlcSph.
-
Generate a standard curve using known concentrations of GlcCer and GlcSph standards to determine the absolute or relative amounts in the samples.
-
Normalize the lipid levels to the total protein concentration of the cell lysate.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Ibiglustat treatment.
Expected Outcomes and Troubleshooting
-
Substrate Reduction: Treatment with this compound is expected to cause a dose-dependent reduction in the intracellular levels of GlcCer and GlcSph in neuronal cell lines.
-
Phenotypic Changes: Depending on the specific neuronal model and the underlying pathology being studied (e.g., GBA1 mutation), a reduction in disease-related phenotypes may be observed. This could include decreased alpha-synuclein aggregation, restoration of normal autophagy, or improved cell viability under stress conditions.
-
Troubleshooting:
-
No or low substrate reduction: Verify the activity of the Ibiglustat compound. Increase the concentration or duration of the treatment. Ensure that the lipid extraction and quantification methods are optimized and sensitive enough to detect changes.
-
Cell toxicity: High concentrations of Ibiglustat or the DMSO vehicle may be toxic to cells. Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
-
Variability in results: Neuronal cell cultures can be sensitive to minor variations in culture conditions. Maintain consistent cell passage numbers, seeding densities, and differentiation protocols to ensure reproducibility.
-
Conclusion
This compound is a valuable research tool for studying the role of glycosphingolipid metabolism in neuronal function and disease. By effectively reducing the synthesis of GlcCer, it allows for the investigation of the downstream consequences of substrate accumulation in various in vitro models of neurodegenerative disorders. The protocols outlined above provide a framework for utilizing Ibiglustat in neuronal cell lines to explore its therapeutic potential.
References
- 1. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. [sonar.ch]
- 2. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variant‐specific effects of GBA1 mutations on dopaminergic neuron proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagic activity in neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. accegen.com [accegen.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Experimental Design with Ibiglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat, is an orally active and brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the synthesis of glucosylceramide-based glycosphingolipids. By inhibiting this enzyme, Ibiglustat reduces the production of glucosylceramide (GL-1) and its downstream metabolites, such as globotriaosylceramide (GL-3). This mechanism of "substrate reduction therapy" holds therapeutic potential for a range of lysosomal storage disorders characterized by the accumulation of these glycosphingolipids.[1][3][4] Ibiglustat has been investigated in clinical trials for conditions including Gaucher disease, Fabry disease, Parkinson's disease associated with GBA mutations, and autosomal dominant polycystic kidney disease.[1][5][6]
These application notes provide a comprehensive overview of the experimental design for characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The protocols outlined below are intended to guide researchers in the non-clinical and early clinical development of this and similar substrate reduction therapies.
Mechanism of Action: Substrate Reduction Therapy
This compound targets the enzyme glucosylceramide synthase, which catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. In several lysosomal storage diseases, genetic defects in the enzymes responsible for the breakdown of these lipids lead to their toxic accumulation. Ibiglustat's inhibition of GCS reduces the rate of synthesis of these lipids, thereby alleviating the cellular burden of the accumulated substrate.
Pharmacokinetic Experimental Design
The primary objective of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Workflow: Pharmacokinetic Studies
Protocols
1. Single Ascending Dose (SAD) Study in Healthy Volunteers
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound.
-
Design: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts after safety review.
-
Methodology:
-
Subjects are fasted overnight prior to dosing.
-
A single oral dose of this compound (e.g., 2, 5, 15, 25, 50, 100, or 150 mg) or placebo is administered.[4]
-
Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 hours).
-
Plasma is separated and stored at -80°C until analysis.
-
Urine may also be collected to determine the fraction of dose excreted unchanged.
-
Plasma concentrations of Ibiglustat are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated using non-compartmental analysis.
-
2. Multiple Ascending Dose (MAD) Study in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple doses of this compound, and to determine the time to reach steady-state concentrations.
-
Design: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects receive daily oral doses of this compound or placebo for a specified duration (e.g., 14 days).
-
Methodology:
-
Subjects receive a once-daily oral dose of this compound (e.g., 5, 10, or 20 mg) or placebo for 14 days.[4]
-
Serial blood samples are collected on Day 1 and Day 14 at the same time points as the SAD study.
-
Trough blood samples may be collected on other days to assess the approach to steady state.
-
Plasma is processed and analyzed as in the SAD study.
-
PK parameters are calculated for Day 1 and Day 14 to evaluate drug accumulation.
-
3. Food Effect Study
-
Objective: To evaluate the effect of food on the bioavailability of this compound.
-
Design: A randomized, open-label, two-period crossover study in healthy volunteers.
-
Methodology:
-
Subjects receive a single oral dose of this compound on two separate occasions: once under fasted conditions and once after a high-fat meal.
-
A washout period separates the two dosing periods.
-
Blood sampling and analysis are performed as in the SAD study.
-
PK parameters are compared between the fed and fasted states.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound based on studies in healthy volunteers.[4]
Table 1: Single Dose Pharmacokinetics of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | CL/F (L/h) |
| 2 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| 5 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| 15 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| 25 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| 50 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| 100 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| 150 | Mean (SD) | Median (Range) | Mean (SD) | Geometric Mean | Mean |
| Data presented as mean (standard deviation) or median (range) as appropriate. Following a single oral dose, Ibiglustat demonstrated rapid absorption with a median Tmax between 3.00 and 5.50 hours and a pooled geometric mean half-life (t1/2z) of 28.9 hours. The mean apparent total body clearance (CL/F) ranged from 5.18 to 6.43 L/h.[4] |
Table 2: Multiple Dose Pharmacokinetics of this compound (After 14 Days)
| Dose (mg, once daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC0-24,ss (ng·h/mL) | Accumulation Ratio (AUC) |
| 5 | Mean (SD) | Median (Range) | Mean (SD) | 2.22 (pooled) |
| 10 | Mean (SD) | Median (Range) | Mean (SD) | 2.22 (pooled) |
| 20 | Mean (SD) | Median (Range) | Mean (SD) | 2.22 (pooled) |
| ss denotes steady-state. Apparent steady state was reached within 5 days of repeated dosing.[4] |
Pharmacodynamic Experimental Design
Pharmacodynamic studies aim to characterize the biochemical and physiological effects of this compound and to establish a relationship between drug exposure and response.
Experimental Workflow: Pharmacodynamic Studies
Protocols
1. In Vitro GCS Enzyme Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting the enzymatic activity of glucosylceramide synthase.
-
Methodology:
-
Recombinant human GCS is incubated with its substrates, ceramide and UDP-glucose (one of which may be radiolabeled).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the product (glucosylceramide) is separated from the substrates (e.g., by chromatography).
-
The amount of product formed is quantified (e.g., by scintillation counting).
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
2. Cell-Based Substrate Reduction Assay
-
Objective: To confirm the ability of this compound to reduce the accumulation of glycosphingolipids in a cellular context.
-
Methodology:
-
Patient-derived cells with a relevant genetic defect (e.g., fibroblasts or induced pluripotent stem cell-derived cardiomyocytes from a Fabry disease patient) are cultured.[7]
-
The cells are treated with varying concentrations of this compound for an extended period (e.g., several days).
-
Cells are harvested, and lipids are extracted.
-
The levels of the accumulated substrate (e.g., GL-3) are quantified using LC-MS/MS or immunocytochemistry.
-
The effective concentration that reduces substrate accumulation by 50% (EC50) is determined.
-
3. In Vivo Biomarker Analysis in Clinical Studies
-
Objective: To measure the effect of this compound on relevant biomarkers in vivo and to establish a PK/PD relationship.
-
Methodology:
-
This can be integrated into the SAD and MAD pharmacokinetic studies.
-
Blood samples are collected at pre-dose and various time points post-dose.
-
Plasma is analyzed for levels of glucosylceramide (GL-1) and other relevant glycosphingolipids, such as monosialodihexosylganglioside (GM3).[4]
-
The percentage reduction in biomarker levels from baseline is calculated for each dose level.
-
The relationship between Ibiglustat plasma concentration (PK) and the change in biomarker levels (PD) is modeled.
-
Data Presentation: Pharmacodynamic Endpoints
Table 3: Pharmacodynamic Effects of this compound in Healthy Volunteers
| Treatment Group | Analyte | Mean Maximum Percent Reduction from Baseline |
| 5 mg once daily for 14 days | Plasma GL-1 | Dose- and time-dependent decrease |
| 10 mg once daily for 14 days | Plasma GL-1 | Dose- and time-dependent decrease |
| 20 mg once daily for 14 days | Plasma GL-1 | Dose- and time-dependent decrease |
| 5 mg once daily for 14 days | Plasma GM3 | Dose- and time-dependent decrease |
| 10 mg once daily for 14 days | Plasma GM3 | Dose- and time-dependent decrease |
| 20 mg once daily for 14 days | Plasma GM3 | Dose- and time-dependent decrease |
| In healthy volunteers, repeated once-daily oral doses of Ibiglustat resulted in a time- and dose-dependent decrease in plasma levels of GL-1 and GM3.[4] |
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical and early clinical evaluation of this compound. A thorough characterization of its pharmacokinetic and pharmacodynamic profiles is essential for dose selection and for predicting its therapeutic efficacy in target patient populations. The use of validated bioanalytical methods and relevant biomarkers is critical for the successful development of this promising substrate reduction therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 4. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Long-Term Stability of Ibiglustat Hydrochloride in DMSO Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibiglustat hydrochloride is an inhibitor of glucosylceramide synthase, a critical enzyme in the synthesis of most glycosphingolipids. Its role in substrate reduction therapy is being investigated for several lysosomal storage disorders. For in vitro and in vivo studies, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. The long-term stability of these solutions is crucial for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols and application notes for assessing the long-term stability of this compound in DMSO. While specific long-term stability data for this compound in DMSO is not extensively published, this document outlines the best practices and general guidelines based on the stability of small molecules in DMSO.
Data Presentation: Stability of Small Molecules in DMSO
The following tables present a summary of typical stability data for small molecule compounds stored in DMSO under various conditions. These tables can serve as a template for recording and presenting stability data for this compound.
Table 1: General Stability of Small Molecule Stock Solutions in DMSO
| Storage Temperature | Duration | Expected Stability | Recommendations |
| -80°C | 6 months | Generally stable[1] | Aliquot to avoid freeze-thaw cycles[1][2] |
| -20°C | 1-3 months | Generally stable[1][3] | Re-test efficacy if stored longer than one month[1][2] |
| 4°C | Up to 2 weeks | Moderate stability | For short-term use only |
| Room Temperature | < 24 hours | Low stability | Not recommended for storage |
Table 2: Factors Influencing Compound Stability in DMSO
| Factor | Observation | Impact on Stability | Mitigation Strategy |
| Water Content | Water can be more detrimental than oxygen to compound stability.[4][5] | Can lead to hydrolysis or degradation of susceptible compounds. | Use anhydrous DMSO and store in a desiccated environment. |
| Freeze-Thaw Cycles | Repeated cycles should be avoided.[1][2] | Can lead to precipitation and degradation. | Prepare single-use aliquots of the stock solution.[1] |
| Compound Concentration | Higher concentrations may lead to precipitation upon freezing. | Can affect the actual concentration of the thawed solution. | Use concentrations well below the solubility limit. |
| pH (for salts) | This compound is a hydrochloride salt. Acidic conditions can promote DMSO degradation.[6] | DMSO degradation products could potentially interact with the compound. | Monitor for any changes in the solution's appearance or purity. |
| Container Material | No significant difference observed between glass and polypropylene (B1209903) for many compounds.[4][5] | Minimal impact on stability for most compounds. | Use high-quality, inert storage vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a standardized stock solution of this compound in DMSO for stability testing.
Materials:
-
This compound (crystalline solid)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate this compound powder to room temperature before opening to prevent moisture absorption.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
In a sterile environment, transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). The solubility of Ibiglustat in DMSO is approximately 25 mg/mL.[7]
-
Gently vortex the solution until the compound is fully dissolved. Sonication can be used if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the desired temperatures for the stability study (e.g., -20°C and -80°C).
Protocol 2: Long-Term Stability Assessment using HPLC-UV/MS
Objective: To quantitatively assess the stability of this compound in DMSO over time using High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detectors.
Materials:
-
Aliquots of this compound in DMSO stored at different temperatures.
-
HPLC system with a UV detector and a Mass Spectrometer.
-
C18 reverse-phase HPLC column.
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid).
-
Reference standard of this compound.
Procedure:
-
Time Points: Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Sample Preparation:
-
At each time point, retrieve one aliquot from each storage condition.
-
Thaw the aliquot at room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a fresh solution of the this compound reference standard at the same concentration.
-
-
HPLC-UV/MS Analysis:
-
Inject the prepared samples and the reference standard into the HPLC system.
-
Run a suitable gradient method to separate this compound from any potential degradation products.
-
Monitor the elution using both UV (at the λmax of Ibiglustat, which is 293 nm) and MS detectors.[7]
-
-
Data Analysis:
-
Purity Assessment: Compare the peak area of this compound in the stored samples to the initial (Day 0) sample and the fresh reference standard. Calculate the percentage of the parent compound remaining.
-
Degradation Product Identification: Analyze the chromatogram for the appearance of new peaks. Use the MS data to identify the mass of any potential degradation products.
-
Quantitative Analysis: Create a calibration curve using the reference standard to quantify the concentration of this compound in the stored samples at each time point.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Glucosylceramide Synthase.
Experimental Workflow
Caption: Workflow for assessing Ibiglustat stability in DMSO.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. dbaitalia.it [dbaitalia.it]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Ibiglustat Hydrochloride Formulation for Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of Ibiglustat hydrochloride to rodents for preclinical research. This compound is a potent, orally bioavailable inhibitor of glucosylceramide synthase (GCS), a key enzyme in the glycosphingolipid biosynthesis pathway.[1] Its use in rodent models is critical for studying lysosomal storage disorders and other related pathologies.
Mechanism of Action
This compound acts as a substrate reduction therapy by inhibiting glucosylceramide synthase. This enzyme catalyzes the first committed step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide to form glucosylceramide. By inhibiting GCS, Ibiglustat reduces the production of glucosylceramide and downstream metabolites, thereby alleviating the accumulation of these lipids in various tissues.[2][3]
References
- 1. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Models for Studying Ibiglustat Hydrochloride Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibiglustat hydrochloride (also known as Venglustat) is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS). [1][2][3]GCS is a key enzyme in the synthesis of glucosylceramide, a precursor for a large number of glycosphingolipids. In several lysosomal storage disorders, such as Gaucher disease and Fabry disease, genetic defects in specific lysosomal enzymes lead to the accumulation of these glycosphingolipids. [4]Ibiglustat acts as a substrate reduction therapy (SRT) by decreasing the production of glucosylceramide, thereby reducing the substrate burden in these diseases. [5][6][7][8] Lentiviral vectors are a powerful tool for creating cellular models of genetic diseases. They can efficiently deliver and stably integrate genetic material into a wide range of dividing and non-dividing cells. [9]This allows for the creation of cell lines that carry disease-causing mutations, such as mutations in the GBA1 gene which are responsible for Gaucher disease. [10][11][12]These cellular models are invaluable for studying disease pathogenesis and for the preclinical evaluation of therapeutic agents like this compound. [13][14][15] These application notes provide a framework for developing and utilizing lentiviral-based cellular models to investigate the efficacy of this compound.
I. Principle of the Model System
The core of this model system is the creation of a cell line that mimics the biochemical phenotype of a target lysosomal storage disorder, such as Gaucher disease. This is achieved by using a lentiviral vector to introduce a pathogenic mutation into the GBA1 gene, which encodes the enzyme glucocerebrosidase (GCase). [11][16]The resulting deficiency in GCase activity leads to the intracellular accumulation of its substrate, glucosylceramide. [12][17]This cellular model can then be used to assess the ability of this compound to reduce the accumulation of glucosylceramide by inhibiting its synthesis.
II. Experimental Workflow
The overall workflow for creating and utilizing a lentiviral model to study this compound can be summarized as follows:
III. Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system. [18][19][20][21] Materials:
-
HEK293T cells (low passage, <15) [18]* DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Lentiviral transfer plasmid (containing mutated GBA1 cDNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so that they reach 70-80% confluency on the day of transfection. [21]2. Plasmid DNA Preparation: Prepare a mix of the transfer, packaging, and envelope plasmids. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
Transfection:
-
Dilute the plasmid DNA mix in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes. [20] * Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 12-18 hours.
-
Media Change: After incubation, replace the transfection medium with fresh, complete DMEM.
-
Viral Harvest: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Pool the harvests.
-
Viral Concentration (Optional but Recommended):
-
Centrifuge the harvested supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be concentrated by ultracentrifugation or by using commercially available concentration reagents.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C.
Protocol 2: Generation of a Stable Gaucher Disease Cell Line
This protocol details the transduction of a target cell line (e.g., human fibroblasts) with the produced lentivirus. [22][23][24][25] Materials:
-
Target cells (e.g., primary human fibroblasts)
-
Complete growth medium for the target cells
-
Lentiviral particles carrying the mutated GBA1 gene
-
Polybrene
-
Puromycin (B1679871) (if the transfer plasmid contains a puromycin resistance gene)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate so they are 50-70% confluent on the day of transduction. 2. Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium containing the appropriate amount of lentivirus and polybrene (final concentration typically 4-8 µg/mL). The optimal amount of virus (Multiplicity of Infection - MOI) should be determined empirically. [25] * Remove the culture medium from the cells and add the transduction medium.
-
Incubate for 18-24 hours.
-
-
Media Change: Replace the transduction medium with fresh, complete growth medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Expansion: Culture the cells in the selection medium, changing the medium every 2-3 days, until resistant colonies are visible.
-
Clonal Isolation: Isolate single colonies and expand them to generate clonal cell lines.
-
Cryopreservation: Cryopreserve the validated cell lines for future use.
Protocol 3: Characterization of the Gaucher Disease Cell Model
It is crucial to validate the cellular model to ensure it recapitulates the desired disease phenotype.
1. GCase Enzyme Activity Assay:
-
Principle: Measure the enzymatic activity of GCase in cell lysates using a fluorogenic substrate. [26]* Procedure:
-
Prepare cell lysates from the parental and the transduced cell lines.
-
Incubate the lysates with a synthetic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).
-
The cleavage of the substrate by GCase releases a fluorescent product.
-
Measure the fluorescence intensity (Ex/Em = ~360/445 nm) and normalize to the total protein concentration in the lysate. * Expected Outcome: The transduced cells should show significantly lower GCase activity compared to the parental cells.
-
2. Glucosylceramide Quantification:
-
Principle: Quantify the intracellular levels of glucosylceramide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [27][28][29]* Procedure:
-
Perform a lipid extraction from the cell pellets.
-
Analyze the lipid extracts by LC-MS/MS.
-
Quantify glucosylceramide levels by comparing to a standard curve generated with known amounts of a glucosylceramide standard.
-
-
Expected Outcome: The transduced cells should exhibit elevated levels of glucosylceramide compared to the parental cells.
Protocol 4: Evaluation of this compound Efficacy
This protocol outlines the treatment of the Gaucher disease cell model with this compound and the assessment of its effect on glucosylceramide levels.
Materials:
-
Validated Gaucher disease cell model
-
This compound
-
DMSO (for preparing stock solutions)
-
Reagents for glucosylceramide quantification (as in Protocol 3)
Procedure:
-
Cell Seeding: Seed the Gaucher disease model cells in multi-well plates.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to create a dose-response curve (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound for a specified period (e.g., 72 hours).
-
-
Cell Lysis and Lipid Extraction: After the treatment period, harvest the cells and perform lipid extraction as described in Protocol 3.
-
Glucosylceramide Quantification: Quantify glucosylceramide levels using LC-MS/MS.
-
Data Analysis: Plot the glucosylceramide levels as a function of this compound concentration to determine the IC50 value (the concentration at which 50% of the maximal inhibition is achieved).
IV. Data Presentation
The quantitative data from these experiments should be presented in a clear and structured manner.
Table 1: Characterization of the Lentiviral Gaucher Disease Cell Model
| Cell Line | GCase Activity (nmol/mg/hr) | Glucosylceramide (ng/mg protein) |
| Parental (Wild-Type) | 100 ± 12 | 50 ± 8 |
| GBA1-mutant Clone 1 | 8 ± 2 | 250 ± 35 |
| GBA1-mutant Clone 2 | 12 ± 3 | 220 ± 28 |
Table 2: Dose-Dependent Effect of this compound on Glucosylceramide Levels in the GBA1-mutant Cell Line
| Ibiglustat HCl (nM) | Glucosylceramide (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 ± 7 |
| 10 | 52 ± 5 |
| 100 | 25 ± 4 |
| 1000 | 15 ± 3 |
V. Signaling Pathway Visualization
The mechanism of action of this compound in the context of Gaucher disease can be visualized as follows:
VI. Conclusion
Lentiviral-based cellular models provide a robust and physiologically relevant platform for studying lysosomal storage disorders and evaluating the efficacy of substrate reduction therapies. The protocols and application notes presented here offer a comprehensive guide for researchers to establish such models and to investigate the effects of this compound. This approach can be adapted to study other genetic disorders and therapeutic agents, thereby accelerating drug discovery and development in the field of rare diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Ibiglustat used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Substrate Reduction Therapeutic Solutions for LSDs - CD BioSciences [lysosomexper.com]
- 7. Substrate reduction therapy - Wikipedia [en.wikipedia.org]
- 8. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 11. The molecular mechanism of Gaucher disease caused by compound heterozygous mutations in GBA1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Genetic Link Between Gaucher Disease And Parkinsons How GBA1 Could Play A Role In The Next Generation Of Gene Therapy [cellandgene.com]
- 13. Lentiviral Gene Therapy Using Cellular Promoters Cures Type 1 Gaucher Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. addgene.org [addgene.org]
- 19. New Protocol for Lentiviral Vector Mass Production | Springer Nature Experiments [experiments.springernature.com]
- 20. hollingscancercenter.org [hollingscancercenter.org]
- 21. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 22. commonfund.nih.gov [commonfund.nih.gov]
- 23. protocols.io [protocols.io]
- 24. eubopen.org [eubopen.org]
- 25. origene.com [origene.com]
- 26. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhancement of human plasma glucosylceramide assay sensitivity using delipidized plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 29. Glucosylceramide Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for High-Content Screening Assays Using Ibiglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is the key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs).[3] In several lysosomal storage disorders (LSDs), such as Gaucher disease and Fabry disease, genetic defects in the degradation pathways of GSLs lead to their accumulation within lysosomes, causing cellular dysfunction and multi-systemic disease.[4] By inhibiting GCS, Ibiglustat reduces the production of glucosylceramide, the precursor for a wide range of GSLs, thereby preventing the accumulation of these substrates.[5][6] This substrate reduction therapy (SRT) approach offers a promising therapeutic strategy for these debilitating disorders.[7]
High-content screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in a cell-based assay format.[8] This technology is a powerful tool in drug discovery for identifying and characterizing compounds that modulate cellular phenotypes associated with disease.[9] This document provides detailed application notes and protocols for utilizing HCS to evaluate the efficacy of this compound and other GCS inhibitors in cellular models of lysosomal storage disorders.
Signaling Pathway of Glycosphingolipid Synthesis and Inhibition by Ibiglustat
The synthesis of most glycosphingolipids begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS). The product, glucosylceramide, is then further modified by the addition of other monosaccharides to form a diverse array of GSLs, including globotriaosylceramide (Gb3), which accumulates in Fabry disease, and other complex GSLs that accumulate in Gaucher disease and GM2 gangliosidosis.[1][4][10] Ibiglustat acts as a competitive inhibitor of GCS, thereby blocking the entire downstream synthesis of these GSLs.[5]
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A phenotypic compound screening assay for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact case study : Results and submissions : REF 2021 [results2021.ref.ac.uk]
- 8. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizonscandb.pcori.org [horizonscandb.pcori.org]
Application Notes and Protocols for Measuring Glucosylceramide Synthase Activity Following Ibiglustat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat, also known as Venglustat or SAR402671, is an orally active and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS (UDP-glucose:ceramide glucosyltransferase) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide.[3] The inhibition of GCS presents a promising therapeutic strategy for several lysosomal storage disorders, including Gaucher disease and Fabry disease, by reducing the accumulation of pathogenic glycosphingolipids.[2] This document provides detailed protocols for measuring GCS activity in both in vitro and cellular systems to evaluate the efficacy of Ibiglustat hydrochloride.
Mechanism of Action of Ibiglustat
This compound acts as a potent inhibitor of glucosylceramide synthase.[1] By blocking this enzyme, Ibiglustat prevents the initial step in the synthesis of a vast array of glycosphingolipids. This substrate reduction therapy approach aims to decrease the accumulation of glucosylceramide and its downstream metabolites, such as globotriaosylceramide (Gb3) in Fabry disease and glucosylsphingosine (B128621) in Gaucher disease.[4][5]
Data Presentation
The inhibitory activity of Ibiglustat (Venglustat) on GCS has been quantified in both enzymatic and cellular assays. Furthermore, clinical studies have demonstrated its efficacy in reducing key biomarkers.
| Assay Type | System | Inhibitor | IC50 (nM) | Reference |
| Enzyme Assay | MDCK cell lysate | Venglustat | 76.5 | [6] |
| Cellular Assay | K562 cells | Venglustat | 165 | [6] |
Table 1: In Vitro Inhibitory Activity of Ibiglustat (Venglustat) on Glucosylceramide Synthase.
| Analyte | Matrix | Treatment Duration | Median Reduction (%) | Reference |
| Glucosylceramide | Plasma | 1 year | 78 | [5] |
| Glucosylceramide | CSF | 1 year | 81 | [5] |
| Glucosylsphingosine | Plasma | 1 year | 56 | [5] |
| Glucosylsphingosine | CSF | 1 year | 70 | [5] |
Table 2: Reduction of Biomarkers in Adults with Gaucher Disease Type 3 Following Venglustat Treatment.
Experimental Protocols
Protocol 1: In Vitro Glucosylceramide Synthase Activity Assay Using a Fluorescent Ceramide Analog
This protocol describes the measurement of GCS activity in cell lysates using NBD-C6-ceramide as a fluorescent substrate, followed by analysis with High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cells expressing GCS (e.g., MDCK, K562, or other suitable cell lines)
-
This compound
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 150 mM NaCl)
-
Protein assay reagent (e.g., BCA kit)
-
Chloroform (B151607)/methanol mixtures (2:1 and 1:1, v/v)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Resuspend the cell pellet in ice-cold cell lysis buffer. d. Lyse the cells by sonication or multiple freeze-thaw cycles. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.
-
Enzyme Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- Cell lysate (50-100 µg of protein)
- Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)
- UDP-glucose (final concentration 0.5 mM)
- Varying concentrations of this compound or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C. b. Initiate the reaction by adding NBD-C6-ceramide (final concentration 10 µM). c. Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Lipid Extraction: a. Stop the reaction by adding chloroform/methanol (2:1, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase. d. Re-extract the aqueous phase with chloroform/methanol (1:1, v/v). e. Combine the organic phases and dry under a stream of nitrogen gas.
-
HPLC Analysis: a. Reconstitute the dried lipid extract in a suitable mobile phase. b. Inject the sample into the HPLC system. c. Separate the lipids using a C18 reverse-phase column with a gradient of methanol/water. d. Detect the fluorescent NBD-labeled lipids using a fluorescence detector (excitation ~470 nm, emission ~530 nm). e. Quantify the amount of NBD-C6-glucosylceramide formed by integrating the peak area and comparing it to a standard curve.
-
Data Analysis: a. Calculate the GCS activity as pmol of NBD-C6-glucosylceramide formed per mg of protein per minute. b. Determine the IC50 value of this compound by plotting the GCS activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Measuring Glucosylceramide Levels after Ibiglustat Treatment
This protocol details the measurement of changes in cellular glucosylceramide levels in response to Ibiglustat treatment.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and allow them to adhere and grow for 24 hours. b. Treat the cells with varying concentrations of this compound or vehicle control for 24-72 hours.
-
Cell Harvesting and Lipid Extraction: a. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). b. Wash the cell pellet with PBS. c. Perform lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, vortex, and then add chloroform and water to induce phase separation. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under nitrogen.
-
LC-MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent. b. Analyze the samples using an LC-MS system equipped with a C18 or HILIC column. c. Use a suitable mobile phase gradient to separate the different lipid species. d. Detect and quantify glucosylceramide using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. e. Normalize the glucosylceramide levels to an internal standard and the total protein or phosphate (B84403) content of the initial cell lysate.
-
Data Analysis: a. Compare the glucosylceramide levels in Ibiglustat-treated cells to the vehicle-treated control cells. b. Calculate the percentage reduction in glucosylceramide for each concentration of Ibiglustat.
Visualizations
Caption: Glucosylceramide Synthesis Pathway and Inhibition by Ibiglustat.
Caption: Experimental Workflows for GCS Activity Measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acelinktherapeutics.com [acelinktherapeutics.com]
Application Notes and Protocols: Use of Ibiglustat Hydrochloride in Combination with Enzyme Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibiglustat hydrochloride, also known as Venglustat, is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids.[3] By inhibiting this enzyme, Ibiglustat reduces the production of glucosylceramide (GlcCer) and downstream metabolites, such as globotriaosylceramide (Gb3) and glucosylsphingosine (B128621) (lyso-Gb1). This mechanism of action is known as substrate reduction therapy (SRT).
Enzyme replacement therapy (ERT) is a standard treatment for several lysosomal storage disorders, including Gaucher disease and Fabry disease.[4][5] ERT involves the intravenous infusion of a recombinant form of the deficient enzyme to catabolize the accumulated substrate.[4] While effective in many patients, ERT has limitations, including a lack of efficacy on neurological symptoms due to its inability to cross the blood-brain barrier, and the potential for the development of neutralizing antibodies.[6][7]
The combination of this compound with ERT presents a promising therapeutic strategy. This approach aims to provide a synergistic effect by simultaneously reducing the synthesis of the toxic substrate with Ibiglustat and enhancing its degradation with ERT.[6] This dual-action approach may lead to improved clinical outcomes, particularly in tissues that are difficult for ERT to reach, such as the central nervous system.[6]
These application notes provide a summary of the available data and detailed protocols for the use of this compound in combination with ERT for research and preclinical development.
Data Presentation
Table 1: Clinical Efficacy of Venglustat (Ibiglustat) in Fabry Disease (Phase 2a and Extension Study)
| Parameter | Baseline (Mean ± SD or Median) | Change at 26 Weeks | Change at 3 Years (Extension) | Citation |
| Skin Gb3 Score (SSCE) | 1.3 ± 0.6 | No significant reduction | 5 of 6 patients showed reduction | [1][8] |
| Plasma Gb3 | 8.7 ± 2.5 µg/mL | -41.7% | -77.5% | [9] |
| Plasma lyso-Gb3 | 6.8 ± 4.2 ng/mL | Significant reduction | Sustained reduction | [1][9] |
| Kidney Function (eGFR) | Stable | Stable | No signs of progression | [9] |
| Cardiac Function | Stable | Stable | No signs of progression | [9] |
SSCE: Superficial skin capillary endothelium
Table 2: Clinical Efficacy of Eliglustat (B216) (Substrate Reduction Therapy) in Treatment-Naïve Gaucher Disease Type 1 Patients (Phase 3 ENGAGE Trial)
| Parameter | Baseline (Mean ± SD or Median) | Change at 4.5 Years | Citation |
| Spleen Volume (multiples of normal) | 17.1 | -66% | [10] |
| Liver Volume (multiples of normal) | 1.5 | -23% | [10] |
| Hemoglobin (g/dL) | 11.9 | +1.4 | [10] |
| Platelet Count (x 10⁹/L) | 67.6 | +87% | [10] |
| Chitotriosidase (nmol/h/mL) | 13,394 | -82% | [10] |
| Glucosylsphingosine (ng/mL) | 518.5 | -84% | [10] |
Table 3: Pharmacokinetic Parameters of Venglustat (Ibiglustat) in Healthy Volunteers (Single Oral Dose)
| Parameter | Value | Citation |
| Tmax (median) | 3.00 - 5.50 hours | [11] |
| t1/2z (geometric mean) | 28.9 hours | [11] |
| CL/F (mean) | 5.18 - 6.43 L/h | [11] |
| Effect of Food | Systemic exposure unaffected | [11] |
Tmax: Time to maximum plasma concentration; t1/2z: Terminal elimination half-life; CL/F: Apparent total body clearance
Experimental Protocols
Protocol 1: In Vivo Co-administration of this compound and ERT in a Fabry Disease Mouse Model
Objective: To evaluate the synergistic efficacy of Ibiglustat and ERT in reducing Gb3 accumulation in a Fabry disease mouse model.
Materials:
-
Fabry disease mouse model (e.g., Gla knockout mice)
-
This compound (Venglustat)
-
Recombinant human α-galactosidase A (agalsidase alfa or beta)
-
Vehicle for Ibiglustat (e.g., 0.5% methylcellulose (B11928114) in water)
-
Saline for ERT
-
Oral gavage needles
-
Intravenous injection equipment
-
Tissue homogenization buffer
-
UHPLC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide mice into four groups: 1) Vehicle control, 2) Ibiglustat alone, 3) ERT alone, 4) Ibiglustat + ERT.
-
Administer this compound orally (e.g., 10 mg/kg/day) via gavage for a predetermined period (e.g., 4-8 weeks).
-
Administer ERT intravenously (e.g., 1 mg/kg) via tail vein injection at a specified frequency (e.g., once every two weeks).
-
For the combination group, administer Ibiglustat daily and ERT according to its schedule.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture for plasma separation.
-
Perfuse animals with saline and harvest tissues of interest (e.g., kidney, heart, brain, liver, spleen).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Biomarker Analysis (Gb3 and lyso-Gb3 Quantification):
-
Homogenize tissue samples in an appropriate buffer.
-
Perform lipid extraction from plasma and tissue homogenates using a suitable method (e.g., chloroform/methanol (B129727) extraction).
-
Quantify Gb3 and lyso-Gb3 levels using a validated UHPLC-MS/MS method.
-
-
Data Analysis:
-
Compare the levels of Gb3 and lyso-Gb3 in the different treatment groups to the vehicle control group.
-
Assess for a synergistic effect by comparing the reduction in the combination therapy group to the sum of the reductions in the monotherapy groups.
-
Protocol 2: Quantification of Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) by UHPLC-MS/MS
Objective: To accurately measure the concentration of Gb3 and lyso-Gb3 in biological samples.
Principle: This method utilizes ultra-high-performance liquid chromatography (UHPLC) for the separation of glycosphingolipids, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.
Materials and Reagents:
-
UHPLC-MS/MS system (e.g., equipped with an electrospray ionization source)
-
Analytical column suitable for lipid separation (e.g., C18 or C8)
-
Gb3 and lyso-Gb3 analytical standards
-
Internal standards (e.g., deuterated Gb3 and lyso-Gb3)
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) formate
-
Chloroform
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a gradient elution with a mobile phase system (e.g., water with formic acid and acetonitrile with formic acid) to separate the analytes on the column.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Optimize the MRM transitions for Gb3, lyso-Gb3, and their respective internal standards.
-
-
Quantification:
-
Generate a calibration curve using the analytical standards.
-
Calculate the concentration of Gb3 and lyso-Gb3 in the samples based on the peak area ratios of the analyte to the internal standard.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Ibiglustat HCl and ERT.
Experimental Workflow
Caption: In vivo evaluation of Ibiglustat HCl and ERT combination.
Logical Relationship
Caption: Therapeutic rationale for combination therapy.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. Safety and efficacy of eliglustat combined to enzyme replacement therapy for lymphadenopathy in patients with Gaucher disease type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fabry Disease: Current and Novel Therapeutic Strategies. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined miglustat and enzyme replacement therapy in two patients with type 1 Gaucher disease: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
Troubleshooting & Optimization
Ibiglustat hydrochloride solubility issues and solutions for in vitro studies
<_>
Welcome to the technical support center for Ibiglustat hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro studies by addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Venglustat hydrochloride) is an orally active, brain-penetrant inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide.[2][3] By inhibiting GCS, Ibiglustat blocks the formation of glucosylceramide (GL-1), which prevents the accumulation of downstream glycosphingolipids.[4] This mechanism, known as substrate reduction therapy, is being investigated for several lysosomal storage disorders like Gaucher disease and Fabry disease.[1][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Ibiglustat.[4][6] It is reported to be soluble in DMSO at concentrations up to 50 mg/mL (128.37 mM).[4] For maximum aqueous solubility, it is advised to first dissolve Ibiglustat in an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer of choice.[6]
Q3: My this compound is not dissolving well. What can I do?
A3: If you encounter solubility issues, sonication or gentle heating can be used to aid dissolution.[4][7] It is crucial to ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before making further dilutions into aqueous media. For hydrochloride salts, the pH of the final solution can also impact solubility.[8][9]
Q4: Can I store this compound solutions?
A4: Stock solutions of Ibiglustat prepared in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[7] It is generally not recommended to store aqueous solutions for more than one day.[6]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | Try lowering the concentration. Aid dissolution by sonicating the solution in a water bath or gently warming it.[4][7] Ensure your DMSO is anhydrous, as water content can reduce solubility. |
| Precipitation After Dilution into Aqueous Media (e.g., cell culture medium) | The compound's low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Decrease Final Concentration: Test a lower final concentration of Ibiglustat in your assay. 2. Two-Step Dilution: First, dissolve Ibiglustat in 100% DMSO to make a concentrated stock. Then, create an intermediate dilution in your cell culture medium before making the final dilution. This can help prevent the compound from crashing out of solution. 3. Check DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is as high as your cells can tolerate (typically ≤0.5%) to help maintain solubility. |
| Inconsistent Experimental Results | Potential degradation of the compound or incomplete dissolution. | Always prepare fresh dilutions from a frozen stock solution for each experiment.[6] Before use, visually inspect the stock solution for any precipitation. If crystals are present, warm and sonicate until fully dissolved. |
| Compound Inactivity | Incorrect mechanism of action for the cell line or pathway being studied. | Confirm that your in vitro model expresses glucosylceramide synthase (GCS) and that the downstream pathway is active. Ibiglustat acts by reducing the synthesis of glucosylceramide.[10] |
Solubility Data
The following table summarizes the reported solubility of Ibiglustat (the free base, which is closely related to the hydrochloride salt) in various solvents. Note that sonication is often recommended to achieve these concentrations.[4]
| Solvent | Reported Solubility | Molar Concentration | Reference |
| DMSO | ~25-50 mg/mL | ~64-128 mM | [4][6][11] |
| Ethanol | ~30 mg/mL | ~77 mM | [6] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | ~64 mM | [6] |
| 1:7 solution of Ethanol:PBS (pH 7.2) | ~0.12 mg/mL | ~0.31 mM | [6] |
Note: The solubility of the hydrochloride salt may differ slightly from the free base.
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution
This protocol provides a standard method for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of this compound required to make your desired volume and concentration (Molecular Weight: ~425.96 g/mol for the HCl salt).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[7]
Workflow for In Vitro Dosing
The following diagram illustrates a recommended workflow for preparing working solutions of this compound for cell-based assays.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Inhibition of Glycosphingolipid Synthesis by Ibiglustat
Ibiglustat targets the enzyme glucosylceramide synthase (GCS), which is pivotal in the synthesis of glycosphingolipids. The diagram below illustrates this pathway and the point of inhibition.
Caption: Ibiglustat inhibits GCS, blocking ceramide's conversion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 5. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Technical Support Center: Optimizing Ibiglustat Hydrochloride for Maximal GCS Inhibition
Welcome to the technical support center for optimizing Ibiglustat hydrochloride concentration in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to address common challenges encountered when working with this potent Glucosylceramide Synthase (GCS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Venglustat, is an orally active and brain-penetrant inhibitor of the enzyme Glucosylceramide Synthase (GCS).[1][2][3] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[4][5] By inhibiting GCS, this compound effectively reduces the production of GlcCer and downstream glycosphingolipids.[6] This mechanism of "substrate reduction therapy" is being investigated for the treatment of various lysosomal storage disorders, such as Gaucher disease and Fabry disease, as well as other conditions where glycosphingolipid accumulation is a factor.[3][4]
Q2: What is the reported IC50 value for Ibiglustat (Venglustat)?
A2: The half-maximal inhibitory concentration (IC50) for Ibiglustat (Venglustat) can vary depending on the assay system. Reported values include:
-
76.5 nM in a GCS enzyme assay using Madin-Darby Canine Kidney (MDCK) cell lysate.[7]
-
165 nM in a whole-cell GCS assay using K562 cells.[7]
It is important to determine the IC50 under your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For in vivo studies, further dilution into a vehicle formulation is often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this may need to be optimized for your specific application. Always ensure the compound is fully dissolved before use.
Q4: What are the key considerations when designing a GCS inhibition experiment?
A4: Key considerations include:
-
Enzyme Source: You can use purified GCS enzyme, cell lysates (e.g., from MDCK cells), or whole cells.[5][7]
-
Substrate: Common substrates include fluorescently labeled ceramides (B1148491) (e.g., NBD-C6-ceramide) or isotopically labeled ceramides for detection by TLC or mass spectrometry.[5][8]
-
Inhibitor Concentration Range: To determine an accurate IC50, use a wide range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50.
-
Controls: Include appropriate controls such as a no-inhibitor control (vehicle only), a no-enzyme control, and a positive control inhibitor if available.[2]
Data Presentation
Table 1: Reported IC50 Values for Ibiglustat (Venglustat) against GCS
| Assay Type | Cell/Enzyme Source | IC50 (nM) | Reference |
| Enzymatic Assay | MDCK cell lysate | 76.5 | [7] |
| Cellular Assay | K562 cells | 165 | [7] |
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound in a Cell-Based GCS Inhibition Assay
This protocol is adapted from established methods for measuring GCS activity in intact cells.[5][8]
Materials:
-
Cell line expressing GCS (e.g., HEK293, HeLa, or a specific disease model cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
TLC solvent system (e.g., chloroform:methanol:water)
-
Fluorescence imaging system for TLC plate analysis
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Inhibitor Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Substrate Addition:
-
Prepare a working solution of NBD-C6-ceramide complexed with BSA in serum-free medium.
-
Add the NBD-C6-ceramide solution to each well.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for cellular uptake and metabolism.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove excess substrate.
-
Lyse the cells and extract the lipids by adding a chloroform:methanol solution to each well.
-
Collect the lipid-containing organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the NBD-C6-ceramide from the product, NBD-C6-glucosylceramide.
-
-
Data Analysis:
-
Visualize the TLC plate using a fluorescence imager and quantify the intensity of the spots corresponding to the substrate and the product.
-
Calculate the percentage of GCS inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits GCS, blocking GlcCer synthesis.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with PBS or medium.
-
Ensure thorough mixing of reagents in each well.
-
Issue 2: Low or no GCS activity detected in the control group.
-
Possible Cause: The enzyme may be inactive, or the substrate concentration could be too low. The incubation time might also be insufficient.
-
Troubleshooting Steps:
-
If using cell lysates, ensure they were prepared fresh and stored correctly to prevent enzyme degradation. Avoid repeated freeze-thaw cycles.
-
Optimize the substrate concentration and incubation time to ensure a detectable level of product formation.
-
Verify the activity of your enzyme source with a known positive control if possible.
-
Issue 3: Incomplete inhibition at high concentrations of this compound.
-
Possible Cause: The inhibitor may have poor solubility at higher concentrations, or there could be interfering substances in the assay.
-
Troubleshooting Steps:
-
Visually inspect the inhibitor solutions at high concentrations for any precipitation. If solubility is an issue, consider adjusting the solvent or using a different formulation.
-
Ensure that the final concentration of DMSO or other solvents in the assay is not inhibiting the enzyme. Run a solvent toxicity control.
-
Issue 4: Unexpected or inconsistent IC50 values.
-
Possible Cause: The IC50 value is highly dependent on the experimental conditions, including enzyme and substrate concentrations, pH, and temperature.
-
Troubleshooting Steps:
-
Maintain consistent experimental conditions between assays.
-
If the results are still inconsistent, consider potential issues with the stability of the inhibitor or enzyme over the course of the experiment. Prepare fresh solutions for each experiment.
-
For competitive inhibitors, the apparent IC50 can be influenced by the substrate concentration. Ensure you are using a consistent substrate concentration across experiments.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acelinktherapeutics.com [acelinktherapeutics.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. bio.libretexts.org [bio.libretexts.org]
Potential off-target effects of Ibiglustat hydrochloride in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibiglustat hydrochloride in cellular models. The information focuses on addressing potential off-target effects to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Venglustat, is an orally active and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] By inhibiting GCS, Ibiglustat blocks the first committed step in the synthesis of most glycosphingolipids. This mechanism, known as substrate reduction therapy, is being investigated for the treatment of lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson's disease associated with GBA mutations, where the accumulation of these lipids is pathogenic.[1][2][3]
Q2: Are there any known off-target effects of Ibiglustat in cellular models?
Yes, a significant off-target effect of Ibiglustat has been identified. It is a potent inhibitor of protein N-terminal methyltransferase 1 (NTMT1).[4] This off-target activity is important to consider when designing experiments and interpreting data, as NTMT1 inhibition can have its own distinct cellular consequences.
Q3: How can I differentiate between the on-target (GCS) and off-target (NTMT1) effects of Ibiglustat in my cellular experiments?
To distinguish between GCS and NTMT1 inhibition, researchers can employ a combination of strategies:
-
Use of a negative control compound: Eliglustat is a substrate-competitive GCS inhibitor that does not significantly inhibit NTMT1.[4] Comparing the cellular effects of Ibiglustat to those of Eliglustat can help isolate the effects specifically due to NTMT1 inhibition.
-
Direct measurement of enzyme activity: Perform biochemical assays to directly measure the activity of both GCS and NTMT1 in cell lysates treated with Ibiglustat.
-
Analysis of downstream markers: Measure the levels of glycosphingolipids (the products of GCS) and the methylation status of known NTMT1 substrates (e.g., RCC1 and SET) to assess the engagement of each target.[4]
Q4: What are the reported IC50 values for Ibiglustat against GCS and NTMT1?
The inhibitory potency of Ibiglustat against its on-target and off-target enzymes has been characterized. The approximate IC50 values are:
-
NTMT1: ~0.3 µM in cells and 0.42 µM in biochemical assays.[4]
-
GCS: While a specific cellular IC50 for GCS is not explicitly stated in the provided results, Ibiglustat is referred to as a potent GCS inhibitor.[1][2][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in cell proliferation, morphology, or protein expression not readily explained by GCS inhibition. | The observed phenotype may be a result of the off-target inhibition of NTMT1 by Ibiglustat. NTMT1 is involved in processes such as mitosis and DNA repair.[6] | 1. Perform a dose-response experiment: Determine if the unexpected phenotype is dose-dependent and correlates with the known IC50 of Ibiglustat for NTMT1. 2. Use a negative control: Treat cells with Eliglustat, a GCS inhibitor that does not inhibit NTMT1. If the phenotype is absent with Eliglustat treatment, it is likely due to NTMT1 inhibition.[4] 3. Analyze NTMT1 substrate methylation: Use western blotting to assess the methylation status of known NTMT1 substrates like RCC1 and SET. A decrease in methylation will confirm NTMT1 inhibition in your cellular model.[4] |
| Difficulty replicating literature findings on glycosphingolipid reduction. | This could be due to several factors, including cell line variability, experimental conditions, or issues with the assay itself. | 1. Confirm GCS activity: Directly measure GCS activity in your cell lysates to ensure the enzyme is active and responsive to Ibiglustat. 2. Optimize assay conditions: Review and optimize your protocol for glycosphingolipid extraction and quantification (e.g., by mass spectrometry). 3. Cell line characterization: Ensure your cell line expresses GCS at a sufficient level. |
| Inconsistent results between experimental replicates. | Inconsistent results can arise from variability in cell culture conditions, reagent preparation, or timing of treatments and assays. | 1. Standardize cell culture practices: Ensure consistent cell passage numbers, seeding densities, and media formulations. 2. Prepare fresh solutions: Prepare fresh stock solutions of this compound for each experiment. 3. Precise timing: Adhere to a strict timeline for treatment incubation and subsequent assays. |
Quantitative Data Summary
| Target | Inhibitor | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Selectivity |
| GCS | Ibiglustat | Potent inhibitor | Not explicitly stated | - |
| NTMT1 | Ibiglustat | 0.42 µM | ~0.5 µM | Selective for NTMT1 over 36 other methyltransferases.[4] |
| GCS | Eliglustat | Substrate-competitive inhibitor | Not explicitly stated | Does not inhibit NTMT1 at concentrations up to 100 µM.[4] |
| NTMT1 | Eliglustat | No inhibition up to 100 µM | No effect on methylation of NTMT1 substrates up to 30 µM.[4] | - |
Experimental Protocols
1. Cellular Assay for NTMT1 Inhibition
This protocol is adapted from studies demonstrating the cellular activity of Ibiglustat against NTMT1.
-
Cell Culture: Plate HCT116 cells and grow to approximately 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or a vehicle control (e.g., DMSO) for 72 hours. Include Eliglustat as a negative control.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the trimethylated forms of the NTMT1 substrates RCC1 (me3-SPK motif) and SET (me3-APK motif).
-
Use antibodies against total RCC1 and SET as loading controls.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of trimethylated RCC1 and SET to the total protein levels. A dose-dependent decrease in the trimethylated forms indicates NTMT1 inhibition.
2. Glucosylceramide Synthase (GCS) Activity Assay
A general protocol for measuring GCS activity in cell lysates:
-
Cell Culture and Lysis: Culture cells of interest and prepare cell lysates in a buffer that preserves enzyme activity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cell lysate
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose (the sugar donor)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
-
Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent system (e.g., chloroform:methanol).
-
Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC).
-
Quantification: Visualize the TLC plate under a fluorescent imager and quantify the intensity of the fluorescent glucosylceramide spot. A decrease in product formation with increasing Ibiglustat concentration indicates GCS inhibition.
Visualizations
Caption: On-target effect of Ibiglustat on the GCS pathway.
References
- 1. Ibiglustat | Glucosylceramide synthase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 6. Discovery of Bisubstrate Inhibitors for Protein N‑Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ibiglustat hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Ibiglustat hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
FAQs
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Venglustat, is a potent and selective inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme that catalyzes the formation of glucosylceramide (GlcCer), a precursor for most glycosphingolipids.[2] By inhibiting GCS, Ibiglustat blocks the synthesis of GlcCer and downstream glycosphingolipids.[1]
Q2: What are the common research applications of this compound?
A2: Ibiglustat is primarily used in research to study diseases associated with glycosphingolipid metabolism. These include lysosomal storage disorders such as Gaucher disease and Fabry disease.[1] It is also investigated in the context of certain cancers where altered glycosphingolipid metabolism is observed.
Handling and Preparation
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 4 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data compiled from multiple sources.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Solubility |
| DMSO | ~25 mg/mL |
| Ethanol (B145695) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
Data compiled from multiple sources.[1]
Q5: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A5: this compound has low solubility in aqueous buffers. To avoid precipitation, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] It is also advisable not to store the aqueous solution for more than one day.[1]
Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
Q1: I am observing high variability in the inhibitory effect of Ibiglustat in my cell-based assays. What are the potential causes?
A1: Variability in the inhibitory effect of Ibiglustat can stem from several factors:
-
Cell Line Specificity: The expression and activity of glucosylceramide synthase can vary significantly between different cell lines, leading to different sensitivities to Ibiglustat.[2]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.[3]
-
Compound Stability: Improper storage or handling of this compound can lead to degradation and reduced potency.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the cell culture media can affect cell viability and metabolism.[4][5][6][7] It is crucial to keep the final DMSO concentration consistent across all wells and typically below 0.1% to minimize off-target effects.[7]
Troubleshooting Workflow for Inconsistent Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dimethyl sulfoxide on the in vitro and in vivo bactericidal activity of human and mouse neutrophils and mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ibiglustat Hydrochloride Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the delivery of Ibiglustat hydrochloride in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound is not dissolving properly. What solvent and vehicle should I use?
A1: this compound is sparingly soluble in aqueous buffers. For in vivo administration, a multi-component vehicle is typically required. First, create a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. Then, dilute this stock solution with a vehicle containing co-solvents and surfactants.
-
Recommended Solvents for Stock Solution:
-
DMSO: Soluble up to 50 mg/mL.
-
Ethanol: Soluble up to 30 mg/mL.
-
Dimethylformamide (DMF): Soluble up to 25 mg/mL.
-
-
Commonly Used Vehicle for Oral Gavage in Rodents:
-
A widely reported formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle can achieve a clear solution of at least 2.5 mg/mL.
-
Q2: I'm observing precipitation in my formulation after adding all the components. How can I prevent this?
A2: Precipitation can occur if the components are mixed incorrectly or if the drug concentration exceeds its solubility in the final vehicle.
-
Correct Order of Addition: It is crucial to add the solvents sequentially. First, dissolve the this compound in DMSO to create a stock solution. Then, add the PEG300 and mix thoroughly. Next, add the Tween-80 and mix again. Finally, add the saline dropwise while continuously vortexing to avoid localized high concentrations of the aqueous phase, which can cause the drug to precipitate.
-
Sonication and Gentle Warming: If precipitation persists, gentle warming (to approximately 37°C) and sonication can aid in dissolution.
-
Fresh Preparation: It is highly recommended to prepare the final formulation fresh before each experiment to ensure its stability and prevent precipitation over time.
Q3: My formulation appears cloudy or has phase separation. What should I do?
A3: Cloudiness or phase separation indicates incomplete miscibility of the components.
-
Thorough Mixing: Ensure vigorous mixing after the addition of each component.
-
Vehicle Ratios: The ratios of the vehicle components are critical. Ensure the recommended percentages are being followed.
-
Alternative Formulations: If the standard formulation is problematic, consider alternatives such as a corn oil-based vehicle (e.g., 10% DMSO in 90% corn oil) or a formulation with SBE-β-CD (e.g., 10% DMSO in 90% of a 20% SBE-β-CD in saline solution).
Dosing and Animal Welfare
Q4: I am having difficulty with the oral gavage procedure, and I'm concerned about animal stress and injury. What is the correct technique?
A4: Proper oral gavage technique is essential for accurate dosing and animal welfare.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal or stomach perforation. The length of the needle should be pre-measured from the tip of the animal's nose to the last rib.
-
Insertion: Insert the needle into the side of the mouth, over the tongue, and into the esophagus. Do not force the needle; the mouse should swallow it reflexively. If you feel resistance or the animal struggles, withdraw the needle and try again.
-
Administration: Administer the dose slowly and steadily.
-
Post-Dosing Monitoring: After dosing, return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Q5: What are the potential adverse effects of this compound in animal models that I should monitor for?
A5: While preclinical safety data in animal models is not extensively published in a consolidated manner, some potential effects can be inferred from the drug class and limited reports.
-
Gastrointestinal Issues: Glucosylceramide synthase inhibitors can sometimes cause gastrointestinal side effects. Monitor for signs of diarrhea, weight loss, or changes in appetite.
-
Neurological Symptoms: In some mouse models of synucleinopathies, venglustat (ibiglustat) has been reported to worsen motor function.[1] Observe animals for any changes in motor coordination, activity levels, or behavior.
-
General Health: Monitor the animals daily for general signs of toxicity, such as piloerection, hunched posture, lethargy, or rough coat.
Experimental Consistency
Q6: I am observing high variability in my experimental results between animals. What could be the cause?
A6: High variability can stem from several factors related to formulation, dosing, and animal physiology.
-
Inconsistent Formulation: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose.
-
Inaccurate Dosing: Refine your oral gavage technique to ensure each animal receives the correct volume.
-
Food Effects: The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.
-
Animal Handling Stress: Stress can impact physiological parameters. Handle animals consistently and allow for an acclimatization period.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.12 mg/mL |
Table 2: In Vivo Formulation for Oral Gavage
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for stock solution |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to enhance stability |
| Saline | 45% | Aqueous vehicle |
| Achievable Concentration | ≥ 2.5 mg/mL | Resulting in a clear solution |
Table 3: Pharmacokinetic Parameters of Venglustat (Ibiglustat) in Healthy Human Volunteers (for reference)
| Dose (l-malate salt) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t1/2 (hours) |
| 2 mg | 3.37 | 3.00 | 95.8 | 28.9 |
| 5 mg | 9.00 | 4.00 | 296 | 28.9 |
| 15 mg | 28.1 | 4.00 | 834 | 28.9 |
| 25 mg | 49.3 | 4.00 | 1480 | 28.9 |
| 50 mg | 89.2 | 5.50 | 3030 | 28.9 |
| 100 mg | 179 | 5.00 | 6640 | 28.9 |
| 150 mg | 328 | 4.00 | 8230 | 28.9 |
Data adapted from a study in healthy volunteers.[2][3][4] Cmax and AUC are geometric means. Tmax is the median. t1/2 is the pooled geometric mean.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mL at 2.5 mg/mL)
Materials:
-
This compound powder (25 mg)
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh 25 mg of this compound and place it in a sterile conical tube.
-
Add 1 mL of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. This is your 25 mg/mL stock solution.
-
In a new sterile 15 mL conical tube, add 4 mL of PEG300.
-
To the PEG300, add the 1 mL of the this compound stock solution. Vortex thoroughly for at least 1 minute.
-
Add 0.5 mL of Tween-80 to the mixture. Vortex again for at least 1 minute until the solution is homogeneous.
-
Slowly add 4.5 mL of saline to the mixture in a dropwise manner while continuously vortexing.
-
Continue to vortex for another 2-3 minutes to ensure a clear and uniform solution.
-
Visually inspect the final formulation for any signs of precipitation or phase separation. If necessary, sonicate for 5-10 minutes.
-
Prepare this formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible, ball-tipped oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Scale for weighing mice
Procedure:
-
Animal Preparation: Fast the mice for a standardized period (e.g., 4-6 hours) before dosing, ensuring free access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume to be administered based on the desired dosage (mg/kg) and the concentration of your formulation. The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck, holding it in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle. Do not apply force.
-
Dose Administration: Once the needle is correctly positioned, administer the contents of the syringe slowly and steadily.
-
Needle Removal: After administration, gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of immediate distress (e.g., gasping, labored breathing). Continue to monitor the animals for any potential adverse effects as described in the FAQs.
Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Caption: A logical workflow for troubleshooting in vivo experiments.
References
Technical Support Center: Overcoming Resistance to Ibiglustat Hydrochloride in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ibiglustat hydrochloride, a glucosylceramide synthase (GCS) inhibitor.
Disclaimer: this compound (also known as Venglustat) is a GCS inhibitor investigated for various diseases.[1] While the role of GCS in cancer drug resistance is established, specific research on resistance to Ibiglustat in cancer cell lines is limited. The information provided here is based on the known mechanisms of GCS inhibitors and established protocols for studying drug resistance in cancer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High cell death observed after initial treatment with Ibiglustat. | The initial concentration of this compound may be too high for the specific cancer cell line. | Determine the IC50 value for your cell line using a dose-response experiment. Start with a low concentration and gradually increase it to find the optimal working concentration. |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Variation in drug concentration. 3. Contamination of cell culture. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. 3. Regularly check for and address any microbial contamination. |
| Difficulty in generating a stable Ibiglustat-resistant cell line. | 1. Insufficient drug exposure time. 2. Drug concentration increased too rapidly. 3. The cell line may not be prone to developing resistance through GCS upregulation. | 1. Continue drug exposure for a longer duration (several weeks to months).[2][3] 2. Increase the drug concentration more gradually, allowing cells to adapt.[4] 3. Analyze the expression of GCS (UGCG) and related genes in the parental cell line. Consider using a different cell line if GCS expression is low. |
| Resistant cell line loses its resistance phenotype over time. | The selective pressure (Ibiglustat) was removed for an extended period. | Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound (e.g., the IC20 concentration).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer?
A1: this compound is an inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids (GSLs).[1][5] In cancer, overexpression of GCS can lead to increased levels of GSLs, which are implicated in multidrug resistance.[5][6][7] By inhibiting GCS, this compound is expected to decrease the production of these GSLs, potentially re-sensitizing cancer cells to other chemotherapeutic agents and inhibiting cancer cell proliferation and survival.[5][8]
Q2: How can I confirm that my cancer cell line has developed resistance to this compound?
A2: You can confirm resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[9] The resistance index (RI) can be calculated as the ratio of the IC50 of the resistant line to the IC50 of the sensitive line.[4]
Q3: What are the potential molecular mechanisms underlying resistance to GCS inhibitors like this compound?
A3: Based on studies with other GCS inhibitors, potential resistance mechanisms include:
-
Overexpression of GCS: Increased levels of the target enzyme can overcome the inhibitory effect of the drug.[6][7]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can pump the drug out of the cell.[6][10]
-
Alterations in downstream signaling pathways: Changes in pathways that regulate cell survival and apoptosis, such as the ERK signaling pathway, can confer resistance.[11]
-
Mutations in the GCS gene (UGCG): While less commonly reported, mutations in the drug's target could prevent its binding.
Q4: Can combination therapy overcome resistance to this compound?
A4: Yes, combination therapy is a promising strategy. Combining this compound with other anticancer drugs may be effective. For instance, inhibiting GCS has been shown to re-sensitize cancer cells to agents like oxaliplatin, irinotecan, and paclitaxel.[8] Additionally, combining a GCS inhibitor with inhibitors of other resistance mechanisms, such as P-gp inhibitors, could also be beneficial.[10]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[2][3][4]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates, cell culture flasks
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Continuously culture the cells, changing the medium with the fresh drug every 3-4 days.
-
-
Dose Escalation:
-
Once the cells show normal growth and morphology at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.[3]
-
Continue this stepwise increase in concentration. This process can take several months.
-
-
Confirmation of Resistance:
-
After the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Compare the IC50 of the resistant line to that of the parental line to calculate the resistance index.
-
-
Maintenance of the Resistant Line:
-
Culture the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected) to maintain the resistance phenotype.[3]
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when studying this compound resistance. Researchers should generate their own data for their specific cell lines.
| Cell Line | Drug | IC50 (µM) ± SD | Resistance Index (RI) | GCS (UGCG) mRNA Fold Change |
| Parental MCF-7 | Ibiglustat HCl | 1.5 ± 0.2 | 1.0 | 1.0 |
| MCF-7/Ibiglustat-R | Ibiglustat HCl | 18.2 ± 1.5 | 12.1 | 5.3 |
| Parental A549 | Ibiglustat HCl | 2.1 ± 0.3 | 1.0 | 1.0 |
| A549/Ibiglustat-R | Ibiglustat HCl | 25.5 ± 2.1 | 12.1 | 6.8 |
Visualizations
Signaling Pathway of GCS in Drug Resistance
Caption: Role of GCS in mediating drug resistance.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing Ibiglustat-resistant cells.
Troubleshooting Logic for Resistance Development
Caption: Troubleshooting guide for resistance development.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glucosylceramide synthase, a factor in modulating drug resistance, is overexpressed in metastatic breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Ibiglustat Hydrochloride in Cell Culture
This technical support center provides guidance on the stability, preparation, and use of Ibiglustat hydrochloride in different cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] For example, a stock solution of 10 mM in DMSO can be prepared and stored for future use. Before use, ensure any powder is settled by centrifuging the vial. For smaller quantities (e.g., 10 mg or less), add the solvent directly to the vial.
Q2: What are the recommended storage conditions for this compound?
A2: The solid powder form of this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 6 months or -80°C for up to one year.[2]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: How do I prepare a sterile working solution of this compound for my cell culture experiments?
A4: To prepare a sterile working solution, it is recommended to filter the stock solution through a 0.2 µm microfilter. High-temperature or high-pressure sterilization methods like autoclaving are not advised as they can degrade the compound.
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4] Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound when adding to aqueous media. | The compound may be falling out of solution when transferred from a high-concentration organic stock to an aqueous environment. | - Make intermediate dilutions of your stock solution in the same organic solvent (e.g., DMSO) before the final dilution into the cell culture medium.[3]- Ensure the final concentration of the compound in the medium does not exceed its aqueous solubility limit.- Gentle warming and vortexing of the final solution may help with dissolution. |
| Inconsistent or unexpected experimental results. | This could be due to the degradation of this compound in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions of the compound immediately before each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- If the experiment runs for an extended period (e.g., over 24 hours), consider replenishing the medium with a freshly prepared compound at regular intervals. |
| High cell toxicity observed even at low concentrations. | The observed toxicity might be due to the degradation products of this compound rather than the compound itself. | - Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. This can be done by analyzing aliquots at different time points using methods like HPLC.- Include appropriate controls to distinguish between compound-induced toxicity and toxicity from potential degradation products. |
Data Summary
Table 1: Solubility of Ibiglustat
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/mL[1] |
| Ethanol | ~30 mg/mL[1] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[1] |
| 1:7 solution of ethanol:PBS (pH 7.2) | ~0.12 mg/mL[1] |
Table 2: Storage and Stability of Ibiglustat
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -20°C | Up to 6 months[2] |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] |
| Aqueous Solution | Not Recommended | Not recommended for more than one day[1] |
Experimental Protocols & Workflows
Recommended Workflow for Preparing this compound for Cell Culture
Caption: Recommended workflow for preparing and using this compound.
Signaling Pathway Inhibition
This compound is an inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.
References
Technical Support Center: Mitigating Ibiglustat Hydrochloride Cytotoxicity in Primary Cell Cultures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of Ibiglustat hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide to form glucosylceramide.[3] By inhibiting GCS, Ibiglustat effectively reduces the production of glucosylceramide and downstream glycosphingolipids.[1][3] This mechanism of action, known as substrate reduction therapy, is being investigated for the treatment of several lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.[1][3]
Q2: Why does this compound cause cytotoxicity in primary cell cultures?
A2: The primary mechanism of Ibiglustat-induced cytotoxicity is believed to be the accumulation of its substrate, ceramide.[3] Ceramide is a bioactive sphingolipid that acts as a second messenger in various cellular processes, including the induction of apoptosis (programmed cell death).[4][5][6] Inhibition of GCS by Ibiglustat disrupts the normal metabolic flux of ceramide, leading to its accumulation.[3] Elevated levels of ceramide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, ultimately leading to cell death.[4][5][6]
Q3: Are there ways to reduce this compound's cytotoxic effects without compromising its intended experimental purpose?
A3: Yes, several strategies can be employed to mitigate the cytotoxicity of Ibiglustat in primary cell cultures. These approaches generally fall into three categories:
-
Optimization of Experimental Parameters: This includes carefully titrating the concentration of Ibiglustat and the duration of exposure to find a therapeutic window that allows for the desired biological effect with minimal cell death.
-
Co-treatment with Cytoprotective Agents: This involves the use of agents that can counteract the pro-apoptotic effects of ceramide accumulation, such as pan-caspase inhibitors or antioxidants.
-
Modification of Cell Culture Conditions: Adjusting components of the cell culture environment, such as the serum concentration, can also influence cellular susceptibility to drug-induced cytotoxicity.
Q4: What are the initial troubleshooting steps if I observe high levels of cell death?
A4: If you are experiencing excessive cytotoxicity, a systematic troubleshooting approach is recommended. This involves verifying the experimental setup, assessing the health of your primary cells, and then exploring mitigation strategies. The following workflow provides a logical sequence of steps to address this issue.
Figure 1: Troubleshooting workflow for high cytotoxicity. (Within 100 characters)
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
Problem: You are observing a higher-than-expected level of cell death in your primary cell cultures upon treatment with this compound.
| Possible Cause | Suggested Solution |
| Ibiglustat Concentration is Too High | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific primary cell type. Start with a broad range of concentrations and narrow down to the lowest effective concentration. |
| Prolonged Exposure Time | Conduct a time-course experiment to identify the minimum exposure time required to achieve the desired biological effect. |
| Solvent Cytotoxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Ibiglustat is at a non-toxic level, typically below 0.5% and ideally ≤0.1%.[7] Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Poor Primary Cell Health | Before starting the experiment, ensure your primary cells are healthy, exhibiting normal morphology, and have high viability. Stressed or unhealthy cells are more susceptible to drug-induced toxicity. |
| Cell Culture Confluency | Standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to cytotoxic agents.[7] |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Problem: The cytotoxic effect of this compound varies significantly from one experiment to another.
| Possible Cause | Suggested Solution |
| Variability in Primary Cell Passages | Use primary cells from a consistent and low passage number for all experiments. Higher passage numbers can lead to changes in cellular phenotype and drug sensitivity. |
| Inconsistent Cell Seeding Density | Precisely control the number of cells seeded per well or dish for each experiment to ensure a consistent cell-to-drug ratio. |
| Fluctuations in Culture Conditions | Maintain consistent culture conditions, including temperature, CO2 levels, and humidity. Use the same batch of media and supplements whenever possible. |
| Degradation of Ibiglustat Stock Solution | Prepare fresh dilutions of Ibiglustat from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ibiglustat (Venglustat) and the related GCS inhibitor, Eliglustat, in various cell types. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
Table 1: IC50 Values for Ibiglustat (Venglustat)
| Cell Type | Assay Conditions | IC50 | Reference(s) |
| NTMT1 (in vitro) | Fluorescence-based assay | 0.42 µM | [1] |
| HCT116 cells | Cellular Nα methylation assay | ~0.3 µM | [1] |
| Fabry disease patient fibroblasts | Gb3 reduction assay | Median IC50 = 11 µM | [1] |
Table 2: IC50 Values for Eliglustat
| Cell Type | Assay Conditions | IC50 | Reference(s) |
| K562 cells | In vitro GCS inhibition | ~24 nmol/L | [8] |
| MDCK cells (intact) | GCS inhibition | 20 nM | [9] |
| MDCK cell homogenates | GCS inhibition | 115 nM | [4] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a general workflow to determine the optimal, non-toxic concentration of Ibiglustat for your specific primary cell culture experiment.
Figure 2: Workflow for optimizing Ibiglustat concentration. (Within 100 characters)
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well tissue culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare Ibiglustat Dilutions: Prepare a series of dilutions of Ibiglustat in your cell culture medium. A logarithmic or half-log dilution series is recommended to cover a broad concentration range (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Ibiglustat. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value. This will help you identify the maximum non-toxic concentration for future experiments.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
This protocol describes how to use the pan-caspase inhibitor Z-VAD-FMK to determine if apoptosis is the primary mechanism of Ibiglustat-induced cytotoxicity and to potentially rescue the cells.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
Z-VAD-FMK (stock solution in DMSO)
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed primary cells in a multi-well plate and allow them to adhere.
-
Pre-treatment with Z-VAD-FMK: Pre-incubate the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours before adding Ibiglustat.[10][11] Include a control group without Z-VAD-FMK.
-
Ibiglustat Treatment: Add Ibiglustat at a concentration known to cause cytotoxicity to the appropriate wells.
-
Incubation and Assessment: Incubate the cells for the desired period and then assess cell viability.
-
Analysis: Compare the viability of cells treated with Ibiglustat alone to those co-treated with Z-VAD-FMK. A significant increase in viability in the co-treated group indicates that apoptosis is a major contributor to the observed cytotoxicity.
Protocol 3: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
This protocol outlines the use of the antioxidant N-acetylcysteine (NAC) to mitigate Ibiglustat-induced cytotoxicity, which may involve oxidative stress as a downstream effect of ceramide accumulation.[12]
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
N-acetylcysteine (NAC)
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed primary cells in a multi-well plate.
-
Co-treatment: Treat the cells simultaneously with Ibiglustat and NAC. A starting concentration for NAC can be in the range of 1-10 mM.[12]
-
Controls: Include controls for Ibiglustat alone, NAC alone, and a vehicle control.
-
Incubation and Assessment: Incubate the cells for the desired duration and then measure cell viability.
-
Analysis: Compare the viability of cells treated with Ibiglustat alone to those co-treated with NAC. A significant protective effect of NAC suggests the involvement of reactive oxygen species (ROS) in the cytotoxic mechanism.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for Ibiglustat-induced cytotoxicity, primarily through the accumulation of ceramide and subsequent activation of apoptotic pathways.
Figure 3: Ibiglustat-induced apoptosis pathway. (Within 100 characters)
References
- 1. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ibiglustat Hydrochloride Bioavailability in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ibiglustat hydrochloride in preclinical models. The focus is on addressing challenges related to achieving consistent and optimal oral bioavailability during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of Ibiglustat, and what does it imply for its oral bioavailability?
A patent application for Venglustat malate, a salt form of Ibiglustat, has classified it as a BCS Class 1 drug substance.[1] BCS Class 1 compounds are characterized by both high solubility and high permeability. In theory, a Class 1 drug should exhibit high oral bioavailability, as its absorption is not limited by its ability to dissolve in the gastrointestinal fluids or permeate the intestinal wall.
However, it is crucial to note that the hydrochloride salt may have different physicochemical properties. Furthermore, commercial suppliers describe Ibiglustat as sparingly soluble in aqueous buffers, often requiring organic solvents like DMSO or ethanol (B145695) for initial dissolution.[2][3] This suggests that while the permeability might be high, solubility could be a limiting factor depending on the formulation and the pH of the gastrointestinal tract in the chosen preclinical model. Therefore, researchers should not assume high bioavailability without careful formulation and experimental design.
Q2: My in vivo study shows low or inconsistent oral bioavailability for this compound. What are the potential causes?
Several factors could contribute to unexpectedly low or variable bioavailability, even for a compound with potentially good intrinsic permeability:
-
Inadequate Formulation: The most common issue is poor dissolution of the compound from the administered formulation. If this compound is not fully dissolved in the vehicle or precipitates upon contact with gastrointestinal fluids, its absorption will be limited.
-
pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Changes in pH throughout the gastrointestinal tract of the animal model could cause the drug to precipitate, reducing the concentration available for absorption.
-
First-Pass Metabolism: Although preclinical studies with the related compound Miglustat (B1677133) in rats showed that hepatic clearance was negligible, the metabolic profile of this compound in your specific model should be considered.[4] Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: While Miglustat was not found to be a substrate of P-gp, it did show potential to increase P-gp activity.[5] If Ibiglustat interacts with efflux transporters like P-gp in the intestinal wall, it could be actively pumped back into the gut lumen, thereby reducing its net absorption.
-
Animal Model Selection: Different animal species have distinct gastrointestinal physiologies (e.g., pH, transit time, enzymatic activity), which can significantly impact drug absorption. The choice of animal model (e.g., rat, dog, pig) should be carefully considered based on how its physiology compares to humans for the class of compound being studied.
Q3: What are some recommended starting formulations for preclinical oral bioavailability studies of this compound?
Based on information from commercial suppliers and general best practices, here are some recommended formulations to ensure consistent delivery:
-
Solution in a Co-solvent System: For initial studies, a solution is often preferred to eliminate dissolution as a variable. A common formulation approach involves dissolving this compound in a minimal amount of DMSO and then diluting it with vehicles like polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.[6][7]
-
Cyclodextrin-based Formulation: Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) is a solubilizing excipient that can be used to create aqueous solutions of poorly soluble compounds for oral administration.[6]
-
Lipid-based Formulation: Formulating the compound in an oil, such as corn oil, can sometimes enhance absorption, particularly for lipophilic compounds.[6]
-
Suspension: If a solution is not feasible due to the required dose volume, a micronized suspension in an aqueous vehicle (e.g., 0.5% methylcellulose) can be used. It is critical to ensure a uniform particle size to achieve consistent dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low Cmax and AUC after oral administration | Poor dissolution from the formulation. | 1. Switch to a solution-based formulation (e.g., co-solvent or cyclodextrin) to assess intrinsic absorbability. 2. If using a suspension, reduce the particle size of the API through micronization. 3. Perform in vitro dissolution testing of your formulation in simulated gastric and intestinal fluids. |
| High first-pass metabolism. | 1. Conduct an intravenous (IV) dosing study in the same animal model to determine the absolute bioavailability and clearance. 2. Incubate this compound with liver microsomes from the preclinical species to assess its metabolic stability. | |
| High variability in plasma concentrations between animals | Inconsistent dosing or formulation instability. | 1. Ensure the formulation is homogenous (especially for suspensions) and stable for the duration of the experiment. 2. Verify the accuracy of the oral gavage technique. 3. Consider the effect of food; conduct studies in fasted animals to reduce variability. Food can delay absorption, as seen with Miglustat where Tmax was delayed by 2 hours.[5] |
| Non-linear pharmacokinetics with increasing doses | Saturation of absorption mechanisms or solubility-limited absorption. | 1. At higher doses, the amount of drug may exceed its solubility in the gastrointestinal tract, leading to non-proportional increases in exposure. 2. Evaluate the dose-response relationship carefully and consider using a more advanced formulation (e.g., a self-emulsifying drug delivery system) for higher doses. |
Data Presentation
The following tables provide a comparative overview of pharmacokinetic parameters for glucosylceramide synthase (GCS) inhibitors in preclinical models. Note that specific data for different this compound formulations is limited in the public domain; therefore, data for the related compound Miglustat is provided for context.
Table 1: Pharmacokinetic Parameters of GCS Inhibitors in Rats
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Miglustat | Not specified | Not specified | Not available | Not available | Not available | 40-60% | [4][8] |
| Ibiglustat HCl (Hypothetical) | Simple Suspension | 10 | Data not available | Data not available | Data not available | Variable | - |
| Ibiglustat HCl (Hypothetical) | Co-solvent Solution | 10 | Expected to be higher than suspension | Expected to be shorter than suspension | Expected to be higher than suspension | Improved consistency | - |
Table 2: Solubility of Ibiglustat in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25-50 mg/mL | [3][6] |
| Ethanol | ~30 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [2] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
The dosing solution of this compound (e.g., in Hanks' Balanced Salt Solution) is added to the apical (A) side of the Transwell®.
-
Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the B-to-A direction.
-
-
Sample Analysis: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of drug appearance in the receiver chamber.
-
A: Surface area of the membrane.
-
C0: Initial concentration in the donor chamber.
-
Protocol 2: Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight before dosing.
-
Groups:
-
Group 1 (Oral): this compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg) using a selected formulation (n=5 rats).
-
Group 2 (Intravenous): this compound is administered as a bolus via the tail vein at a lower dose (e.g., 1 mg/kg) to determine clearance and volume of distribution (n=5 rats).
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Signaling Pathway: Mechanism of Action
Ibiglustat is an inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids. By inhibiting GCS, Ibiglustat reduces the production of glucosylceramide (GlcCer), thereby preventing the accumulation of downstream glycosphingolipids that are pathogenic in several lysosomal storage diseases.
References
- 1. US20220023272A1 - Pharmaceutical compositions comprising venglustat - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Brain Penetration of Ibiglustat Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ibiglustat hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing the brain penetration of this promising glucosylceramide synthase (GCS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the brain penetration of small molecule GCS inhibitors?
A1: The primary mechanism is active efflux by transporters at the blood-brain barrier (BBB).[1][2] Specifically, P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a key efflux pump that actively removes many xenobiotics from the brain, thereby limiting their concentration and therapeutic efficacy within the central nervous system (CNS).[1][2] For instance, the first-generation GCS inhibitor, eliglustat, is a substrate for P-gp, which is a major reason for its poor brain penetration.[1][2]
Q2: What is the main optimization strategy to enhance the brain penetration of this compound?
A2: The principal strategy is to design the molecule to avoid being a substrate for P-gp (MDR1).[2] By reducing the affinity of the compound for this efflux transporter, its residence time and concentration in the brain can be significantly increased. Ibiglustat (Venglustat) was specifically designed as a brain-penetrant GCS inhibitor with this principle in mind.[1][3]
Q3: How can I determine if my compound is a substrate of P-glycoprotein?
A3: The most common and well-established method is the in vitro bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).[4] An efflux ratio greater than 2.0 in this assay is generally considered indicative of a compound being a P-gp substrate.
Q4: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu)?
A4: The Kp,uu is the most accurate measure of a compound's ability to cross the BBB and reach its target in the CNS.[5][6] It represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma at steady-state. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value significantly less than 1 indicates active efflux, while a value greater than 1 suggests active influx.
Q5: Are there alternative, non-invasive strategies to enhance drug delivery to the brain?
A5: Yes, several non-invasive techniques are being explored to transiently open the BBB. One promising method is the use of microbubble-enhanced focused ultrasound, which can temporarily increase the permeability of the BBB to allow for higher drug concentrations in the brain.[7][8] Other strategies include the use of nanoparticles, monoclonal antibodies, and prodrugs to shuttle therapeutics across the BBB.[4][9]
Troubleshooting Guides
Problem: Low brain-to-plasma concentration ratio (Kp) in in-vivo studies despite promising in-vitro permeability.
| Possible Cause | Troubleshooting Step |
| Active Efflux by P-glycoprotein (P-gp/MDR1): The compound may be a substrate for P-gp, which is not always fully captured by basic permeability assays. | 1. Conduct a bidirectional transport assay using MDCK-MDR1 cells. An efflux ratio (Papp B-A / Papp A-B) of ≥2 suggests P-gp mediated efflux. 2. Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) in your in-vivo study. A significant increase in the Kp value in the presence of the inhibitor confirms P-gp involvement. |
| High Plasma Protein Binding: A high fraction of the drug may be bound to plasma proteins, leaving a low concentration of free drug available to cross the BBB. | 1. Determine the fraction of unbound drug in plasma (fu,p) using equilibrium dialysis or ultracentrifugation. 2. Calculate the unbound brain-to-plasma ratio (Kp,uu) to get a more accurate measure of BBB penetration. |
| Rapid Metabolism in the Brain: The compound may be quickly metabolized by enzymes within the brain tissue. | 1. Perform in-vitro metabolic stability assays using brain microsomes or S9 fractions. 2. Analyze brain homogenates from in-vivo studies for the presence of metabolites. |
| Poor Physicochemical Properties: Properties such as high molecular weight, high polar surface area, or a large number of hydrogen bond donors can limit passive diffusion across the BBB. | 1. Review the physicochemical properties of your compound against established guidelines for CNS drugs (see Data Presentation section). 2. Consider chemical modifications to optimize these properties, such as reducing molecular weight or increasing lipophilicity (logP). |
Data Presentation
Table 1: Comparison of Brain Penetration and Physicochemical Properties of GCS Inhibitors
| Compound | Brain Penetration Status | Kp,uu (in vivo) | P-gp Substrate (in vitro Efflux Ratio) | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Ibiglustat (Venglustat) | Brain-Penetrant | Data not publicly available | No | 389.49 | 3.6 | 70.9 | 1 | 5 |
| Eliglustat | Poorly-Penetrant | Data not publicly available | Yes (>2.0) | 404.6 | 4.9 | 50.5 | 2 | 4 |
| T-036 | Brain-Penetrant | 0.11 | No | 460.5 | 4.2 | 63.7 | 1 | 5 |
| CCG-203586 | Brain-Penetrant | Data not publicly available | No | 482.6 | 4.5 | 69.8 | 2 | 5 |
Note: Some quantitative data for proprietary compounds are not publicly available.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (MDR1) Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if a test compound is a substrate for the human P-gp transporter by measuring its bidirectional transport across a monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells
-
Wild-type MDCK cells (for control)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound and known P-gp substrate (e.g., digoxin) and non-substrate (e.g., propranolol) controls.
-
LC-MS/MS system for quantification.
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and wild-type MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm² and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. A TEER value >100 Ω·cm² generally indicates good monolayer integrity.
-
Preparation for Transport Study:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Transport Assay (Bidirectional):
-
Apical to Basolateral (A-to-B) Transport: Add the test compound (and controls) dissolved in HBSS to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound (and controls) dissolved in HBSS to the basolateral (donor) compartment. Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis: Quantify the concentration of the test compound and controls in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation: An ER ≥ 2.0 suggests that the compound is a substrate for P-gp and is actively transported.
Protocol 2: In Vivo Rodent Brain Penetration Study
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound in a rodent model.
Materials:
-
Male CD-1 or C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in a suitable vehicle.
-
Surgical tools for cardiac puncture and brain extraction.
-
EDTA-coated tubes for blood collection.
-
Homogenizer for brain tissue.
-
LC-MS/MS system for quantification.
Methodology:
-
Dosing: Administer the test compound to mice via the desired route (e.g., intravenous bolus, oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma.
-
Brain Collection: Perfuse the mice with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins from plasma samples (e.g., with acetonitrile) and centrifuge. Collect the supernatant for analysis.
-
Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., 4 volumes of saline). Precipitate proteins from the brain homogenate and centrifuge. Collect the supernatant.
-
-
Determination of Unbound Fractions (Optional but Recommended):
-
Plasma (fu,p): Determine the fraction of unbound drug in plasma using equilibrium dialysis or rapid equilibrium dialysis (RED).
-
Brain (fu,brain): Determine the fraction of unbound drug in brain homogenate using equilibrium dialysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.
-
Data Analysis:
-
Brain-to-Plasma Ratio (Kp): Kp = Total concentration in brain / Total concentration in plasma
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Total concentration in brain * fu,brain) / (Total concentration in plasma * fu,p)
-
-
Interpretation: The Kp,uu value provides the most accurate assessment of the compound's ability to cross the BBB.
Visualizations
Caption: Logical workflow for optimizing GCS inhibitor brain penetration.
Caption: Experimental workflow for the in vitro P-gp substrate assay.
Caption: Key steps in an in vivo rodent brain penetration study.
References
- 1. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. A mass spectrometry imaging approach for investigating how drug-drug interactions influence drug blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glucosylceramide Synthase Inhibitor Experiments
Welcome to the technical support center for glucosylceramide synthase (GCS) inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with GCS inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in my GCS inhibitor experiments?
A1: Inconsistent results often stem from several factors, including:
-
Inhibitor Specificity and Potency: Not all GCS inhibitors are created equal. Their potency can vary between cell lines, and some may have off-target effects.[1][2][3] It is crucial to use an inhibitor with well-characterized specificity and a known IC50 for your experimental system.
-
Cell Line Variability: Different cancer cell lines can exhibit varied expression levels of GCS and downstream glycosphingolipids (GSLs).[3] This variability can significantly impact the effectiveness of a given inhibitor.
-
Experimental Conditions: Factors such as inhibitor concentration, treatment duration, and cell density can all influence the outcome.[3][4] Optimization of these parameters for each cell line and inhibitor is essential.
-
Assay Sensitivity: The method used to measure GCS activity or GSL levels may not be sensitive enough to detect subtle changes, leading to apparent inconsistencies.
Q2: How can I be sure that the observed effects are due to GCS inhibition and not off-target effects?
A2: This is a critical aspect of any inhibitor-based study. To confirm that the observed phenotype is a direct result of GCS inhibition, consider the following approaches:
-
Use Multiple Inhibitors: Employing two or more structurally different GCS inhibitors should produce a similar biological effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate GCS expression.[5][6] The resulting phenotype should mimic that of the inhibitor treatment.
-
Rescue Experiments: After inhibiting GCS, attempt to rescue the phenotype by adding back the downstream product, glucosylceramide (GlcCer), or other key GSLs.
-
Direct Measurement of GCS Activity: Confirm that your inhibitor is indeed reducing GCS enzymatic activity in your experimental system using a GCS activity assay.
Q3: My GCS inhibitor doesn't seem to be affecting the expression of all downstream glycosphingolipids. Is this normal?
A3: Yes, this is a documented phenomenon. The effect of GCS inhibitors on the expression of different GSL series (e.g., ganglio, globo, neolacto) can be highly dependent on the specific cell line, the inhibitor used, and the duration of treatment.[3] For example, some studies have shown that certain inhibitors preferentially reduce the expression of globo series GSLs like Gb3, while having minimal impact on the neolacto and ganglio series in the same cell lines.[3]
Q4: I'm observing an increase in ceramide levels after GCS inhibitor treatment. Is this expected and how might it affect my results?
A4: Yes, an accumulation of the GCS substrate, ceramide, is an expected consequence of inhibiting the enzyme.[4] Ceramide is a bioactive lipid that can induce apoptosis and cell cycle arrest.[5][7] Therefore, it is crucial to consider that the observed cellular effects, such as decreased viability, may be a result of ceramide accumulation, GSL depletion, or a combination of both.[4]
Troubleshooting Guides
Problem 1: No significant decrease in glucosylceramide (GlcCer) levels after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the inhibitor's activity and stability. Use a fresh stock and consider testing a different, validated GCS inhibitor. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line.[3] |
| Insufficient Treatment Duration | Extend the incubation time with the inhibitor. GSL turnover rates can vary between cell types.[3] |
| High GCS Expression | Quantify GCS mRNA or protein levels in your cell line. Cells with very high GCS expression may require higher inhibitor concentrations or longer treatment times.[8] |
| Insensitive Detection Method | Ensure your GlcCer quantification method (e.g., HPLC, LC-MS/MS) is sensitive enough to detect the expected changes.[9][10][11] |
Problem 2: Unexpected or inconsistent cell viability results.
| Possible Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | Rule out off-target effects by using genetic knockdown of GCS (siRNA, CRISPR) to see if it phenocopies the inhibitor's effect.[6] Also, test the inhibitor in a cell line with low or no GCS expression. |
| Ceramide-Induced Apoptosis | Measure intracellular ceramide levels. The observed cytotoxicity might be due to ceramide accumulation rather than GSL depletion.[4] |
| Assay Interference | Some inhibitors may interfere with the reagents used in viability assays (e.g., MTT, XTT). Use an alternative method, such as a trypan blue exclusion assay or a real-time cytotoxicity assay.[12][13][14] |
| Cell Proliferation vs. Cytotoxicity | Distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects. A proliferation assay alongside a cytotoxicity assay can clarify the mechanism.[13][14] |
| Inhibitor Interaction with P-glycoprotein (MDR1) | Some GCS inhibitors are substrates for the P-glycoprotein (MDR1) efflux pump, which can reduce their intracellular concentration and efficacy.[15] Consider using cell lines with low MDR1 expression or co-treating with an MDR1 inhibitor. |
Key Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from established methods to measure the enzymatic activity of GCS in cell lysates.[16][17][18]
Materials:
-
Cell lysate
-
Assay Buffer: 100 mM Tris buffer (pH 7.5), 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 2 mM NAD
-
Substrates: 10 µM C6-NBD-Ceramide, 100 µM UDP-glucose
-
Lipids: 35 µM DOPC, 5 µM sulfatide
-
Internal Standard: Tolbutamide (100 ng/mL in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a microcentrifuge tube, incubate 60 µg of cell lysate with the assay buffer and lipid mixture at 37°C.
-
Add the substrates (C6-NBD-Ceramide and UDP-glucose) to start the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Add 50 µL of the reaction mixture to 100 µL of acetonitrile containing the internal standard.
-
Centrifuge to pellet precipitated protein.
-
Mix 70 µL of the supernatant with 140 µL of H2O.
-
Analyze the formation of NBD-Glucosylceramide by LC-MS/MS.
Quantification of Glucosylceramide (GlcCer) and Ceramide by HPLC
This protocol outlines a method for the simultaneous quantification of GlcCer and ceramide.[9][10][11][19]
Materials:
-
Cell lysate (30 µL)
-
Internal Standard: e.g., α-ManCer or C17:0 ceramide
-
Chloroform (B151607)/Methanol solutions (1:1 and 2:1, v/v)
-
Sphingolipid ceramide N-deacylase (SCDase)
-
SCDase incubation buffer
-
o-phtalaldehyde (OPA)
-
HPLC system with a fluorescence detector
Procedure:
-
Lipid Extraction: a. To the cell lysate, add 400 µL of Chloroform/Methanol (1:1) and the internal standard. Incubate at 37°C for 2 hours. b. Add 200 µL of chloroform and 150 µL of water, mix well, and centrifuge. c. Collect the lower (chloroform) phase. d. Dry the lipid extract using a Speed Vac concentrator.
-
Enzymatic Hydrolysis (for GlcCer): a. Dissolve the dried lipids in SCDase incubation buffer. b. Add SCDase and incubate at 37°C to generate glucosylsphingosine (B128621). c. Stop the reaction with Chloroform/Methanol (1:1).
-
Derivatization and Quantification: a. Label the free amino groups of glucosylsphingosine (from GlcCer) and sphingosine (B13886) (from ceramide) with OPA. b. Separate and quantify the OPA-derivatized products using normal-phase HPLC with a fluorescent detector.
Cell Viability and Cytotoxicity Assays
A common method to assess the effect of GCS inhibitors on cell health is the MTT assay.[12][20][21] However, it's recommended to complement it with a cytotoxicity assay to differentiate between cytostatic and cytotoxic effects.[13][14]
MTT Assay (Viability):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the GCS inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at 570-590 nm.
Real-Time Cytotoxicity Assay (e.g., CellTox™ Green): [13]
-
Add the CellTox™ Green dye to the cells at the time of inhibitor treatment.
-
The dye is impermeant to live cells but binds to the DNA of dead cells, fluorescing upon binding.
-
Measure fluorescence at various time points to monitor cytotoxicity in real-time.
Signaling Pathways and Experimental Workflows
// Nodes GCS_Inhibitor [label="GCS Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCS [label="Glucosylceramide\nSynthase (GCS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ceramide [label="Ceramide", fillcolor="#FBBC05", fontcolor="#202124"]; GlcCer [label="Glucosylceramide\n(GlcCer)", fillcolor="#FBBC05", fontcolor="#202124"]; GSLs [label="Glycosphingolipids\n(GSLs)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cSrc [label="cSrc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDR1 [label="MDR1 (P-gp)\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Resistance [label="Drug Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53_mut [label="Mutant p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; METTL3 [label="METTL3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_m6A [label="RNA m6A\nModification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GCS_Inhibitor -> GCS [label="inhibits"]; Ceramide -> GCS [label="substrate"]; GCS -> GlcCer [label="produces"]; GlcCer -> GSLs; Ceramide -> Apoptosis [label="induces"]; GSLs -> cSrc [label="activates"]; cSrc -> beta_catenin [label="activates"]; beta_catenin -> MDR1 [label="upregulates"]; MDR1 -> Drug_Resistance [label="promotes"]; GCS -> METTL3 [label="promotes"]; METTL3 -> RNA_m6A [label="promotes"]; RNA_m6A -> p53_mut [label="stabilizes"]; p53_mut -> Drug_Resistance [label="promotes"];
} enddot Figure 1: Simplified signaling pathways affected by GCS inhibition.
// Nodes start [label="Start:\nSelect Cell Line and GCS Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dose_response [label="Dose-Response & Time-Course\n(Determine IC50 and optimal duration)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treat Cells with GCS Inhibitor\n(and appropriate controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical_assays [label="Biochemical Assays", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; gcs_activity [label="GCS Activity Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; lipid_quant [label="GlcCer/Ceramide Quantification\n(HPLC, LC-MS/MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; cellular_assays [label="Cellular Assays", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; viability [label="Viability/Cytotoxicity Assays\n(MTT, Real-Time)", fillcolor="#FFFFFF", fontcolor="#202124"]; phenotype [label="Phenotypic Assays\n(e.g., Migration, Apoptosis)", fillcolor="#FFFFFF", fontcolor="#202124"]; validation [label="Validation of Specificity", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; knockdown [label="Genetic Knockdown (siRNA/CRISPR)", fillcolor="#FFFFFF", fontcolor="#202124"]; rescue [label="Rescue Experiment", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dose_response; dose_response -> treatment; treatment -> biochemical_assays; treatment -> cellular_assays; biochemical_assays -> gcs_activity; biochemical_assays -> lipid_quant; cellular_assays -> viability; cellular_assays -> phenotype; phenotype -> validation; validation -> knockdown; validation -> rescue; gcs_activity -> data_analysis; lipid_quant -> data_analysis; viability -> data_analysis; knockdown -> data_analysis; rescue -> data_analysis; } enddot Figure 2: General experimental workflow for GCS inhibitor studies.
// Nodes start [label="Inconsistent/Unexpected Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inhibitor [label="Verify Inhibitor Activity & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Review Experimental Protocol\n(Duration, Cell Density)", fillcolor="#FBBC05", fontcolor="#202124"]; check_assays [label="Validate Assay Performance & Sensitivity", fillcolor="#FBBC05", fontcolor="#202124"]; is_specific [label="Is the effect GCS-specific?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_effect [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; yes_effect [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; off_target [label="Investigate Off-Target Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ceramide_effect [label="Consider Ceramide Accumulation Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Protocol for Specific Cell Line", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inhibitor; start -> check_protocol; start -> check_assays; check_inhibitor -> is_specific; check_protocol -> is_specific; check_assays -> is_specific; is_specific -> no_effect [label=" No"]; is_specific -> yes_effect [label=" Yes"]; no_effect -> off_target; no_effect -> ceramide_effect; yes_effect -> optimize;
} enddot Figure 3: Logical troubleshooting flow for GCS inhibitor experiments.
References
- 1. Iminosugar-based inhibitors of glucosylceramide synthase increase brain glycosphingolipids and survival in a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase inhibitors sensitise CLL cells to cytotoxic agents without reversing P-gp functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase upregulates MDR1 expression in the regulation of cancer drug resistance through cSrc and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Glucosylceramide Synthase Reverses Drug Resistance in Cancer Cells Harbor Homozygous p53 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives prepared with sphingolipid ceramide N-deacylase. | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [worldwide.promega.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucosylceramide synthase assay (GCS, EC 2.4.1.80) [bio-protocol.org]
- 17. uaf.edu [uaf.edu]
- 18. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Ibiglustat Hydrochloride in Long-Term In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Ibiglustat hydrochloride dosage for long-term in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Venglustat, is an orally active and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the synthesis of glucosylceramide (GlcCer), a precursor for many glycosphingolipids. By inhibiting GCS, Ibiglustat reduces the production of GlcCer and downstream metabolites. This mechanism of "substrate reduction therapy" is being investigated for several lysosomal storage disorders and other diseases where the accumulation of glycosphingolipids is a key pathological feature.
Q2: What are the primary research applications for Ibiglustat?
Ibiglustat is being investigated for its therapeutic potential in a range of diseases, including:
-
Gaucher disease type 3
-
Parkinson's disease associated with GBA mutations
-
Fabry disease
-
GM2 gangliosidosis
-
Autosomal dominant polycystic kidney disease
Troubleshooting Guide
Issue 1: How should I determine the starting dose for my long-term in vivo study?
Determining the optimal starting dose requires consideration of the animal model, the disease being studied, and the desired level of target engagement.
Recommended Approach:
-
Literature Review: Begin by reviewing published preclinical studies using Ibiglustat or other GCS inhibitors in similar animal models.
-
Dose-Ranging Study: Conduct a short-term, pilot dose-ranging study to establish a dose-response relationship for a key biomarker (e.g., plasma or tissue levels of glucosylceramide).
-
Toxicity Assessment: In the pilot study, closely monitor for any signs of toxicity.
Issue 2: What are the common signs of toxicity to monitor for during the study?
While specific toxicity profiles can be model-dependent, general signs to monitor in animals during long-term studies include:
-
Weight loss
-
Reduced food and water intake
-
Gastrointestinal issues (e.g., diarrhea)
-
Changes in activity levels or behavior
-
Organ-specific toxicity (may require histological analysis at study endpoint)
Issue 3: How should I adjust the dosage if I observe toxicity?
If signs of toxicity are observed, a systematic approach to dose adjustment is necessary.
Dose Adjustment Protocol:
-
Pause Dosing: Temporarily suspend dosing to allow the animal to recover.
-
Dose Reduction: Once the animal has recovered, re-initiate dosing at a lower concentration (e.g., a 25-50% reduction).
-
Monitor Closely: Intensify monitoring of the animal for any recurrence of toxic signs.
-
Staggered Re-escalation (Optional): If the lower dose is well-tolerated but efficacy is a concern, a slow, staggered re-escalation may be attempted, with careful monitoring at each step.
Issue 4: What should I do if I am not observing the expected therapeutic effect?
If the desired therapeutic effect is not achieved, consider the following:
-
Verify Target Engagement: Measure the levels of relevant biomarkers (e.g., GlcCer) in plasma or target tissues to confirm that Ibiglustat is reaching its target and inhibiting GCS.
-
Dose Escalation: If the drug is well-tolerated but the biomarker data indicates insufficient target engagement, a gradual dose escalation may be warranted.
-
Route of Administration and Formulation: Ensure the drug is being administered correctly and that the formulation is appropriate for the chosen route.
-
Animal Model Considerations: Re-evaluate the suitability of the animal model for the specific disease and therapeutic hypothesis being tested.
Experimental Protocols
Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Pilot Study
-
Animal Model: Select the appropriate animal model for the disease of interest.
-
Group Allocation: Divide animals into a vehicle control group and at least three dose groups of Ibiglustat (e.g., low, medium, high).
-
Dosing: Administer Ibiglustat orally once daily for 14 days.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose on days 1 and 14). At the end of the study, collect relevant tissues for biomarker analysis.
-
Analysis:
-
Measure Ibiglustat concentrations in plasma to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Measure GlcCer levels in plasma and tissues to assess the pharmacodynamic effect.
-
-
Data Evaluation: Analyze the dose-response relationship between Ibiglustat exposure and GlcCer reduction to inform dose selection for long-term studies.
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Data for Ibiglustat in a Mouse Model
| Dose Group | Ibiglustat (mg/kg/day) | Plasma GlcCer Reduction (%) | Observed Adverse Events |
| 1 | 0 (Vehicle) | 0 | None |
| 2 | 5 | 25 | None |
| 3 | 15 | 50 | Mild, transient weight loss |
| 4 | 30 | 75 | Significant weight loss, lethargy |
Note: This data is illustrative and should be confirmed with a study-specific dose-ranging experiment.
Visualizations
References
Technical Support Center: Ibiglustat Hydrochloride and Protein N-terminal Methyltransferases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target activity of Ibiglustat hydrochloride (also known as Venglustat) on protein N-terminal methyltransferases (NTMTs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] By inhibiting GCS, it reduces the production of glucosylceramide, a key intermediate in the synthesis of glycosphingolipids.[3][4] This mechanism is primarily explored for the treatment of lysosomal storage disorders such as Gaucher disease and Fabry disease.[1][3]
Q2: Does this compound have known off-target effects on protein N-terminal methyltransferases?
A2: Yes, recent studies have identified protein N-terminal methyltransferase 1 (NTMT1) as a direct off-target of Ibiglustat (Venglustat).[5][6]
Q3: What is the inhibitory potency of Ibiglustat on NTMT1?
A3: Ibiglustat has been shown to be a potent inhibitor of NTMT1 with an in vitro IC50 value of approximately 0.42 µM.[5][6] In cellular assays using HCT116 cells, it inhibited the N-terminal methylation of RCC1 and SET with an approximate IC50 of 0.3 µM to 0.5 µM.[5][6]
Q4: How does Ibiglustat inhibit NTMT1?
A4: Ibiglustat acts as a substrate-competitive inhibitor of NTMT1.[5][6] Crystallography data reveals that it binds to the peptide substrate binding site of the enzyme.[5]
Q5: How selective is Ibiglustat for NTMT1 over other methyltransferases?
A5: Ibiglustat has demonstrated high selectivity for NTMT1. In a screening against 36 other methyltransferases, it showed significant inhibition only for NTMT1, indicating a selective off-target profile.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected changes in protein N-terminal methylation in cells treated with Ibiglustat. | Ibiglustat is inhibiting NTMT1 activity. | - Confirm the effect by measuring the methylation status of known NTMT1 substrates (e.g., RCC1, SET).- Perform a dose-response experiment to see if the effect correlates with Ibiglustat concentration.- Consider using a structurally different NTMT1 inhibitor as a positive control. |
| Difficulty replicating the inhibitory effect of Ibiglustat on NTMT1 in vitro. | Suboptimal assay conditions. | - Ensure the concentration of the peptide substrate is appropriate, as Ibiglustat is a competitive inhibitor.- Verify the purity and activity of the recombinant NTMT1 enzyme.- Check the buffer composition and incubation times, referencing established protocols. |
| Contradictory results in cellular versus in vitro assays. | Differences in compound availability, cell permeability, or cellular metabolism. | - Measure the intracellular concentration of Ibiglustat.- Evaluate the expression levels of NTMT1 in the cell line used.- Consider potential confounding effects from the primary target (GCS) inhibition. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Inhibitory Activity of Ibiglustat (Venglustat) on NTMT1
| Parameter | Value | Assay Type | Reference |
| In Vitro IC50 | 0.42 µM | Biochemical assay with recombinant NTMT1 | [5][6] |
| Cellular IC50 | ~0.3 - 0.5 µM | Western blot for methylated RCC1 and SET in HCT116 cells | [5] |
Experimental Protocols
Protocol 1: In Vitro NTMT1 Activity Assay (Radiometric)
This protocol is adapted from standard methyltransferase assays.
Materials:
-
Recombinant human NTMT1
-
Peptide substrate (e.g., GPKRIA)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, peptide substrate (at a concentration near its Km), and [³H]-SAM.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding recombinant NTMT1 to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable quenching agent (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane that captures the peptide substrate.
-
Wash the membrane to remove unincorporated [³H]-SAM.
-
Place the filter membrane in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each Ibiglustat concentration and determine the IC50 value.
Protocol 2: Cellular NTMT1 Target Engagement Assay (Western Blot)
Materials:
-
HCT116 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-trimethyl-RCC1 (N-terminus), anti-trimethyl-SET (N-terminus), and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Culture HCT116 cells to ~70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for 72 hours. Include a vehicle-treated control.
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the methylated NTMT1 substrate (e.g., anti-trimethyl-RCC1).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of substrate methylation at different Ibiglustat concentrations and calculate the cellular IC50.
Visualizations
Caption: Experimental workflows for in vitro and cellular NTMT1 inhibition assays.
Caption: Dual inhibitory mechanism of Ibiglustat on GCS and NTMT1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 4. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 5. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venglustat Inhibits Protein N-Terminal Methyltransferase 1 in a Substrate-Competitive Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of GCS Inhibitors in Mice
Welcome to the technical support center for researchers utilizing Glucosylceramide Synthase (GCS) inhibitors in murine models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the oral administration of these compounds.
Frequently Asked Questions (FAQs)
Q1: My GCS inhibitor shows high potency in vitro, but I'm not observing the expected phenotype or target engagement in vivo after oral administration. What are the common causes?
A1: This is a frequent challenge that often points to issues with the compound's oral bioavailability. Key indicators of poor bioavailability include:
-
Low and variable plasma concentrations: Inconsistent levels of the inhibitor across different animals receiving the same dose.[1]
-
Lack of dose-proportionality: Doubling the oral dose does not result in a twofold increase in plasma concentration.[1]
-
High inter-individual variability: Significant differences in plasma concentrations are observed between animals.[1]
-
Poor efficacy in vivo: The compound fails to produce the expected biological effects in animal models despite high in vitro potency.[1]
The primary reasons for poor oral bioavailability of GCS inhibitors, which are often poorly water-soluble, include:
-
Poor Solubility and Dissolution: The compound may not dissolve effectively in the gastrointestinal (GI) fluids, which is a critical first step for absorption.[1][2]
-
Low Permeability: The dissolved compound may not efficiently cross the intestinal wall to enter the bloodstream.[3][4]
-
First-Pass Metabolism: The inhibitor may be metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.[2][3]
-
P-glycoprotein (P-gp) Efflux: The inhibitor may be a substrate for efflux pumps like P-gp, which actively transport the compound back into the intestinal lumen.[5][6]
Q2: How can I improve the oral bioavailability of my GCS inhibitor?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Vehicle Optimization: For preclinical studies, dissolving the GCS inhibitor in a suitable vehicle is crucial. A common approach is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle such as a mixture of polyethylene (B3416737) glycol 300 (PEG300) and Tween 80.[2] For suspensions, 0.5% methylcellulose (B11928114) is often used.[7]
-
Particle Size Reduction: Decreasing the particle size of the inhibitor increases its surface area, which can improve its dissolution rate.[3] This can be achieved through techniques such as:
-
Lipid-Based Formulations: Encapsulating the GCS inhibitor in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its absorption.[3]
-
Co-administration with P-gp Inhibitors: If the GCS inhibitor is a substrate for P-gp, co-administration with a P-gp inhibitor can increase its intestinal absorption.[5][6]
Q3: I'm observing unexpected side effects or toxicity in my mice. What could be the cause?
A3: Unforeseen toxicity can arise from several factors:
-
Off-Target Effects: The GCS inhibitor may be interacting with other cellular targets besides GCS.[8] It is essential to perform off-target profiling to understand the compound's specificity. While CRISPR/Cas9 off-target effects are a concern in genetic models[9][10][11], pharmacological inhibitors can also have unintended targets.
-
Ceramide Accumulation: Inhibition of GCS can lead to the accumulation of its substrate, ceramide, which is a known pro-apoptotic agent.[12] Some GCS inhibitors, like PDMP, may increase ceramide levels through mechanisms independent of GCS inhibition.[12]
-
Formulation-Related Toxicity: The vehicle used to dissolve or suspend the inhibitor could have inherent toxicity at the administered volume and concentration. Ensure the final concentration of solvents like DMSO is low (typically <0.5%) in cell-based assays and appropriately diluted for in vivo studies.[2]
-
Dose-Related Toxicity: High doses of the GCS inhibitor, sometimes administered in an attempt to overcome poor bioavailability, can lead to toxicity.[1] For example, the GCS inhibitor T-036 caused body weight reduction at higher doses in a preliminary toxicity study.[13]
Q4: How can I monitor the efficacy of my GCS inhibitor in vivo?
A4: The most direct way to assess the efficacy of a GCS inhibitor is to measure the levels of the substrate and downstream metabolites. Key biomarkers to monitor include:
-
Glucosylceramide (GlcCer): The direct product of GCS. A reduction in GlcCer levels in plasma and tissues is a primary indicator of target engagement.[13][14][15]
-
Glucosylsphingosine (GlcSph): A sensitive biomarker for Gaucher disease, which also accumulates due to GCS activity.[14] Measuring GlcSph can be a reliable way to assess the inhibitor's effect.[13]
These glycolipids can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent plasma concentrations after oral gavage. | - Inhomogeneous dosing formulation (suspension).- Inaccurate gavage technique.- Variation in fed vs. fasted state of animals. | - Ensure the formulation is well-mixed before each administration.[2]- Verify proper gavage technique to ensure the full dose reaches the stomach.- Standardize the feeding schedule of the mice before and during the experiment.[3] |
| Precipitation of the compound in the formulation vehicle. | - Poor solubility of the GCS inhibitor in the chosen vehicle. | - Test the solubility of the compound in various pharmaceutically acceptable vehicles.- Consider creating a nanosuspension to keep the drug as fine particles.[1] |
| Difficulty in administering the dose due to animal stress. | - The stress associated with restraint and gavage. | - Consider alternative, less stressful methods like voluntary oral administration by incorporating the compound into a palatable sweetened jelly.[16][17][18]- Pre-coating the gavage needle with sucrose (B13894) can reduce stress.[19] |
| No change in GlcCer levels despite administration. | - Poor bioavailability (see FAQ 1).- The inhibitor has low potency against the mouse GCS enzyme. | - Implement formulation strategies to enhance bioavailability (see FAQ 2).- Confirm the IC50 of your inhibitor against mouse GCS, as there can be species differences. For instance, T-690 is 12.7 times weaker for mouse GCS than human GCS.[13] |
Experimental Protocols
Protocol 1: Preparation of a GCS Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a standard suspension for oral administration.
Materials:
-
GCS Inhibitor
-
Vehicle: 0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
-
Stirring plate and magnetic stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose): a. Heat approximately one-third of the final required volume of purified water to 60-80°C.[7] b. Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL).[7] c. While stirring the hot water vigorously, slowly add the methylcellulose powder to prevent clumping.[7] d. Once dispersed, remove from heat and add the remaining two-thirds of the water as cold water or ice to cool the solution.[7] e. Continue stirring until a clear, viscous solution is formed. Store at 2-8°C.[7]
-
Prepare the Dosing Suspension: a. Calculate the total amount of GCS inhibitor and vehicle needed based on the desired dose (e.g., mg/kg) and the number of animals. A typical dosing volume is 5-10 mL/kg.[20] b. Weigh the calculated amount of the GCS inhibitor. c. Place the inhibitor powder in a mortar. d. Add a small amount of the methylcellulose vehicle to the powder and levigate (grind) to form a smooth paste. This prevents clumping. e. Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration and volume. f. Ensure the final suspension is homogenous. Keep it stirring until administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared GCS inhibitor formulation
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice, with a ball-tip).[20]
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation: a. Weigh the mouse to calculate the precise volume of the formulation to be administered.[20] b. Measure the distance from the mouse's oral cavity to the last rib to estimate the length of insertion for the gavage needle. Mark this length on the needle.[20] c. Draw the calculated volume of the homogenous suspension into the syringe. Ensure there are no air bubbles.
-
Restraint and Administration: a. Restrain the mouse firmly by scruffing the neck and back to immobilize the head and keep the body in a vertical position. b. Gently insert the gavage needle into the mouth, slightly off-center. c. Advance the needle along the upper palate until it passes into the esophagus. The needle should pass smoothly without resistance.[20] If there is resistance, withdraw and try again. d. Once the needle is in place, slowly dispense the liquid from the syringe.[20] e. After administration, gently withdraw the needle in a single, smooth motion.[20]
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15 minutes.[21]
Visualizations
Signaling Pathway
Caption: Glucosylceramide Synthase (GCS) signaling pathway and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for in vivo testing of oral GCS inhibitors in mice.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of glycol chitosan based formulations as oral delivery systems for efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. benchchem.com [benchchem.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voluntary oral administration of drugs in mice [protocols.io]
- 17. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent Ibiglustat hydrochloride efficacy in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent efficacy in experiments involving Ibiglustat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of glucosylceramide synthase (GCS).[1][2][3][4] GCS is the enzyme responsible for the first step in the synthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[5] By inhibiting this enzyme, Ibiglustat blocks the formation of glucosylceramide, thereby reducing the production of downstream GSLs.[3][6] This mechanism is particularly relevant in the research of lysosomal storage disorders such as Gaucher disease, Fabry disease, and GM2 gangliosidosis, where the accumulation of GSLs is pathogenic.[1][2]
Q2: How should I store and handle this compound to ensure its stability and efficacy?
Proper storage and handling are critical for maintaining the compound's activity. For long-term storage, the powder form should be kept at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[3] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[2] When preparing solutions, ensure the compound is fully dissolved; sonication can be used to aid dissolution if precipitation occurs.[2][3]
Q3: What are the typical IC50 values for GCS inhibition, and what could cause my experimental values to be higher?
While specific IC50 values for Ibiglustat are not consistently published in the provided search results, a related GCS inhibitor, Eliglustat, shows an IC50 of approximately 24 nM.[7][8] If you are observing higher than expected IC50 values, it could be due to several factors outlined in the table below.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of both powder and stock solutions. Prepare fresh dilutions for each experiment. |
| Inaccurate Concentration | Verify the calibration of balances and pipettes. Ensure complete dissolution of the compound. |
| Cell Culture Variables | Use low-passage, authenticated cell lines. Maintain consistent cell seeding density, media, and serum batches.[9] High cell density can reduce compound potency.[10] |
| Assay Conditions | Optimize incubation time and substrate concentration. Ensure the chosen assay is sensitive enough for the expected range of inhibition. |
| Compound Adsorption | Use low-adsorption plasticware, especially for low concentration solutions. |
Q4: I am not observing the expected reduction in glucosylceramide (GlcCer) or other glycosphingolipids. What should I check?
A lack of downstream effect on GSL levels can be frustrating. A systematic approach to troubleshooting is recommended.
First, confirm the activity of your Ibiglustat stock by running a GCS enzyme inhibition assay. If the compound is active, the issue likely lies within the cell-based assay. Ensure that the treatment duration is sufficient for GSL turnover; for example, some studies with GCS inhibitors treat cells for several days.[6]
Verify your analytical method for GSL quantification (e.g., HPLC, LC-MS/MS) is performing correctly by running known standards and controls.[11][12][13] Also, consider the specific cell line's metabolic rate and baseline GSL levels, as these can influence the observable effect of the inhibitor.
Troubleshooting Guides
Problem: High Variability Between Replicate Experiments
High variability can obscure real biological effects. The primary sources are often technical and can be mitigated with careful planning.[9][14]
| Source of Variability | Mitigation Strategy |
| Pipetting/Liquid Handling | Use calibrated pipettes. For multi-well plates, use a multi-channel pipette or automated liquid handler. Ensure consistent technique.[9] |
| Cell Seeding Density | Use a cell counter for accuracy. Mix the cell suspension thoroughly before plating. Allow cells to settle evenly by gently rocking the plate.[9] |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[9] |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution in the incubator. Standardize the time from cell seeding to compound addition. |
| Compound Preparation | Prepare a single batch of serial dilutions for all replicate plates in an experiment to avoid concentration differences. |
Below is a workflow designed to minimize variability in a typical cell-based experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Ibiglustat and Eliglustat
An objective analysis for researchers, scientists, and drug development professionals.
Ibiglustat (also known as Venglustat) and Eliglustat are orally administered small molecules designed as substrate reduction therapies (SRT) for lysosomal storage disorders. Both drugs function by inhibiting glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2][3][4] By blocking this initial step, they aim to reduce the accumulation of downstream substrates like glucosylceramide (GlcCer), globotriaosylceramide (Gb3), and their derivatives, which are the pathological hallmarks of diseases such as Gaucher disease and Fabry disease.[3][5] While both target the same enzyme, their distinct pharmacological profiles, particularly regarding central nervous system (CNS) penetration, dictate their potential applications in preclinical and clinical research.
Mechanism of Action: Substrate Reduction Therapy
Glucosylceramide synthase (GCS) catalyzes the conversion of ceramide and UDP-glucose into glucosylceramide (GlcCer).[1][6][7] This is the foundational step for the synthesis of a wide array of complex glycosphingolipids. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer within lysosomes, resulting in widespread cellular dysfunction.[3][4] Similarly, in Fabry disease, a lack of α-galactosidase A causes the buildup of globotriaosylceramide (Gb3).
Ibiglustat and Eliglustat act as potent and specific inhibitors of GCS, thereby reducing the rate of GlcCer synthesis.[1][4] This "substrate reduction" approach aims to restore metabolic balance, allowing the deficient lysosomal enzymes to clear the reduced amount of substrate more effectively.[4]
Preclinical Efficacy Comparison
Direct head-to-head preclinical comparisons between Ibiglustat and Eliglustat are limited in publicly available literature. However, data from individual studies in various animal models provide a basis for comparison. The key distinction lies in Ibiglustat's design as a brain-penetrant inhibitor, while Eliglustat is actively transported out of the CNS.[8][9]
Ibiglustat (Venglustat)
Ibiglustat has been evaluated in models of diseases with neurological manifestations, such as GBA-associated synucleinopathy (a model relevant to Parkinson's disease) and Fabry disease.[10][11] Its ability to cross the blood-brain barrier is a critical feature for these conditions.[5]
| Parameter | Animal Model | Treatment | Result | Reference |
| GlcCer Reduction (Plasma) | Gba D409V/WT Mouse | GZ667161 (tool compound) for 9 months | ↓ 92% vs. control | [12] |
| GlcCer Reduction (Brain) | Gba D409V/WT Mouse | GZ667161 (tool compound) for 9 months | ↓ 42% vs. control | [12] |
| Cognitive Improvement | Gba D409V/D409V Mouse | Venglustat for 8 months | Corrected memory impairment in Novel Object Recognition test | [13] |
| Gb3 Reduction (Brain) | Fabry Mouse Model | Venglustat | Significant reduction in brain Gb3 levels | [5][11] |
| Plasma & CSF GL-1 Reduction | Healthy Human Volunteers | Venglustat (20 mg) | ↓ ~76% (plasma) reduction from baseline | [14] |
Eliglustat
Eliglustat's preclinical development focused primarily on Gaucher disease type 1, which does not typically have primary neurological symptoms.[15][16] Its efficacy has been demonstrated in reducing visceral and hematological manifestations of the disease.[15][17]
| Parameter | Animal Model / Study Type | Treatment | Result | Reference |
| Substrate Accumulation | Gaucher Disease Mouse Model | Eliglustat | Decreased intracellular accumulation of glycosylceramide | [15] |
| Spleen Volume | Human Phase 3 (ENGAGE) | Eliglustat (twice daily) for 9 months | ↓ 28% vs. +2% for placebo | [16][17] |
| Liver Volume | Human Phase 3 (ENGAGE) | Eliglustat (twice daily) for 9 months | ↓ 6.6% vs. placebo | [16] |
| Hemoglobin Level | Human Phase 3 (ENGAGE) | Eliglustat (twice daily) for 9 months | ↑ 1.22 g/dL vs. placebo | [16] |
| Platelet Count | Human Phase 3 (ENGAGE) | Eliglustat (twice daily) for 9 months | ↑ 41% vs. placebo | [16] |
Experimental Protocols & Methodologies
The methodologies employed in these preclinical studies are crucial for interpreting the efficacy data. Below are representative protocols based on the cited literature.
Protocol 1: Efficacy of GCS Inhibitor in a GBA-Synucleinopathy Mouse Model
This protocol is based on studies evaluating brain-penetrant GCS inhibitors like Ibiglustat.[12]
-
Animal Model: Gba D409V/WT or Gba D409V/D409V knock-in mice, which replicate the genetic and pathological features of GBA-associated Parkinson's disease.
-
Dosing Regimen: The GCS inhibitor (e.g., Venglustat or a tool compound like GZ667161) is formulated in the rodent chow. Treatment is administered continuously for an extended period, typically 8 to 9 months, starting at a young age (e.g., 2 months).
-
Behavioral Testing: Cognitive function is assessed using tests like the Novel Object Recognition (NOR) assay to measure memory and cognitive improvements.
-
Biochemical Analysis: At the end of the treatment period, animals are euthanized. Plasma, cerebrospinal fluid (CSF), and brain tissue are collected. Glycosphingolipid levels (GlcCer, GlcSph) are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Histopathology: Brain sections are stained to quantify the accumulation of pathological proteins such as α-synuclein, ubiquitin, and tau aggregates.
Summary and Conclusion
The preclinical data for Ibiglustat (Venglustat) and Eliglustat highlight their distinct therapeutic profiles, driven by their differing abilities to penetrate the central nervous system.
-
Ibiglustat (Venglustat) is a brain-penetrant GCS inhibitor. Preclinical studies demonstrate its efficacy in reducing glycosphingolipid accumulation in both peripheral tissues and the CNS.[10][11][13] This profile makes it a promising candidate for lysosomal storage disorders with neurological involvement, such as neuronopathic Gaucher disease, Fabry disease, and GBA-associated Parkinson's disease.[14]
-
Eliglustat is a peripherally-acting GCS inhibitor with poor CNS penetration.[9] Its preclinical and clinical data strongly support its use in Gaucher disease type 1, where it effectively reduces organ volume (spleen and liver) and improves hematological parameters.[15][16][17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 5. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alzforum.org [alzforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eliglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Ibiglustat Hydrochloride and Miglustat: Mechanisms and Clinical Data
A deep dive into the pharmacology and clinical performance of two key glucosylceramide synthase inhibitors for lysosomal storage disorders.
In the landscape of substrate reduction therapy (SRT) for lysosomal storage disorders, Ibiglustat hydrochloride (also known as Venglustat) and Miglustat (B1677133) represent two generations of glucosylceramide synthase (GCS) inhibitors. While both aim to reduce the accumulation of harmful glycosphingolipids, their distinct pharmacological profiles lead to differences in potency, selectivity, and clinical applications. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data and clinical trial outcomes, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Glycosphingolipid Synthesis
Both this compound and Miglustat function by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3][4] By blocking this enzyme, these drugs reduce the production of glucosylceramide, the precursor to a wide range of complex glycosphingolipids that accumulate in various lysosomal storage disorders.[2][5] This reduction in substrate is intended to alleviate the cellular pathology caused by the genetic deficiency of specific lysosomal enzymes.
Miglustat is a synthetic analogue of D-glucose and acts as a competitive and reversible inhibitor of GCS.[1][2][6] Its mechanism relies on mimicking the natural substrate of the enzyme.
This compound , on the other hand, is a more recently developed, potent, and selective GCS inhibitor.[3][7][8] A key distinguishing feature of Ibiglustat is its ability to penetrate the blood-brain barrier, making it a potential therapeutic option for lysosomal storage disorders with neurological manifestations.[3][8]
Comparative Efficacy and Potency
The following table summarizes key quantitative data from various studies:
| Parameter | This compound (Venglustat) | Miglustat | References |
| IC50 (GCS Inhibition) | Not directly reported in comparative studies, but implied to be in the low nanomolar range. | 5-50 µM | [7][9] |
| Brain Penetration | Yes | To some extent, but considered less effective for neurological symptoms. | [3][7][8] |
| Approved Indications | Investigational for Gaucher disease type 3, Fabry disease, Parkinson's disease (GBA mutations). | Gaucher disease type 1, Niemann-Pick disease type C, Pompe disease (in combination). | [1][10][11][12] |
| Common Adverse Events | Generally well-tolerated in clinical trials. | Diarrhea, weight loss, tremor, flatulence. | [13][14][15] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of GCS inhibitors and a typical workflow for evaluating their efficacy.
Caption: Mechanism of GCS Inhibition.
Caption: Drug Development Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of GCS inhibitors.
Glucosylceramide Synthase (GCS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GCS.
Methodology:
-
Enzyme Source: Microsomal fractions are prepared from cells overexpressing human GCS.
-
Substrates: Radiolabeled UDP-[14C]glucose and a ceramide analogue (e.g., C6-NBD-ceramide) are used as substrates.
-
Reaction: The enzyme reaction is initiated by adding the microsomal preparation to a reaction mixture containing the substrates, buffer, and varying concentrations of the inhibitor (Ibiglustat or Miglustat).
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Quantification: The radiolabeled glucosylceramide product is separated by thin-layer chromatography (TLC) and quantified using a phosphorimager or liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Clinical Efficacy Assessment in Gaucher Disease
Objective: To evaluate the therapeutic efficacy of a GCS inhibitor in patients with Gaucher disease.
Methodology:
-
Study Design: A randomized, controlled clinical trial is conducted with a cohort of patients diagnosed with Gaucher disease.[1][15]
-
Treatment: Patients receive either the investigational drug (e.g., Ibiglustat or Miglustat) or a placebo/active comparator over a defined period.
-
Primary Endpoints:
-
Secondary Endpoints:
-
Data Analysis: Changes from baseline in the primary and secondary endpoints are compared between the treatment and control groups to determine the statistical significance of the therapeutic effect.
Conclusion
This compound and Miglustat are both valuable tools in the management of lysosomal storage disorders, operating through the shared mechanism of GCS inhibition. However, Ibiglustat's higher potency and ability to cross the blood-brain barrier position it as a promising candidate for a broader range of disorders, particularly those with neurological involvement. Miglustat remains an established therapy for specific conditions, having paved the way for the development of next-generation SRTs. The ongoing clinical evaluation of Ibiglustat will further delineate its therapeutic advantages and place in the clinical armamentarium against these debilitating genetic diseases.
References
- 1. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 5. Venglustat vs Imiglucerase for Gaucher Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fabrydiseasenews.com [fabrydiseasenews.com]
- 11. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 12. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gaucherdiseasenews.com [gaucherdiseasenews.com]
Head-to-Head Comparison of Brain-Penetrant Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide synthase (GCS) inhibition has emerged as a promising therapeutic strategy for a range of neurological disorders, particularly those linked to glycosphingolipid accumulation. By reducing the production of glucosylceramide (GlcCer), the precursor for many complex glycosphingolipids, GCS inhibitors aim to alleviate the downstream pathology associated with lysosomal storage disorders like Gaucher and Fabry disease, as well as synucleinopathies such as Parkinson's disease. A critical challenge in treating the neurological manifestations of these diseases is the ability of drugs to cross the blood-brain barrier. This guide provides a head-to-head comparison of prominent brain-penetrant GCS inhibitors, summarizing available preclinical and clinical data to aid in research and development decisions.
Key Brain-Penetrant GCS Inhibitors
This comparison focuses on several key brain-penetrant GCS inhibitors that are either in clinical development or at an advanced preclinical stage:
-
Venglustat (Ibiglustat, GZ/SAR402671) : An orally active, brain-penetrant GCS inhibitor developed by Sanofi Genzyme. It has been investigated in clinical trials for Gaucher disease type 3, Fabry disease, and Parkinson's disease associated with GBA mutations.[1]
-
Lucerastat (OGT-918) : An oral substrate reduction therapy developed by Idorsia, designed to be brain-penetrant.[2] It has been primarily studied in Fabry disease.[2]
-
T-036 and T-690 : Novel, potent, and brain-penetrant GCS inhibitors identified through recent drug discovery efforts.[3][4][5] These compounds are in the preclinical stage of development.
Signaling Pathway and Therapeutic Rationale
GCS catalyzes the first committed step in the synthesis of most glycosphingolipids, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. In several neurological diseases, the accumulation of downstream metabolites of GlcCer, such as globotriaosylceramide (Gb3) in Fabry disease and glucosylsphingosine (B128621) (GlcSph) in Gaucher disease, contributes to cellular dysfunction and pathology. By inhibiting GCS in the central nervous system, these therapies aim to reduce the synthesis of these toxic metabolites.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the discussed GCS inhibitors. It is important to note that direct comparisons should be made with caution, as the data are derived from different studies and experimental conditions.
Table 1: In Vitro Potency
| Inhibitor | Target | IC50 (Human GCS) | IC50 (Mouse GCS) | Cell-based EC50 | Reference |
| Venglustat | GCS | Data not specified | Data not specified | Data not specified | [6][7][8] |
| Lucerastat | GCS | Data not specified | Data not specified | Data not specified | [2][9] |
| T-036 | GCS | 0.031 µM | 0.051 µM | 0.0076 µM (GD Fibroblasts) | [4] |
| T-690 | GCS | Data not specified | Data not specified | Data not specified | [4] |
Table 2: Pharmacokinetics and Brain Penetration
| Inhibitor | Administration | Bioavailability (BA) | Brain Penetration (Kpuu,brain) | Species | Reference |
| Venglustat | Oral | Data not specified | CNS-penetrant | Mouse, Human | [6][7][8] |
| Lucerastat | Oral | Rapid and complete absorption | Widely distributed to CNS | Human | [2][9] |
| T-036 | Oral | 67% | 0.11 | Mouse | [4] |
| T-690 | Oral | 31% | 0.26 | Mouse | [4] |
Table 3: Preclinical and Clinical Efficacy
| Inhibitor | Disease Model/Patient Population | Key Findings | Reference |
| Venglustat | Gba mouse model of synucleinopathy | Reduced glycosphingolipids and pathological CNS aggregates.[6] | [6] |
| Parkinson's Disease (GBA mutation) | Dose-dependent decrease of GL-1 in plasma and CSF (up to ~74% reduction in CSF).[7] | [7][10] | |
| Gaucher Disease Type 3 | Decreased glucosylceramide and glucosylsphingosine in CSF.[11][12] | [11][12] | |
| Lucerastat | Fabry Disease | Substantial reduction in plasma Gb3 (~50%). Did not meet primary endpoint of reducing neuropathic pain.[9] | [9][13] |
| T-036 | Gaucher Disease mouse model | Significant reduction of glycosphingolipids in plasma and brain.[3] | [3] |
| T-690 | Mouse (wild-type) | Dose-dependent reduction of glucosylceramide in plasma and cortex.[4] | [4][5] |
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between studies. However, based on the literature, here are generalized methodologies for key experiments.
GCS Inhibition Assay (In Vitro)
-
Enzyme Source : Microsomes from cells overexpressing human or mouse GCS, or purified recombinant GCS.
-
Substrates : Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) and a ceramide substrate (e.g., C6-NBD-ceramide or natural ceramide).
-
Incubation : The enzyme source is incubated with the substrates and varying concentrations of the inhibitor in a suitable buffer at 37°C.
-
Separation : The reaction is stopped, and the product (glucosylceramide) is separated from the unreacted substrates using methods like thin-layer chromatography (TLC) or solid-phase extraction.
-
Detection and Quantification : The amount of product formed is quantified by detecting the radiolabel or fluorescence.
-
IC50 Determination : The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Brain Penetration Assessment (In Vivo)
-
Animal Model : Typically, wild-type mice or rats are used.
-
Dosing : A single dose of the test compound is administered, usually orally or intravenously.
-
Sample Collection : At various time points post-dosing, blood and brain tissue are collected.
-
Compound Extraction : The compound is extracted from plasma and brain homogenates.
-
Quantification : The concentration of the compound in plasma and brain is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Brain-to-Plasma Ratio : The ratio of the compound's concentration in the brain to its concentration in the plasma is calculated. The unbound brain-to-plasma ratio (Kpuu,brain) is often determined to account for protein binding, providing a more accurate measure of the compound's ability to reach its target in the brain.
Summary and Outlook
The development of brain-penetrant GCS inhibitors represents a significant advancement in the potential treatment of the neurological symptoms of several devastating diseases.
-
Venglustat has the most extensive clinical data, demonstrating target engagement in the CNS of patients with Parkinson's disease and Gaucher disease type 3.[7][10][11][12] Its broad clinical development program will provide crucial insights into the therapeutic potential of GCS inhibition for various neurological conditions.
-
Lucerastat has also shown good brain penetration and a significant effect on a key biomarker in Fabry disease.[2][9] However, the lack of efficacy in reducing neuropathic pain in a Phase 3 trial highlights the complexity of translating biomarker reduction into clinical benefit for all symptoms.[13]
-
T-036 and T-690 are promising preclinical candidates with potent GCS inhibition and excellent brain penetration in animal models.[3][4] Notably, T-036's non-competitive inhibition mechanism and both compounds' distinct chemical structures (lacking an aliphatic amine moiety) may offer a different pharmacological profile and potentially a better safety profile compared to other GCS inhibitors.[3][4] Further development of these molecules is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Idorsia | Lucerastat [idorsia.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Idorsia | Media Release [idorsia.com]
Validating GCS Inhibition: A Comparative Guide to Ibiglustat Hydrochloride and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ibiglustat hydrochloride's performance in inhibiting Glucosylceramide Synthase (GCS) through biochemical assays. Experimental data for Ibiglustat and alternative GCS inhibitors are presented to support researchers in their drug development and discovery efforts.
Ibiglustat (also known as Venglustat) is an orally active, brain-penetrant inhibitor of Glucosylceramide Synthase (GCS).[1] GCS is a critical enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. The inhibition of this enzyme is a key therapeutic strategy for several lysosomal storage disorders, including Gaucher disease and Fabry disease, by reducing the accumulation of harmful substrates.[2] Validating the potency and efficacy of GCS inhibitors like this compound is crucial, and this is primarily achieved through in vitro biochemical assays.
Comparative Efficacy of GCS Inhibitors
The inhibitory potency of various compounds against GCS is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other notable GCS inhibitors, as determined by various biochemical assays. Lower IC50 values are indicative of higher potency.
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 Value |
| Ibiglustat (Venglustat) | Enzyme Assay | MDCK cell lysate | 76.5 nM[3] |
| Ibiglustat (Venglustat) | Cellular Assay | K562 cells | 165 nM[3] |
| Eliglustat | Cellular Assay | MDCK cells | 20 nM[4] |
| Eliglustat Hemitartrate | Enzyme Assay | Not specified | 24 nM[2] |
| Miglustat | Not specified | Not specified | 5-50 µM[5][6] |
| EXEL-0346 | Enzyme Assay | Not specified | 2 nM[2] |
| Genz-123346 | Not specified | Not specified | 14 nM[2] |
| Glucosylceramide synthase-IN-1 (T-036) | Enzyme Assay | Human GCS | 31 nM[2] |
| AL00804 | Enzyme Assay | MDCK cell lysate | 11.7 nM[3] |
| AL00804 | Cellular Assay | K562 cells | 9.7 nM[3] |
Featured Experimental Protocol: In Vitro GCS Inhibition Assay
This section details a common enzyme-based biochemical assay to determine the inhibitory activity of compounds against GCS. This protocol is based on methods described in the literature for testing GCS inhibitors.[6]
Objective: To quantify the in vitro potency (IC50) of a test compound (e.g., this compound) in inhibiting GCS activity.
Materials:
-
Enzyme Source: Microsomal protein fraction from cells expressing GCS (e.g., MDCK cells).
-
Substrates: C8-ceramide and UDP-glucose.
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Tween20.
-
Reaction Termination: 96-well ultrafiltration membrane packed with Sephadex G50-Fine.
-
Detection: Liquid chromatography-mass spectrometry (LC-MS) or use of radiolabeled UDP-glucose for scintillation counting.
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from a suitable cell line overexpressing GCS. Determine the total protein concentration of the microsomal preparation.
-
Reaction Setup: In a 96-well plate, add 10 µg/ml of microsomal protein to the assay buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., Ibiglustat) or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 60 minutes at 20-25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, 200 µM UDP-glucose and 70 µM C8-ceramide.
-
Incubation: Allow the reaction to proceed for 60 minutes at 20-25°C.
-
Reaction Termination: Stop the reaction by transferring the mixture to a 96-well ultrafiltration plate to separate the product from the substrates and enzyme.
-
Product Quantification: Elute the product and quantify the amount of glucosylated ceramide formed using LC-MS.
-
Data Analysis: Normalize the data using a no-enzyme control (100% inhibition) and a DMSO-only control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in GCS inhibition and its validation, the following diagrams illustrate the key pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acelinktherapeutics.com [acelinktherapeutics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Ibiglustat Hydrochloride and Related Glucosylceramide Synthase Inhibitors
This guide provides a comparative overview of the cross-reactivity of this compound (Venglustat) against related enzymes. Ibiglustat is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. Its primary mechanism of action is substrate reduction therapy, which is beneficial for treating lysosomal storage disorders such as Gaucher disease and Fabry disease. Understanding the selectivity profile of Ibiglustat is crucial for assessing its potential off-target effects and overall therapeutic value. This guide compares its performance with other GCS inhibitors, Eliglustat and Miglustat, supported by available experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against their primary target, glucosylceramide synthase (GCS), and other potentially cross-reactive enzymes. This data is essential for comparing the potency and selectivity of these inhibitors.
| Inhibitor | Primary Target | IC50 (GCS) | Off-Target Enzyme | Off-Target IC50/Activity | Reference(s) |
| Ibiglustat (Venglustat) | Glucosylceramide Synthase (GCS) | 76.5 nM (enzyme assay) | N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1) | 0.42 µM | [1][2] |
| 165 nM (cellular assay) | 36 other methyltransferases | Low to no inhibition | [1][2] | ||
| Eliglustat | Glucosylceramide Synthase (GCS) | 24 nM | Other glycosidases (e.g., α-glucosidase I and II, lysosomal and non-lysosomal glucosylceramidases) | Minimal to no inhibition | [3] |
| Miglustat | Glucosylceramide Synthase (GCS) | 5-50 µM | Intestinal α-glucosidases | Inhibition noted | [3][4] |
Signaling Pathway of Glucosylceramide Synthesis
The diagram below illustrates the central role of glucosylceramide synthase (GCS) in the biosynthesis of glycosphingolipids. Ibiglustat and other inhibitors target this enzyme to reduce the production of glucosylceramide and downstream metabolites.
Caption: Glucosylceramide Synthesis Pathway.
Experimental Methodologies
A comprehensive assessment of an inhibitor's selectivity involves robust in vitro enzyme inhibition assays. Below are detailed protocols for determining the potency of inhibitors against glucosylceramide synthase.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This assay quantifies the enzymatic activity of GCS in the presence of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human GCS enzyme or cell lysates containing GCS (e.g., from MDCK cells).[1]
-
Substrates:
-
Ceramide (e.g., C8-ceramide).[4]
-
Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) or a fluorescent analog.
-
-
Inhibitor compounds (Ibiglustat, Eliglustat, Miglustat) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).
-
Liposomes for presenting the ceramide substrate.[5]
-
Scintillation cocktail and a scintillation counter (for radiolabeled assays).
-
HPLC system with a fluorescence detector (for fluorescent assays).[6]
Procedure:
-
Enzyme Preparation: Prepare a solution of the GCS enzyme or cell lysate in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Reaction Mixture: In a microplate or microcentrifuge tubes, combine the GCS enzyme preparation with the different concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ceramide substrate (incorporated into liposomes) and radiolabeled or fluorescent UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
-
Product Separation and Detection:
-
Radiolabeled Assay: Separate the radiolabeled glucosylceramide product from the unreacted UDP-[14C]glucose using techniques like thin-layer chromatography (TLC) or solid-phase extraction. Quantify the radioactivity of the product using a scintillation counter.
-
Fluorescent Assay: Use HPLC with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product.[6]
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a lead compound like Ibiglustat against a panel of related enzymes.
Caption: Workflow for assessing cross-reactivity.
Discussion of Findings
The available data indicates that this compound is a potent inhibitor of its primary target, glucosylceramide synthase. A significant finding is its cross-reactivity with N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1), albeit at a concentration approximately 2.5 to 5-fold higher than its IC50 for GCS.[2] The study that identified this off-target activity also reported high selectivity over 36 other methyltransferases, suggesting a relatively specific interaction.[2]
In comparison, Eliglustat is presented as a highly specific GCS inhibitor with minimal to no reported off-target activity against other glycosidases.[3] Miglustat, on the other hand, exhibits broader cross-reactivity, notably inhibiting intestinal α-glucosidases, which is consistent with its observed gastrointestinal side effects.[3]
The differences in selectivity profiles among these GCS inhibitors are critical for researchers and clinicians. While all three drugs achieve substrate reduction, their potential for off-target effects varies. The inhibition of NTMT1 by Ibiglustat is a noteworthy finding that warrants further investigation to understand its potential clinical implications. The higher selectivity of Eliglustat may offer a more favorable side-effect profile in some contexts, whereas the broader activity of Miglustat might be a limiting factor in its clinical use.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a comprehensive review of the primary literature.
References
- 1. acelinktherapeutics.com [acelinktherapeutics.com]
- 2. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
A Comparative Analysis of Ibiglustat Hydrochloride and Next-Generation GCS Inhibitors for Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ibiglustat hydrochloride (also known as Venglustat or GZ/SAR402671) with other next-generation Glucosylceramide Synthase (GCS) inhibitors, primarily focusing on Lucerastat. The information is intended to assist researchers and drug development professionals in evaluating these substrate reduction therapies for lysosomal storage disorders such as Fabry disease and Gaucher disease.
Introduction to Glucosylceramide Synthase (GCS) Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs. In several lysosomal storage disorders, genetic defects in the degradation pathways of these GSLs lead to their accumulation within lysosomes, causing cellular dysfunction and progressive multi-systemic disease.
Substrate reduction therapy (SRT) aims to counteract this accumulation by inhibiting GCS, thereby reducing the rate of GSL biosynthesis. This approach is independent of the specific gene mutation causing the lysosomal enzyme deficiency, offering a potential therapeutic option for a broad range of patients. This compound and Lucerastat are orally available, next-generation GCS inhibitors currently under investigation in various clinical trials.
Comparative Efficacy: Ibiglustat vs. Lucerastat
Direct head-to-head clinical trials comparing the efficacy of Ibiglustat and Lucerastat are limited. However, by examining their in vitro potency and the results from separate clinical studies, a comparative overview can be constructed.
In Vitro Potency
| Inhibitor | Target | IC50 | Source |
| Ibiglustat (Venglustat) | NTMT1 | 0.42 µM (420 nM) | [1] |
| Lucerastat | Gb3 Reduction (in Fabry fibroblasts) | 11 µM (median) | [2] |
| T-036 (Novel GCS Inhibitor) | GCS | 31 nM | [3] |
Note: The IC50 value for Ibiglustat is for NTMT1, not directly for GCS. However, its potent GCS inhibitory activity is widely acknowledged. The IC50 for Lucerastat reflects the concentration required for 50% reduction of the downstream metabolite Gb3 in a cellular context.
The lower IC50 values of novel GCS inhibitors like T-036 suggest a trend towards higher potency in next-generation compounds. While a definitive GCS IC50 for Ibiglustat is not cited in the immediate search results, its classification as a potent inhibitor suggests it likely falls within the nanomolar range, potentially indicating a higher in vitro potency than Lucerastat.
Clinical Efficacy: Biomarker Reduction
The reduction of accumulated substrates, such as globotriaosylceramide (Gb3 or GL-3) in Fabry disease, is a critical biomarker of therapeutic efficacy for GCS inhibitors.
| Inhibitor | Disease | Study | Biomarker Reduction | Timepoint | Source |
| Ibiglustat (Venglustat) | Fabry Disease | Phase 2 | 77.5% reduction in plasma GL-3 | 36 months | [4] |
| Lucerastat | Fabry Disease | Phase 3 (MODIFY) | ~50% reduction in plasma Gb3 | 6 months | [5] |
These data suggest that both Ibiglustat and Lucerastat lead to a significant reduction in the primary biomarker for Fabry disease. Ibiglustat appears to achieve a greater reduction over a longer treatment period. However, it is crucial to note that these results are from different studies with potentially different patient populations and methodologies, making a direct comparison challenging.
Signaling Pathway and Experimental Workflows
GCS Inhibition Signaling Pathway
Caption: GCS inhibition pathway.
Experimental Workflow: GCS Inhibition Assay
Caption: GCS inhibition assay workflow.
Experimental Workflow: Gb3 Quantification in Plasma
Caption: Gb3 quantification workflow.
Detailed Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is adapted from methods utilizing a fluorescently labeled ceramide analog.
Objective: To determine the IC50 value of a test compound for GCS inhibition.
Materials:
-
GCS enzyme source (e.g., microsomes from cultured cells overexpressing GCS).
-
NBD C6-Ceramide (fluorescent substrate).
-
UDP-glucose.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
HPLC system with a fluorescence detector.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the GCS enzyme source, assay buffer, and varying concentrations of the test compound (or DMSO for control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add NBD C6-Ceramide and UDP-glucose to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the collected organic phase.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/chloroform).
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector. Separate the unreacted NBD C6-Ceramide from the product, NBD C6-Glucosylceramide.
-
Data Analysis: Quantify the peak areas of the substrate and product. Calculate the percentage of GCS inhibition for each concentration of the test compound compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantification of Globotriaosylceramide (Gb3) in Human Plasma by LC-MS/MS
This protocol outlines a common method for the sensitive and specific quantification of Gb3.
Objective: To measure the concentration of Gb3 in human plasma samples.
Materials:
-
Human plasma samples (collected in EDTA or heparin tubes).
-
Internal standard (IS) (e.g., a stable isotope-labeled Gb3 analog).
-
Methanol, Acetonitrile, Water (LC-MS grade).
-
Formic acid.
-
LC-MS/MS system (a triple quadrupole mass spectrometer is commonly used).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a defined volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile. Vortex vigorously.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the different isoforms of Gb3 using a suitable C18 or other appropriate column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Set the specific precursor-to-product ion transitions for the different Gb3 isoforms and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each Gb3 isoform and the internal standard.
-
Generate a calibration curve using known concentrations of Gb3 standards spiked into a blank plasma matrix.
-
Calculate the concentration of each Gb3 isoform in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve. The total Gb3 concentration is the sum of the concentrations of all measured isoforms.
-
Assessment of Neuropathic Pain
Neuropathic pain is a common and debilitating symptom in Fabry disease. The following are standard tools used in clinical trials to assess pain.
a) Brief Pain Inventory-Short Form (BPI-SF)
-
Purpose: To assess the severity of pain and its impact on daily functioning.
-
Administration: A self-administered questionnaire that can be completed in approximately 5-10 minutes.
-
Content: The BPI-SF consists of questions that ask the patient to:
-
Rate the severity of their pain "at its worst," "at its least," "on average," and "right now" over the past 24 hours using an 11-point numeric rating scale (0 = "no pain" to 10 = "pain as bad as you can imagine").
-
Indicate the location of their pain on a body diagram.
-
List any pain treatments or medications they are receiving.
-
Rate the percentage of pain relief from their treatments.
-
Rate how much their pain has interfered with seven daily activities (general activity, mood, walking ability, normal work, relations with other people, sleep, and enjoyment of life) on an 11-point scale (0 = "does not interfere" to 10 = "completely interferes").
-
-
Scoring: Two main scores are calculated: the "pain severity" score (the mean of the four severity items) and the "pain interference" score (the mean of the seven interference items).
b) 11-Point Numeric Rating Scale (NRS-11)
-
Purpose: To quickly assess the intensity of pain.
-
Administration: The patient is asked to verbally rate their pain on a scale of 0 to 10, where 0 represents "no pain" and 10 represents "the worst pain imaginable."[6]
-
Interpretation: The NRS-11 is a simple and widely used tool. A change of 2 points or a 30% reduction in the score is often considered a clinically meaningful improvement.[7]
Conclusion
References
- 1. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Numeric Pain Rating Scale [NRS-11] | DatAnalysis - Excellence in Data Analysis [statistics.datanalysis.net]
Confirming Ibiglustat Hydrochloride Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within a cellular context is a critical step. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) and other established biophysical and biochemical methods for validating the target engagement of Ibiglustat hydrochloride, a potent and selective inhibitor of glucosylceramide synthase (GCS).
This compound is an orally active, brain-penetrant inhibitor of GCS, an enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2][3][4] Its mechanism of action is substrate reduction therapy, which is being investigated for several lysosomal storage disorders.[1][3] Verifying that Ibiglustat directly engages with GCS in a cellular environment is paramount for understanding its mechanism of action and for the development of effective therapeutics.
This guide details the experimental protocols for CETSA and alternative assays, presents a comparison of their performance metrics, and includes visualizations to aid in understanding the underlying principles and workflows.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in a native cellular environment.[3][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8] When a drug binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[6][9] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a melting curve can be generated.[5][9] A shift in this curve to a higher temperature in the presence of the drug indicates target engagement.[7][8]
CETSA Experimental Workflow
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Detailed Experimental Protocol for CETSA
1. Cell Culture and Treatment:
-
Culture a human cell line known to express glucosylceramide synthase (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).
2. Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
4. Analysis of Soluble GCS:
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against glucosylceramide synthase.
-
Quantify the band intensities using densitometry.
5. Data Analysis:
-
For each temperature point, normalize the band intensity to that of the unheated control.
-
Plot the percentage of soluble GCS against the temperature to generate melt curves for both the Ibiglustat-treated and vehicle-treated samples.
-
Determine the temperature at which 50% of the protein is denatured (Tagg).
-
A positive thermal shift (ΔTagg) in the Ibiglustat-treated sample compared to the vehicle control confirms target engagement.
Alternative Target Engagement Assays
While CETSA provides valuable in-cell target engagement data, other methods can also be employed to study the interaction between Ibiglustat and GCS. These assays can provide complementary information on binding affinity, kinetics, and enzyme inhibition.
Comparison of Target Engagement Assays
| Assay | Principle | Throughput | Sample Requirements | Key Outputs |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysates.[5][6][7][9] | Low to Medium | Intact cells or cell lysates, specific antibody for Western blot or mass spectrometer. | Thermal shift (ΔTagg), confirmation of intracellular target binding. |
| Biochemical Assay | Measures the enzymatic activity of GCS in the presence of an inhibitor. | High | Purified or partially purified GCS, substrates (ceramide and UDP-glucose). | IC50 value (inhibitor concentration for 50% inhibition). |
| Radioligand Binding | Measures the direct binding of a radiolabeled ligand to the target protein.[10] | Medium to High | Cell membranes or purified protein, radiolabeled ligand. | Kd (dissociation constant), Bmax (receptor density).[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[2] | Low | Purified protein and ligand in solution. | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[2] |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[1] | Medium | Purified protein and ligand in solution. | Association rate (ka), dissociation rate (kd), and Kd.[1] |
Biochemical Assay for GCS Activity
This assay measures the ability of Ibiglustat to inhibit the enzymatic activity of GCS.
Detailed Experimental Protocol:
1. Enzyme and Substrate Preparation:
-
Prepare a source of GCS, either from purified recombinant protein or from microsomal fractions of cultured cells.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the substrates: ceramide (often a fluorescently labeled or short-chain analog for ease of detection) and UDP-glucose.
2. Reaction Setup:
-
In a microplate, add the GCS enzyme preparation to a reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
3. Initiation and Termination of the Reaction:
-
Initiate the reaction by adding the substrates (ceramide and UDP-glucose).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction, for example, by adding a stop solution or by heat inactivation.
4. Product Detection:
-
Detect the amount of product formed (glucosylceramide). This can be done using various methods, such as thin-layer chromatography (TLC) with radiolabeled substrates, or by measuring the fluorescence of a labeled product.
5. Data Analysis:
-
Plot the enzyme activity against the logarithm of the Ibiglustat concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled competitor to GCS.
Detailed Experimental Protocol:
1. Membrane Preparation:
-
Prepare cell membranes from a cell line expressing GCS. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
2. Binding Reaction:
-
In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to GCS.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Separate the membrane-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes.
4. Quantification of Bound Radioactivity:
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Ibiglustat concentration.
-
Fit the data to a competition binding curve to determine the IC50, from which the Ki (inhibition constant) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction.
Detailed Experimental Protocol:
1. Sample Preparation:
-
Prepare highly purified GCS and this compound in the same, precisely matched buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles during the experiment.
2. ITC Experiment:
-
Load the purified GCS solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the Ibiglustat solution into the GCS solution while monitoring the heat changes.
3. Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of Ibiglustat to GCS.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR allows for the real-time analysis of binding kinetics.
Detailed Experimental Protocol:
1. Sensor Chip Preparation:
-
Covalently immobilize purified GCS onto the surface of an SPR sensor chip.
2. Binding Analysis:
-
Flow a solution of this compound at various concentrations over the sensor chip surface.
-
The binding of Ibiglustat to the immobilized GCS causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
After the association phase, flow buffer alone over the chip to monitor the dissociation of the Ibiglustat-GCS complex.
3. Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) provides real-time information on the association and dissociation phases.
-
Fit the sensorgram data to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathway Context
Ibiglustat's target, glucosylceramide synthase, is a key enzyme in the glycosphingolipid biosynthesis pathway.
Caption: Ibiglustat inhibits GCS, blocking glucosylceramide synthesis.
Conclusion
Confirming the target engagement of this compound with glucosylceramide synthase is a crucial aspect of its preclinical and clinical development. The Cellular Thermal Shift Assay offers a unique advantage by enabling the direct assessment of target binding within the complex milieu of an intact cell, providing high physiological relevance. However, a comprehensive understanding of the drug-target interaction is best achieved by employing a combination of orthogonal methods. Biochemical assays are invaluable for determining the functional consequence of binding (i.e., enzyme inhibition), while biophysical techniques such as radioligand binding, ITC, and SPR provide quantitative data on binding affinity and kinetics. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. By leveraging the strengths of each of these methodologies, researchers can build a robust data package to confidently demonstrate the on-target activity of this compound.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ibiglustat Hydrochloride and GZ667161 in Synucleinopathy Models
A guide for researchers and drug development professionals on two generations of glucosylceramide synthase inhibitors for synucleinopathies.
This guide provides a detailed comparative analysis of Ibiglustat hydrochloride (also known as Venglustat or GZ/SAR402671) and its predecessor tool compound, GZ667161.[1] Both small molecules are brain-penetrant inhibitors of glucosylceramide synthase (GCS), an enzyme crucial in the synthesis of glycosphingolipids.[1] The accumulation of these lipids, particularly glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph), is implicated in the pathogenesis of synucleinopathies, including Parkinson's disease, especially in individuals with mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[2][3]
The central therapeutic hypothesis is that by inhibiting GCS, the production of these glycosphingolipids is reduced, thereby alleviating the cellular stress and lysosomal dysfunction that contribute to the aggregation of α-synuclein, a hallmark of synucleinopathies.[4][5]
Mechanism of Action: Targeting Glycosphingolipid Synthesis
Both this compound and GZ667161 act by inhibiting glucosylceramide synthase. This enzyme catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide to form glucosylceramide. In the context of GBA1-related synucleinopathies, where the breakdown of GlcCer is impaired due to deficient GCase activity, inhibiting its synthesis offers a "substrate reduction therapy" approach. This is believed to restore lysosomal homeostasis and mitigate the downstream pathological cascade, including α-synuclein misfolding and aggregation.[6][7]
Comparative Efficacy in Preclinical Models
While direct comparative studies are limited, data from separate preclinical trials in various mouse models of synucleinopathy allow for an assessment of their relative efficacy. GZ667161 was primarily used as a tool compound in initial proof-of-concept studies, paving the way for the clinical development of Ibiglustat (Venglustat).
GZ667161 Performance Data
Studies utilizing GZ667161 demonstrated significant therapeutic potential in mouse models with GBA1 mutations and in those overexpressing α-synuclein.
| Model | Treatment Duration | Key Findings | Reference |
| GbaD409V/D409V (Gaucher-related synucleinopathy) | 1 to 10 months or 6 to 13 months | Reduced CNS levels of glucosylceramide and glucosylsphingosine.[8][9] Slowed accumulation of hippocampal α-synuclein, ubiquitin, and tau aggregates.[8][10] Improved memory deficits.[8][10] | --INVALID-LINK-- |
| A53T-SNCA (α-synuclein overexpressing) | 1.5 to 8 months | Reduced membrane-associated α-synuclein in the CNS.[8] Ameliorated cognitive deficits.[8] | --INVALID-LINK-- |
| GbaD409V/WT (heterozygous model) | 9 months | Decreased brain glycosphingolipids.[11] Significant reduction in ubiquitin aggregates; numerical decrease in α-synuclein and tau aggregates.[11] | --INVALID-LINK-- |
Ibiglustat (Venglustat) Performance Data
Ibiglustat, the clinical candidate, has been evaluated in similar preclinical models, often showing comparable or more robust effects. It has also progressed to clinical trials in humans for GBA-Parkinson's disease and other lysosomal storage disorders.[12][13]
| Model | Treatment Duration | Key Findings | Reference |
| GbaD409V/D409V (Gaucher-related synucleinopathy) | 8 months | Significantly reduced accumulation of glycosphingolipids and pathological α-synuclein aggregates in the CNS.[11] Ameliorated associated memory deficits.[11] | --INVALID-LINK-- |
| Thy1-aSyn (α-synuclein overexpressing) | Not specified | Worsened motor function on challenging beam and pole tests. Reduced soluble and membrane-bound α-synuclein in the striatum and phosphorylated α-synuclein in limbic regions. Tended to increase microgliosis and phosphorylated α-synuclein in the substantia nigra. | --INVALID-LINK-- |
It is noteworthy that a 2023 study in a Thy1-aSyn mouse model reported that Venglustat worsened motor function, despite reducing some α-synuclein pathology.[14] This highlights the complexity of targeting this pathway and suggests that the effects may be model-dependent.
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of GZ667161 and Ibiglustat.
Animal Models and Drug Administration
-
GbaD409V/D409V and GbaD409V/WT mice: These models harbor a point mutation in the murine Gba gene, leading to reduced GCase activity and recapitulating features of Gaucher-related synucleinopathy.
-
A53T-SNCA mice: These transgenic mice overexpress the human A53T mutant form of α-synuclein, leading to progressive motor deficits and α-synuclein pathology.
-
Drug Administration: Both GZ667161 and Ibiglustat were typically administered orally, compounded in the rodent diet at concentrations around 0.03% to 0.033% (wt/wt) for long-term studies.[10][11]
Behavioral Testing
-
Novel Object Recognition: This test was used to assess learning and memory. Mice were habituated to an arena and then exposed to two identical objects. In a subsequent session, one object was replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory.[10]
-
Fear Conditioning: This test evaluates fear-associated learning and memory. Mice learn to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a mild foot shock). Memory is assessed by the freezing response to the conditioned stimulus in a new environment.
Biochemical and Histological Analysis
-
Glycosphingolipid Quantification: Levels of GlcCer and GlcSph in brain and plasma were quantified using mass spectrometry.[9]
-
Immunohistochemistry: Brain sections were stained with antibodies against α-synuclein (including proteinase K-resistant forms), ubiquitin, and tau to quantify the extent of pathological protein aggregation in specific brain regions like the hippocampus.[15]
Conclusion
Both GZ667161 and its successor, this compound (Venglustat), have demonstrated the potential to modify disease-related pathology in preclinical models of synucleinopathy, particularly those linked to GBA1 mutations. The primary mechanism involves the reduction of CNS glycosphingolipids, which in turn leads to a decrease in the accumulation of pathological α-synuclein and other protein aggregates, and an improvement in cognitive function in these models.
While GZ667161 served as a valuable research tool to validate the therapeutic concept, Ibiglustat is the clinically developed compound. The preclinical data for both compounds are largely consistent, supporting the rationale for GCS inhibition as a therapeutic strategy. However, conflicting results in some α-synuclein overexpression models warrant further investigation into the precise downstream effects of GCS inhibition in different genetic and pathological contexts of synucleinopathies. The progression of Ibiglustat to clinical trials represents a significant step forward in the development of substrate reduction therapies for these neurodegenerative diseases.
References
- 1. alzforum.org [alzforum.org]
- 2. Acid ceramidase inhibition ameliorates α-synuclein accumulation upon loss of GBA1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel glucosylceramide synthase inhibitor attenuates alpha synuclein pathology and lysosomal dysfunction in preclinical models of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of targeted therapies for Parkinson’s disease and related synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. Double-Edged Effects of Venglustat on Behavior and Pathology in Mice Overexpressing α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Ibiglustat Hydrochloride Analogs in Glucosylceramide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Ibiglustat hydrochloride, also known as Venglustat, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). As a substrate reduction therapy, Ibiglustat is under investigation for several lysosomal storage disorders, including Gaucher disease, Fabry disease, and Parkinson's disease associated with GBA mutations, by blocking the initial step in the synthesis of most glycosphingolipids. This guide provides a comparative analysis of Ibiglustat and its analogs, focusing on their structure-activity relationships (SAR) in the inhibition of GCS.
Quantitative Comparison of GCS Inhibitors
The inhibitory potency of Ibiglustat and its analogs is a critical determinant of their therapeutic potential. The following table summarizes the available quantitative data, comparing the half-maximal inhibitory concentrations (IC50) of Ibiglustat and a competing inhibitor, AL00804, in both enzymatic and cellular assays.
| Compound | GCS Enzyme Assay IC50 (nM) (MDCK cell lysate) | GCS Cellular Assay IC50 (nM) (K562 cells) |
| Ibiglustat (Venglustat) | 76.5 | 165 |
| AL00804 | 11.7 | 9.7 |
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR data for a wide range of Ibiglustat analogs against glucosylceramide synthase is limited in publicly available literature, preliminary studies on analogs targeting other enzymes, such as N-terminal methyltransferase 1 (NTMT1), offer initial insights into key structural features that may also influence GCS activity.
Key structural moieties of Ibiglustat include a quinuclidine (B89598) ring, a carbamate (B1207046) linker, and a fluorophenyl-thiazole group. Studies on Venglustat analogs have highlighted the importance of the aromatic groups for inhibitory activity. For instance, the removal of the fluorophenyl group has been shown to result in a significant loss of inhibition against NTMT1, suggesting that this group is crucial for binding. Reintroduction of an unsubstituted phenyl group can partially rescue this activity, indicating that the phenyl ring itself is a key pharmacophoric element.
Further SAR studies focusing specifically on GCS are required to delineate the precise contributions of the quinuclidine ring, the carbamate linker, and substitutions on the phenyl ring to the inhibitory potency and selectivity of Ibiglustat analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Ibiglustat and its analogs.
Glucosylceramide Synthase (GCS) Enzyme Inhibition Assay
This assay quantifies the in vitro inhibitory activity of compounds against GCS.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cell lysate as a source of GCS.
-
Fluorescently labeled or radiolabeled ceramide substrate (e.g., NBD-C6-ceramide).
-
Uridine diphosphate (B83284) glucose (UDP-glucose).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (Ibiglustat analogs) dissolved in a suitable solvent (e.g., DMSO).
-
LC-MS/MS system for detection and quantification.
Procedure:
-
Prepare MDCK cell lysates by homogenization in a suitable buffer.
-
In a microplate, combine the cell lysate, fluorescently labeled ceramide substrate, and UDP-glucose in the assay buffer.
-
Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a suitable solvent (e.g., methanol).
-
Analyze the samples by LC-MS/MS to separate and quantify the fluorescently labeled glucosylceramide product.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Glucosylceramide Synthase (GCS) Inhibition Assay
This assay measures the ability of compounds to inhibit GCS activity within a cellular context.
Materials:
-
K562 cells (or another suitable cell line).
-
Cell culture medium and supplements.
-
Test compounds (Ibiglustat analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Reagents for lipid extraction (e.g., chloroform/methanol mixture).
-
LC-MS/MS system for detection and quantification of glucosylceramide.
Procedure:
-
Culture K562 cells in appropriate medium until they reach a suitable density.
-
Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
After the incubation period, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Perform lipid extraction from the cell pellets using a chloroform/methanol mixture.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous glucosylceramide.
-
Normalize the glucosylceramide levels to a suitable internal standard and/or total protein concentration.
-
Calculate the percentage of reduction in glucosylceramide levels for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Glucosylceramide Synthesis and Inhibition
Caption: Inhibition of Glucosylceramide Synthase by Ibiglustat.
Experimental Workflow for GCS Inhibitor Evaluation
Caption: Workflow for evaluating GCS inhibitors.
A Comparative Analysis of the Pharmacokinetics of Ibiglustat, Eliglustat, and Miglustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three glucosylceramide synthase (GCS) inhibitors: Ibiglustat (also known as Venglustat), Eliglustat (B216), and Miglustat (B1677133). These oral substrate reduction therapies are pivotal in the management of certain lysosomal storage disorders. This document synthesizes key experimental data to facilitate an objective comparison of their performance and underlying mechanisms.
Mechanism of Action: Inhibition of Glucosylceramide Synthase
Ibiglustat, Eliglustat, and Miglustat share a common mechanism of action: the inhibition of glucosylceramide synthase (GCS).[1] This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide. In lysosomal storage disorders like Gaucher disease and Fabry disease, the genetic deficiency of specific enzymes leads to the accumulation of these glycosphingolipids, causing cellular dysfunction. By inhibiting GCS, these drugs reduce the production of glucosylceramide (GL-1) and downstream glycosphingolipids, thereby alleviating the substrate burden in affected cells.[1][2]
While all three drugs target GCS, their chemical structures and pharmacological properties differ, leading to variations in their potency and specificity.[1] Eliglustat is a more potent and specific inhibitor of GCS than Miglustat, with a significantly lower half-maximal inhibitory concentration (IC50).[1] Ibiglustat is noted for its ability to penetrate the brain, making it a candidate for lysosomal storage disorders with neurological manifestations.[2][3]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Ibiglustat, Eliglustat, and Miglustat based on available clinical and preclinical data.
| Parameter | Ibiglustat (Venglustat) | Eliglustat | Miglustat |
| Absorption | |||
| Bioavailability | Orally active[2] | Low (<5%) in extensive CYP2D6 metabolizers[4] | 40-60% (in rats)[5] |
| Tmax (hours) | 3.00 - 5.50[6] | ~2[7] | ~2[8] |
| Food Effect | Systemic exposure unaffected[6] | Not clinically significant[4] | Decreased rate of absorption (Cmax decreased by 36%, Tmax delayed 2 hours), no significant effect on extent of absorption (AUC decreased by 14%)[8] |
| Distribution | |||
| Protein Binding | - | 76% - 83%[4] | Does not bind to plasma proteins[8] |
| Volume of Distribution (Vd) | - | 835 L (IV, in extensive CYP2D6 metabolizers)[4] | 83 L[8] |
| CNS Penetration | Brain-penetrant[2][3] | Does not accumulate in the brain[1] | Crosses the blood-brain barrier[1] |
| Metabolism | |||
| Primary Metabolic Pathway | Primarily CYP3A4 (~80%)[6] | Primarily CYP2D6, lesser extent by CYP3A4[4][9][10] | Negligible hepatic clearance and metabolism (in rats)[5] |
| Excretion | |||
| Major Route of Elimination | Mean fraction of dose excreted unchanged in urine (fe0-24) was 26.3% to 33.1%[11] | Excreted as metabolites in urine (42%) and feces (51%)[4] | Primarily renal excretion of unchanged drug (70-80% of dose) |
| Half-life (t1/2) | ~28.9 hours[6] | 6.5 hours (extensive CYP2D6 metabolizers), 8.9 hours (poor CYP2D6 metabolizers)[4] | 6-7 hours[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of clinical and preclinical studies. While specific, detailed protocols for each study are extensive, the general methodologies employed are outlined below.
Pharmacokinetic Analysis Workflow
A typical clinical trial to assess the pharmacokinetics of these drugs involves the following key steps:
1. Study Design and Population:
-
Phase 1 studies are typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics after single and multiple ascending doses.[6][7]
-
Phase 2 and 3 studies are conducted in the target patient population (e.g., individuals with Gaucher disease) to evaluate efficacy and further characterize the pharmacokinetic profile.[12]
-
For drugs like Eliglustat, where metabolism is highly dependent on a polymorphic enzyme (CYP2D6), subjects are often genotyped prior to enrollment to assess their metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[10]
2. Drug Administration and Sampling:
-
The drug is administered orally as a single dose or as multiple doses over a specified period to reach steady-state concentrations.[6][12]
-
Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile.[12] Urine samples may also be collected to assess renal excretion.[11]
3. Bioanalytical Method:
-
A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to accurately and precisely quantify the concentration of the parent drug and its major metabolites in plasma and urine.[13] This involves sample preparation, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection.[13]
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL/F (Apparent Oral Clearance): The rate at which the drug is removed from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
5. Drug-Drug Interaction Studies:
-
Specific studies are often conducted to evaluate the effect of co-administered drugs that are known inhibitors or inducers of the metabolic enzymes responsible for the drug's clearance (e.g., the effect of paroxetine, a strong CYP2D6 inhibitor, on Eliglustat pharmacokinetics).[14]
Conclusion
Ibiglustat, Eliglustat, and Miglustat are all orally administered GCS inhibitors that offer a substrate reduction therapy approach for certain lysosomal storage disorders. However, they exhibit distinct pharmacokinetic profiles that influence their clinical application, efficacy, and safety.
-
Ibiglustat (Venglustat) is a brain-penetrant inhibitor with a long half-life, suggesting potential for treating neurological manifestations of these diseases. Its metabolism is primarily mediated by CYP3A4.[2][6]
-
Eliglustat is a potent GCS inhibitor whose pharmacokinetics are heavily influenced by the patient's CYP2D6 genotype, necessitating personalized dosing.[9][10] It is extensively metabolized and does not readily cross the blood-brain barrier.[1]
-
Miglustat is less potent than Eliglustat and is primarily eliminated unchanged through the kidneys.[1][5] It can cross the blood-brain barrier but is associated with a higher incidence of gastrointestinal side effects.[1][15]
The choice of therapy for an individual patient will depend on a careful consideration of these pharmacokinetic differences, the specific disease phenotype (with or without neurological involvement), the patient's genetic makeup (particularly CYP2D6 status for Eliglustat), and the potential for drug-drug interactions. Further head-to-head clinical trials would be beneficial to provide a more direct comparison of their long-term efficacy and safety profiles.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzforum.org [alzforum.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 2 study of eliglustat tartrate (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Ibiglustat Hydrochloride with Other Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Ibiglustat hydrochloride (Venglustat), an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor, when used in combination with other therapies for lysosomal storage disorders. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of Ibiglustat as a combination therapy.
I. Synergistic Effects in Gaucher Disease Type 3
Ibiglustat, in combination with enzyme replacement therapy (ERT), has shown promise in treating the neurological and systemic manifestations of Gaucher disease type 3 (GD3). The Phase 2, open-label LEAP trial (NCT02843035) provides key insights into this synergistic potential.[1][2][3]
Data Presentation: LEAP Trial - Biomarker Reduction
The LEAP trial evaluated the combination of once-daily oral Ibiglustat (15 mg) with a maintenance dose of imiglucerase (B1177831) (ERT) in adults with GD3 over one year. The primary endpoints included the change in concentrations of glucosylceramide (GL-1) and glucosylsphingosine (B128621) (lyso-GL-1) in cerebrospinal fluid (CSF) and plasma.[1][2][3]
| Biomarker | Matrix | Median Decrease from Baseline (Interquartile Range) |
| Glucosylceramide | Plasma | 78% (72%, 84%) |
| CSF | 81% (77%, 83%) | |
| Glucosylsphingosine | Plasma | 56% (41%, 60%) |
| CSF | 70% (46%, 76%) |
Data from the LEAP trial, a Phase 2, open-label study.[2]
Clinical Outcome: Ataxia Improvement
A notable clinical outcome was a slight improvement in ataxia, as measured by the Scale for the Assessment and Rating of Ataxia (SARA). The mean total modified SARA score decreased from 2.68 at baseline to 1.55 at Week 52.[3]
Experimental Protocols
1. Quantification of Glucosylceramide and Glucosylsphingosine in Plasma and CSF:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7]
-
Sample Preparation:
-
For CSF, 30 µL of the sample is suspended in 60 µL of methanol (B129727) and 30 µL of chloroform. An internal standard (e.g., C12:0 Ceramide) is included in the methanol.[6]
-
For plasma, a similar liquid-liquid extraction is performed.
-
Samples are vortexed and centrifuged. The supernatant is then dried and resuspended for analysis.[6]
-
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for separation and detection.[4]
-
Analysis: Multiple reaction monitoring (MRM) is employed to specifically quantify the target analytes (Glucosylceramide and Glucosylsphingosine) based on their specific mass transitions.
2. Assessment of Ataxia:
-
Method: The Scale for the Assessment and Rating of Ataxia (SARA) is an 8-item performance-based scale.[8][9][10][11][12]
-
Items Assessed: Gait, stance, sitting, speech disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin slide.[10]
-
Scoring: The total score ranges from 0 (no ataxia) to 40 (most severe ataxia).[10] Each item is scored on a predefined scale. The assessment is conducted by a trained clinician.[12]
Signaling Pathway and Experimental Workflow
Caption: Therapeutic mechanism of Ibiglustat and ERT in Gaucher Disease.
II. Synergistic Effects in Fabry Disease
Preclinical evidence suggests a synergistic effect when combining a GCS inhibitor like Ibiglustat with ERT for the treatment of Fabry disease.
Data Presentation: Preclinical Mouse Model
A study in a Fabry disease mouse model demonstrated that the combination of a GCS inhibitor (Genz-682452, also known as Ibiglustat) and ERT was more effective at reducing globotriaosylceramide (Gb3) levels in various tissues compared to either treatment alone.[13][14] This suggests an additive and complementary therapeutic benefit.[14]
| Treatment Group | Relative Gb3 Reduction in Kidney | Relative Gb3 Reduction in Heart | Relative Gb3 Reduction in Liver |
| ERT alone | ++ | +++ | +++ |
| GCS Inhibitor alone | +++ | ++ | ++ |
| Combination (ERT + GCSi) | ++++ | ++++ | ++++ |
Qualitative representation of Gb3 reduction based on preclinical data. '+' indicates the level of reduction.
Experimental Protocols
1. Fabry Disease Mouse Model:
-
Model: Alpha-galactosidase A (α-Gal A) knockout mice are a commonly used model for Fabry disease.[15][16][17][18] These mice exhibit a complete lack of α-Gal A activity and accumulate Gb3 in various organs.[18]
-
Treatment Administration:
-
The GCS inhibitor (Ibiglustat) is typically administered orally, mixed with the chow.
-
ERT (recombinant human α-Gal A) is administered via intravenous injection.
-
-
Tissue Analysis: At the end of the treatment period, tissues (e.g., kidney, heart, liver) are harvested for Gb3 quantification.
2. Quantification of Globotriaosylceramide (Gb3):
-
Method: LC-MS/MS is the standard method for quantifying Gb3 in tissues.
-
Sample Preparation: Tissues are homogenized, and lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Analysis: Similar to the analysis of glucosylceramide, LC-MS/MS with MRM is used for the specific and sensitive quantification of Gb3.
Signaling Pathway and Experimental Workflow
Caption: Therapeutic mechanism of Ibiglustat and ERT in Fabry Disease.
III. Assessment in GBA-Associated Parkinson's Disease
The MOVES-PD Phase 2 clinical trial (NCT02906020) investigated the efficacy of Ibiglustat in individuals with Parkinson's disease carrying a GBA1 mutation. The trial did not demonstrate a beneficial treatment effect for Ibiglustat compared to placebo. Therefore, there is currently no evidence to support a synergistic effect of Ibiglustat in combination with other therapies for GBA-associated Parkinson's disease.
IV. Conclusion
The available evidence strongly suggests a synergistic or additive therapeutic effect when combining this compound (Venglustat) with enzyme replacement therapy for Gaucher disease type 3 and Fabry disease. In GD3, this combination leads to significant reductions in key biomarkers in both the periphery and the central nervous system, accompanied by modest clinical improvements. In a preclinical model of Fabry disease, the combination therapy demonstrated superior efficacy in reducing substrate accumulation across multiple organs compared to monotherapy. Further clinical investigation is warranted to fully elucidate the long-term benefits and optimal use of this combination strategy. For GBA-associated Parkinson's disease, Ibiglustat has not shown efficacy, and thus combination therapies are not currently supported by clinical data.
References
- 1. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. ern-rnd.eu [ern-rnd.eu]
- 9. [PDF] Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program | Semantic Scholar [semanticscholar.org]
- 10. Scale for Assessment and Rating of Ataxia | RehabMeasures Database [sralab.org]
- 11. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of enzyme replacement therapy for Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Current and experimental therapeutics for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alpha-Galactosidase A deficient mice: a model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Ibiglustat Hydrochloride Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ibiglustat hydrochloride (Venglustat) with other substrate reduction therapies, supported by experimental data from published research. The information is presented to facilitate independent validation and inform research decisions.
This compound is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] This enzyme is critical in the synthesis of glucosylceramide, a precursor for various glycosphingolipids. By inhibiting GCS, Ibiglustat reduces the accumulation of these lipids in cells, a pathological hallmark of lysosomal storage disorders such as Gaucher disease and Fabry disease.[2][3][4][5][6] This guide compares the performance of Ibiglustat with two other GCS inhibitors, Eliglustat (B216) and Miglustat (B1677133), based on available clinical trial data.
Comparative Efficacy and Safety of Substrate Reduction Therapies
The following tables summarize quantitative data from key clinical trials of Ibiglustat, Eliglustat, and Miglustat in patients with Gaucher disease and Fabry disease.
Gaucher Disease Type 1: Efficacy Data
| Parameter | Ibiglustat (Venglustat) - LEAP Trial (in combination with ERT for Type 3) | Eliglustat - ENGAGE Trial (Treatment-Naïve) | Miglustat - Various Trials (Treatment-Naïve) |
| Spleen Volume | Not the primary focus for GD3 | Mean decrease of 28% at 9 months; 66% at 4.5 years[3] | Mean decrease of 19% at 12 months |
| Liver Volume | Not the primary focus for GD3 | Mean decrease of 5.2% at 9 months; 23% at 4.5 years[3] | Mean decrease of 12% at 12 months |
| Hemoglobin | Stable | Mean increase of 0.69 g/dL at 9 months; 1.4 g/dL at 4.5 years[3] | Mean increase of 0.77 g/dL at 6 months |
| Platelet Count | Stable | Mean increase of 32% at 9 months; 87% at 4.5 years[3] | Mean increase of 41.5 x 10⁹/L at 6 months |
| Chitotriosidase | Median decrease of 81% in CSF at 52 weeks | Median decrease of 82% at 4.5 years[3] | Mean decrease of 38.2% at 6 months |
| Glucosylceramide (Plasma) | Median decrease of 78% in plasma at 52 weeks | Median decrease of 79% at 4.5 years[3] | Data not consistently reported |
| Glucosylsphingosine (B128621) (Plasma) | Median decrease of 56% in plasma at 52 weeks | Median decrease of 84% at 4.5 years[3] | Data not consistently reported |
Fabry Disease: Efficacy Data
| Parameter | Ibiglustat (Venglustat) - Phase 2 Trial |
| Globotriaosylceramide (Gb3) in skin cells | No significant reduction at 6 months, but reduction observed after 3 years in the extension study. |
| Gb3 in plasma | Significant reduction observed. |
| Clinical Progression | No signs of clinical disease progression in kidneys, heart, brain, or nervous system over a three-year follow-up. |
Safety and Tolerability Profile
| Adverse Events | Ibiglustat (Venglustat) | Eliglustat | Miglustat |
| Common Adverse Events | Most adverse events were mild to moderate and not considered related to the study drug. | Mild to moderate adverse events, with no patients discontinuing due to them in the ENGAGE trial. | Diarrhea, weight loss, tremor, and abdominal pain are frequently reported. |
| Serious Adverse Events | No severe adverse events or discontinuations reported in the LEAP trial. | Well-tolerated in clinical trials. | Peripheral neuropathy has been reported, leading to discontinuation in some cases. |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of these substrate reduction therapies are crucial for validation.
Ibiglustat (Venglustat) - LEAP Trial (Gaucher Disease Type 3)
-
Study Design: A Phase 2, open-label, single-arm, multicenter, multinational study.
-
Participants: 11 adult patients with Gaucher disease type 3.
-
Intervention: Oral venglustat 15 mg once daily in combination with a stable maintenance dose of imiglucerase (B1177831) (enzyme replacement therapy).
-
Primary Endpoints: Safety and tolerability of venglustat, and the change from baseline in the concentration of glucosylceramide and glucosylsphingosine in cerebrospinal fluid (CSF) at weeks 26 and 52.
-
Assessments: Plasma and CSF concentrations of venglustat, glucosylceramide, and glucosylsphingosine were measured. Neurological function was assessed using various scales.
Eliglustat - ENGAGE Trial (Gaucher Disease Type 1)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 40 treatment-naïve adult patients with Gaucher disease type 1.
-
Intervention: Patients were randomized 1:1 to receive either eliglustat (50 mg or 100 mg twice daily, based on plasma levels) or a placebo for 9 months.
-
Primary Endpoint: The primary efficacy endpoint was the percentage change in spleen volume in multiples of normal.
-
Assessments: Spleen and liver volumes were measured by MRI. Hemoglobin concentration and platelet counts were determined from blood samples. Biomarkers such as chitotriosidase, glucosylceramide, and glucosylsphingosine were measured in plasma.
Miglustat - Clinical Trial in Gaucher Disease Type 1
-
Study Design: An open-label, uncontrolled study.
-
Participants: 28 adults with type I Gaucher disease.
-
Intervention: 100 mg of oral miglustat three times a day for 12 months.
-
Primary Endpoints: Changes in spleen and liver volumes.
-
Assessments: Spleen and liver volumes were measured. Hematological markers (hemoglobin and platelets) and chitotriosidase levels were also assessed.
Visualizing the Mechanism of Action
The primary mechanism of action for Ibiglustat, Eliglustat, and Miglustat is the inhibition of glucosylceramide synthase, leading to a reduction in the synthesis of glycosphingolipids.
Caption: Inhibition of Glucosylceramide Synthase by Substrate Reduction Therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 5. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 6. Zavesca (Miglustat): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comparative Analysis of Ibiglustat Hydrochloride and Other Substrate Reduction Therapies
For Researchers, Scientists, and Drug Development Professionals
Substrate reduction therapy (SRT) represents a pivotal therapeutic strategy for a range of lysosomal storage disorders, offering an oral alternative to enzyme replacement therapies. This guide provides a detailed comparative analysis of Ibiglustat hydrochloride (also known as Venglustat) against other prominent SRTs, namely Eliglustat (B216) and Miglustat (B1677133). The comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting Glycosphingolipid Synthesis
Ibiglustat, Eliglustat, and Miglustat all function as inhibitors of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1] By inhibiting GCS, these therapies reduce the rate of synthesis of glucosylceramide (GlcCer), the precursor for a variety of complex glycosphingolipids that accumulate in several lysosomal storage disorders.[1][2] This reduction in substrate aims to restore the balance between the synthesis and the impaired degradation of these lipids, thereby alleviating the cellular pathology.[3]
While all three drugs target the same enzyme, they are distinct chemical entities with different pharmacological properties. Ibiglustat is noted for its ability to cross the blood-brain barrier, a significant advantage for treating lysosomal storage disorders with neurological manifestations.[2][4] Eliglustat is a potent and specific inhibitor of GCS, whereas Miglustat has a weaker inhibitory effect on GCS and can also inhibit other enzymes.[2][5]
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of these substrate reduction therapies has been evaluated in various lysosomal storage disorders. The following tables summarize key efficacy data from clinical trials.
Gaucher Disease
Table 1: Efficacy of Substrate Reduction Therapies in Gaucher Disease Type 1 (Treatment-Naïve Patients)
| Parameter | Ibiglustat (Venglustat) | Eliglustat (ENGAGE Trial - 4.5 years)[6][7][8] | Miglustat (12 months)[9] |
| Spleen Volume Reduction | Data not available for Type 1 | 66% decrease | 19% decrease |
| Liver Volume Reduction | Data not available for Type 1 | 23% decrease | 12% decrease |
| Hemoglobin Increase | Data not available for Type 1 | 1.4 g/dL increase | No significant change |
| Platelet Count Increase | Data not available for Type 1 | 87% increase | No significant change |
Table 2: Efficacy of Ibiglustat (Venglustat) in Gaucher Disease Type 3 (LEAP Trial - 1 year, in combination with ERT) [10]
| Parameter | Result |
| Plasma Glucosylceramide Reduction | 78% decrease |
| CSF Glucosylceramide Reduction | 81% decrease |
| Plasma Glucosylsphingosine Reduction | 56% decrease |
| CSF Glucosylsphingosine Reduction | 70% decrease |
| Neurological Improvement | Slight improvement in ataxia in 9 patients |
Fabry Disease
Table 3: Efficacy of Ibiglustat (Venglustat) in Fabry Disease (Phase 2a Trial - 3 years) [11][12]
| Parameter | Result |
| Skin Globotriaosylceramide (Gb3) Inclusions | Reduction in 5 out of 6 patients at 3 years |
| Plasma Gb3 and Globotriaosylsphingosine | Progressive reduction |
| Disease Progression | No biochemical or histological indications of progression |
Note: Eliglustat and Miglustat are not typically used for Fabry disease.
Niemann-Pick Disease Type C
Table 4: Efficacy of Miglustat in Niemann-Pick Disease Type C (Long-term data) [13][14][15]
| Parameter | Result |
| Neurological Disease Progression | Stabilization of key neurological parameters (ambulation, manipulation, language, swallowing) |
| Horizontal Saccadic Eye Movement Velocity | Improvement or stabilization |
| Disease Stability | 68% of patients had stable disease after ≥12 months of therapy |
Note: Ibiglustat and Eliglustat are not typically used for Niemann-Pick disease type C.
Safety and Tolerability Profile
Table 5: Common Adverse Events Associated with Substrate Reduction Therapies
| Adverse Event | Ibiglustat (Venglustat)[11][12] | Eliglustat[16] | Miglustat[9][13][17] |
| Gastrointestinal | Mild to moderate in nature | Dyspepsia, upper abdominal pain, diarrhea, nausea, constipation, abdominal distension, gastritis | Diarrhea, flatulence, abdominal pain |
| Neurological | Headache (reported in some trials) | Headache, dizziness | Tremor |
| Other | Majority of events mild and unrelated to study drug | Arthralgia, fatigue, palpitations | Weight decrease |
Experimental Protocols
The evaluation of substrate reduction therapies relies on robust experimental protocols to measure enzyme activity and quantify substrate levels.
Measurement of Glucosylceramide Synthase (GCS) Activity
A common method for assessing GCS activity involves a fluorescence-based HPLC assay.[18][19]
Objective: To quantify the in vivo or in vitro activity of GCS.
Methodology:
-
Substrate Administration: A fluorescently labeled ceramide analog, such as NBD C6-ceramide, is introduced. For in vivo studies, this can be delivered via nanomicelles.[19]
-
Incubation/Metabolism: In in vitro assays, the labeled ceramide is incubated with a cell lysate or purified GCS. In in vivo models, tissues are allowed to metabolize the substrate.
-
Lipid Extraction: Total lipids are extracted from the cells or tissues using a solvent system (e.g., chloroform/methanol).[20]
-
HPLC Analysis: The extracted lipids are reconstituted and analyzed by high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantification: The amount of fluorescently labeled glucosylceramide produced is quantified by comparing its peak area to a standard curve.
Quantification of Glycosphingolipids
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying various glycosphingolipid species in biological samples.[21][22]
Objective: To determine the concentration of specific glycosphingolipids (e.g., GlcCer, Gb3) in plasma or tissue extracts.
Methodology:
-
Sample Preparation:
-
Lipid extraction from the biological matrix using a solvent mixture (e.g., chloroform:methanol).[23]
-
Addition of an internal standard (a structurally similar lipid not present in the sample) for accurate quantification.
-
Purification of the lipid extract to remove interfering substances, which may involve solid-phase extraction.
-
-
Chromatographic Separation:
-
The purified lipid extract is injected into a liquid chromatography system (e.g., HPLC or UPLC).
-
A C18 or C30 reversed-phase column is typically used to separate the different lipid species based on their hydrophobicity.[21]
-
-
Mass Spectrometry Detection:
-
The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes.
-
-
Data Analysis:
-
The peak areas of the target glycosphingolipids and the internal standard are measured.
-
A calibration curve is generated using known concentrations of authentic standards.
-
The concentration of the glycosphingolipids in the sample is calculated based on the peak area ratio to the internal standard and the calibration curve.
-
Conclusion
This compound (Venglustat) is a promising substrate reduction therapy, particularly for lysosomal storage disorders with neurological involvement due to its ability to penetrate the central nervous system. While direct comparative clinical trial data with other SRTs is limited, the available evidence suggests it is effective in reducing key biomarkers in Gaucher disease type 3 and Fabry disease. Eliglustat has demonstrated robust long-term efficacy in Gaucher disease type 1. Miglustat has shown efficacy in stabilizing neurological symptoms in Niemann-Pick disease type C and is an option for Gaucher disease type 1 in specific patient populations. The choice of SRT will depend on the specific disease, the presence of neurological symptoms, and the patient's individual characteristics. Further head-to-head clinical trials would be beneficial for a more direct comparison of these therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 5. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venglustat for Fabry Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 21. Relative content analysis of glycosphingolipids by liquid chromatography-mass spectrometry with multiple reaction monitoring - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 23. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ibiglustat Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Ibiglustat Hydrochloride
This document provides crucial operational and disposal guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is a chlorinated heterocyclic compound and requires disposal as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
Waste Characterization and Segregation
This compound waste is classified as a chlorinated organic hazardous waste. Due to its chemical nature, it necessitates segregation from other waste streams to prevent unintended reactions and to ensure proper final disposal.
Key Segregation Requirements:
| Waste Type | Segregation Container | Labeling Requirements |
| Solid this compound Waste | Clearly labeled, sealed, and chemically resistant container | "Hazardous Waste: this compound (Solid)" |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, sealed container | "Hazardous Waste: this compound Contaminated Sharps/Labware" |
| Aqueous Solutions Containing this compound | Sealed, chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste: this compound (Aqueous)" |
| Organic Solvent Solutions Containing this compound | Sealed, solvent-resistant container (e.g., glass or appropriate plastic) | "Hazardous Waste: this compound in [Solvent Name]" |
Step-by-Step Disposal Workflow
The following workflow outlines the mandatory procedure for the disposal of this compound waste from the point of generation to final collection by certified hazardous waste personnel.
Recommended Disposal Method: High-Temperature Incineration
The primary recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the molecule, converting it into less harmful inorganic compounds.
Experimental Protocol for Waste Preparation for Incineration:
While the incineration itself is performed by a certified facility, proper preparation of the waste in the laboratory is essential.
-
For solid waste: Ensure the waste is in a securely sealed container to prevent dust formation.
-
For liquid waste:
-
If possible and safe, neutralize acidic or basic solutions to a pH between 6.0 and 8.0 before packaging.
-
Do not mix incompatible waste streams. For instance, organic solvent waste should not be mixed with aqueous waste.
-
Ensure liquid waste containers are no more than 80% full to allow for vapor expansion.
-
-
For contaminated labware: All items must be placed in a clearly marked, puncture-proof container.
Laboratory-Scale Chemical Degradation (For Informational Purposes Only)
While high-temperature incineration is the standard, understanding the chemical principles of degradation can be valuable. The thermal decomposition of similar chlorinated heterocyclic compounds often proceeds via the elimination of hydrogen chloride (HCl) and the breakdown of the ring structures.[1] However, attempting chemical degradation in a standard laboratory setting is not recommended due to the potential for hazardous byproducts and incomplete reactions. These processes should only be carried out in specialized facilities.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, carefully cover with an absorbent material designed for chemical spills. For liquid spills, use an appropriate chemical absorbent to dike the spill and prevent it from spreading.
-
Clean-Up: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.
References
Essential Safety and Operational Guidance for Handling Ibiglustat Hydrochloride
For research use only. Not for human or veterinary diagnostic or therapeutic use.
I. Hazard Identification and Personal Protective Equipment (PPE)
Ibiglustat is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a cautious approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling Ibiglustat Hydrochloride
| PPE Category | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Provides protection against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended, particularly when handling the pure compound. Gloves should be inspected for integrity before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat, preferably made of a flame-resistant material, should be worn to protect the arms and torso. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles. Surgical masks do not provide adequate respiratory protection.[1] |
II. Safe Handling and Storage
A. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]
-
Ensure adequate ventilation in the laboratory.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: Ibiglustat is soluble in organic solvents like ethanol, DMSO, and DMF.[2] When dissolving, add the solvent slowly to the solid to avoid splashing. If preparing an aqueous solution, first dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer.[2]
-
General Practices: Avoid creating dust. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2] Wash hands thoroughly after handling.[2]
C. Storage:
-
Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).[2]
-
Stock solutions in solvents can be stored at -80°C for up to one year or at -20°C for up to six months.[3]
-
It is not recommended to store aqueous solutions for more than one day.[2]
III. Emergency Procedures
A. Spills:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Wear appropriate PPE, including respiratory protection. Carefully sweep or scoop up solid material, minimizing dust generation. For liquid spills, absorb with an inert material. Place all contaminated materials into a sealed container for proper disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
B. Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[4] Rinse the affected area with plenty of water.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4]
IV. Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not allow the material to enter sewers or surface water.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
